Octreotide Acetate
Description
Structure
2D Structure
Properties
Key on ui mechanism of action |
Octreotide binds to somatostatin receptors coupled to phospholipase C through G proteins and leads to smooth muscle contraction in the blood vessels. Downstream effects that stimulate phospholipase C, the production of 1, 4,5-inositol triphosphate, and action on the L-type calcium channels lead to the inhibition of growth hormone, treating the various growth-hormone and metabolic effects of acromegaly. Octreotide's suppression of luteinizing hormone (LH), reduction in splanchnic blood flow, and inhibition of serotonin, gastrin, vasoactive intestinal peptide, secretin, motilin, and pancreatic polypeptide provide relief for the gastrointestinal and flushing symptoms of carcinoid and/or VIPoma tumors. |
|---|---|
CAS No. |
79517-01-4 |
Molecular Formula |
C53H74N10O14S2 |
Molecular Weight |
1139.3 g/mol |
IUPAC Name |
acetic acid;(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-16-benzyl-N-[(2R,3R)-1,3-dihydroxybutan-2-yl]-7-[(1R)-1-hydroxyethyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide |
InChI |
InChI=1S/C49H66N10O10S2.2C2H4O2/c1-28(61)39(25-60)56-48(68)41-27-71-70-26-40(57-43(63)34(51)21-30-13-5-3-6-14-30)47(67)54-37(22-31-15-7-4-8-16-31)45(65)55-38(23-32-24-52-35-18-10-9-17-33(32)35)46(66)53-36(19-11-12-20-50)44(64)59-42(29(2)62)49(69)58-41;2*1-2(3)4/h3-10,13-18,24,28-29,34,36-42,52,60-62H,11-12,19-23,25-27,50-51H2,1-2H3,(H,53,66)(H,54,67)(H,55,65)(H,56,68)(H,57,63)(H,58,69)(H,59,64);2*1H3,(H,3,4)/t28-,29-,34-,36+,37+,38-,39-,40+,41+,42+;;/m1../s1 |
InChI Key |
QWFYIFWTVZFPRY-LODIGNQBSA-N |
Isomeric SMILES |
C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)[C@@H](CC5=CC=CC=C5)N)C(=O)N[C@H](CO)[C@@H](C)O)O.CC(=O)O.CC(=O)O |
Canonical SMILES |
CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)N)C(=O)NC(CO)C(C)O)O.CC(=O)O.CC(=O)O |
melting_point |
153-156 |
Other CAS No. |
79517-01-4 |
physical_description |
Liquid |
Pictograms |
Irritant |
Related CAS |
83150-76-9 (Parent) |
sequence |
FCFWKTCT |
solubility |
1.22e-02 g/L |
Synonyms |
Compound 201 995 Compound 201-995 Compound 201995 Octreotide Octreotide Acetate Octreotide Acetate Salt SAN 201 995 SAN 201-995 SAN 201995 Sandostatin Sandostatine Sandoz 201 995 Sandoz 201-995 Sandoz 201995 SM 201 995 SM 201-995 SM 201995 SMS 201 995 SMS 201-995 SMS 201995 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to SSTR2 and SSTR5 Signaling Pathways Activated by Octreotide Acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core signaling pathways activated by Octreotide Acetate upon binding to somatostatin receptor subtypes 2 (SSTR2) and 5 (SSTR5). The document details the molecular mechanisms, presents quantitative data for comparative analysis, outlines methodologies for key experiments, and includes visualizations of the signaling cascades.
Introduction to Octreotide and Somatostatin Receptors
Octreotide is a synthetic octapeptide analogue of the natural hormone somatostatin. It exhibits a longer half-life and a distinct receptor binding profile compared to the endogenous ligand. Octreotide binds with high affinity to SSTR2 and SSTR5, and to a lesser extent to SSTR3, while having low to no affinity for SSTR1 and SSTR4.[1][2] This selective binding profile is central to its therapeutic efficacy in the management of neuroendocrine tumors (NETs) and acromegaly, primarily through the regulation of hormone secretion and cell proliferation.[3][4]
The activation of SSTR2 and SSTR5 by octreotide initiates a cascade of intracellular signaling events. While both receptors share a primary signaling pathway, notable differences in downstream effector engagement and regulatory processes exist, leading to distinct cellular responses.
Core Signaling Pathways
The predominant signaling mechanism initiated by octreotide through both SSTR2 and SSTR5 is the coupling to pertussis toxin-sensitive inhibitory G-proteins (Gαi/o).[5] This interaction triggers a canonical signaling cascade that modulates adenylyl cyclase activity and intracellular calcium levels. However, octreotide also instigates signaling through other pathways, with notable differences between SSTR2 and SSTR5.
Gαi/o-Mediated Inhibition of Adenylyl Cyclase
Upon octreotide binding, both SSTR2 and SSTR5 undergo a conformational change that facilitates the activation of associated Gαi/o proteins. The activated Gαi subunit dissociates from the Gβγ dimer and inhibits the activity of adenylyl cyclase. This enzymatic inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[1] The reduction in cAMP levels subsequently attenuates the activity of protein kinase A (PKA), leading to decreased phosphorylation of downstream targets involved in hormone secretion and cell proliferation.
Modulation of Ion Channels
The Gβγ subunits released upon G-protein activation can directly modulate the activity of ion channels. Activation of both SSTR2 and SSTR5 by octreotide has been shown to lead to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels. This results in potassium efflux, hyperpolarization of the cell membrane, and a subsequent reduction in calcium influx through voltage-gated calcium channels (VGCCs), further contributing to the inhibition of hormone exocytosis.
Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway
Octreotide has been demonstrated to inhibit the PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation. This effect appears to be predominantly mediated by SSTR2. The proposed mechanism involves the activation of the tyrosine phosphatase SHP-1, which can dephosphorylate and inactivate components of the PI3K signaling cascade.
Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) Pathway
The activation of the MAPK/ERK pathway by octreotide is complex and can be cell-type specific. While some studies suggest that octreotide can stimulate ERK phosphorylation, others indicate an inhibitory role, often mediated through the activation of phosphatases like SHP-1. The differential coupling of SSTR2 and SSTR5 to β-arrestins may also contribute to divergent effects on the MAPK/ERK pathway.
Quantitative Data on Octreotide-Mediated Signaling
The following tables summarize the available quantitative data on the binding affinity and functional potency of octreotide at SSTR2 and SSTR5.
Table 1: Binding Affinity of Octreotide for SSTR2 and SSTR5
| Receptor Subtype | Ligand | Binding Affinity (Ki, nM) | Reference |
| SSTR2 | Octreotide | 0.9 ± 0.1 | [6] |
| SSTR5 | Octreotide | Low Affinity | [2] |
Table 2: Functional Potency of Octreotide at SSTR2 and SSTR5
| Assay | Receptor Subtype | Parameter | Value | Reference |
| cAMP Inhibition | SSTR2 | IC50 | 0.3 nM [0.16-0.55] | [1] |
| cAMP Inhibition | SSTR5 | IC50 | 42.5 nM [26.3-66.7] | [1] |
Note: The data indicates that octreotide is significantly more potent at inhibiting cAMP production via SSTR2 compared to SSTR5.
Signaling Pathway and Experimental Workflow Diagrams
SSTR2 Signaling Pathway Activated by Octreotide
Caption: Octreotide-activated SSTR2 signaling cascade.
SSTR5 Signaling Pathway Activated by Octreotide
Caption: Octreotide-activated SSTR5 signaling cascade.
Experimental Workflow for Western Blotting
Caption: Workflow for analyzing protein phosphorylation.
Detailed Experimental Protocols
Radioligand Binding Assay
This protocol is for determining the binding affinity of octreotide to SSTR2 and SSTR5 expressed in cell membranes.
Materials:
-
HEK293 cells stably expressing human SSTR2 or SSTR5
-
Membrane preparation buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EGTA, and protease inhibitors)
-
Binding buffer (50 mM HEPES, pH 7.4, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA)
-
Radioligand: [125I-Tyr11]-Somatostatin-14
-
Unlabeled this compound
-
Glass fiber filters (GF/C)
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation:
-
Harvest cells and resuspend in ice-cold membrane preparation buffer.
-
Homogenize cells using a Dounce homogenizer.
-
Centrifuge at 500 x g for 10 min at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 40,000 x g for 30 min at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in binding buffer and determine protein concentration.
-
-
Competitive Binding Assay:
-
In a 96-well plate, add 50 µL of cell membranes (10-20 µg of protein).
-
Add 50 µL of a range of concentrations of unlabeled octreotide (10^-12 to 10^-5 M).
-
Add 50 µL of [125I-Tyr11]-Somatostatin-14 (final concentration ~50 pM).
-
For total binding, add binding buffer instead of unlabeled octreotide. For non-specific binding, add a high concentration of unlabeled somatostatin-14 (1 µM).
-
Incubate at 30°C for 60 minutes.
-
-
Filtration and Counting:
-
Rapidly filter the reaction mixture through GF/C filters pre-soaked in 0.5% polyethyleneimine.
-
Wash the filters three times with 4 mL of ice-cold binding buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity in a gamma counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of unlabeled octreotide.
-
Determine the IC50 value from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.
-
cAMP Inhibition Assay
This protocol measures the ability of octreotide to inhibit adenylyl cyclase activity in whole cells.
Materials:
-
HEK293 cells stably expressing human SSTR2 or SSTR5
-
Stimulation buffer (e.g., HBSS with 0.1% BSA and 0.5 mM IBMX)
-
Forskolin
-
This compound
-
cAMP enzyme immunoassay (EIA) kit
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a 96-well plate and grow to 80-90% confluency.
-
Wash the cells with stimulation buffer.
-
Pre-incubate the cells with various concentrations of octreotide (10^-12 to 10^-6 M) for 15 minutes at 37°C.
-
Stimulate the cells with forskolin (e.g., 10 µM) for 15 minutes at 37°C to induce cAMP production.
-
-
Cell Lysis and cAMP Measurement:
-
Aspirate the medium and lyse the cells according to the instructions of the cAMP EIA kit.
-
Perform the cAMP EIA according to the manufacturer's protocol.
-
-
Data Analysis:
-
Generate a standard curve using the provided cAMP standards.
-
Calculate the concentration of cAMP in each sample.
-
Plot the percentage of forskolin-stimulated cAMP production against the log concentration of octreotide.
-
Determine the IC50 value for octreotide's inhibition of cAMP production.[1]
-
Western Blot for Phosphorylated ERK1/2 and Akt
This protocol details the detection of phosphorylated ERK1/2 and Akt in response to octreotide treatment.
Materials:
-
SSTR2 or SSTR5 expressing cells
-
Serum-free medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels, running and transfer buffers
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-Akt, anti-total-Akt)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Cell Treatment and Lysis:
-
Serum-starve cells overnight.
-
Treat cells with octreotide at desired concentrations for various time points (e.g., 5, 15, 30 minutes).
-
Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein (e.g., 20-30 µg) in Laemmli sample buffer.
-
Separate the proteins on an SDS-PAGE gel.
-
-
Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane extensively with TBST.
-
Apply the ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe for total ERK1/2 or total Akt as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phosphorylated protein levels to the total protein levels.
-
Receptor Internalization Assay by Flow Cytometry
This protocol quantifies the internalization of SSTR2 and SSTR5 upon octreotide stimulation.
Materials:
-
Cells expressing N-terminally FLAG-tagged SSTR2 or SSTR5
-
This compound
-
Primary antibody: anti-FLAG antibody conjugated to a fluorophore (e.g., Alexa Fluor 488)
-
FACS buffer (PBS with 1% BSA and 0.05% sodium azide)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Harvest cells and resuspend in ice-cold FACS buffer.
-
Incubate cells with a saturating concentration of the anti-FLAG-Alexa Fluor 488 antibody for 1 hour at 4°C to label the surface receptors.
-
Wash the cells to remove unbound antibody.
-
Resuspend the cells in pre-warmed medium and treat with octreotide (e.g., 1 µM) for various time points (e.g., 0, 15, 30, 60 minutes) at 37°C to allow for internalization.
-
-
Acid Wash (Optional):
-
To distinguish between surface-bound and internalized receptors, an acid wash step can be included.
-
After the incubation with octreotide, wash the cells with an ice-cold acidic buffer (e.g., glycine buffer, pH 2.5) for a short period to strip the surface-bound antibody.
-
Neutralize with FACS buffer.
-
-
Flow Cytometry Analysis:
-
Analyze the cells on a flow cytometer, measuring the mean fluorescence intensity (MFI) of the cell population.
-
-
Data Analysis:
-
The decrease in MFI over time in the non-acid washed samples represents the total receptor internalization.
-
The MFI of the acid-washed samples represents the internalized receptor population.
-
Calculate the percentage of receptor internalization at each time point relative to the initial surface expression (time 0).
-
Conclusion
This compound exerts its therapeutic effects through the activation of SSTR2 and SSTR5, initiating a complex network of signaling pathways. The primary mechanism for both receptors involves the inhibition of adenylyl cyclase via Gαi/o proteins. However, there are crucial differences in their signaling profiles, particularly concerning the PI3K/Akt pathway, which appears to be preferentially regulated by SSTR2. Furthermore, quantitative data reveals a significantly higher potency of octreotide for SSTR2-mediated cAMP inhibition. Understanding these distinct signaling cascades and possessing robust experimental protocols are essential for the continued development of targeted therapies for neuroendocrine tumors and other related disorders. This guide provides a foundational resource for researchers and drug development professionals working to unravel the complexities of somatostatin receptor signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. Differences in somatostatin receptor subtype expression in patients with acromegaly: new directions for targeted therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Octreotide Does Not Inhibit Proliferation in Five Neuroendocrine Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Octreotide Scan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of agonist and antagonist radioligands for somatostatin receptor imaging of breast cancer using positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
The Anti-proliferative Effects of Octreotide Acetate on Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Octreotide Acetate, a synthetic octapeptide analog of somatostatin, has demonstrated significant anti-proliferative effects in a variety of cancer cell types, particularly neuroendocrine tumors. Its primary mechanism of action involves binding to somatostatin receptors (SSTRs), predominantly subtypes 2 and 5, initiating a cascade of intracellular signaling events that culminate in the inhibition of cell growth, induction of cell cycle arrest, and apoptosis. This technical guide provides an in-depth overview of the molecular mechanisms underlying the anti-cancer effects of this compound, detailed experimental protocols for assessing its efficacy, and a summary of its impact on key signaling pathways.
Introduction
This compound is a well-established therapeutic agent for the management of hormonal syndromes associated with neuroendocrine tumors (NETs). Beyond its antisecretory functions, a growing body of evidence highlights its direct and indirect anti-proliferative properties. The direct effects are mediated by the activation of SSTRs present on cancer cells, while indirect effects involve the inhibition of growth factor and hormone secretion from the tumor microenvironment. This guide will focus on the direct anti-proliferative mechanisms of this compound on cancer cells.
Mechanism of Action
This compound exerts its anti-proliferative effects through a multi-faceted approach targeting key cellular processes:
-
Somatostatin Receptor (SSTR) Binding: Octreotide exhibits a high binding affinity for SSTR2 and SSTR5, which are G-protein coupled receptors. This interaction is the initial and critical step in its anti-cancer activity.
-
Induction of Cell Cycle Arrest: A primary outcome of SSTR activation is the arrest of the cell cycle, predominantly in the G0/G1 phase. This prevents cancer cells from progressing to the S phase, the DNA synthesis phase, thereby halting their proliferation.
-
Induction of Apoptosis: Octreotide can trigger programmed cell death, or apoptosis, in cancer cells. This is achieved through the activation of caspase cascades and modulation of pro- and anti-apoptotic proteins.
-
Inhibition of Pro-survival Signaling Pathways: The binding of Octreotide to SSTRs leads to the downregulation of critical pro-survival signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK) pathways.
Key Signaling Pathways Modulated by this compound
The anti-proliferative effects of Octreotide are orchestrated by its influence on intricate signaling networks within the cancer cell.
Somatostatin Receptor (SSTR) Signaling
Upon binding of Octreotide to SSTR2 or SSTR5, a conformational change in the receptor activates associated inhibitory G-proteins (Gi). This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Reduced cAMP levels, in turn, affect the activity of protein kinase A (PKA) and other downstream effectors, ultimately leading to the inhibition of cell proliferation. Furthermore, SSTR activation can stimulate phosphotyrosine phosphatases (PTPs), which play a crucial role in dephosphorylating and inactivating key signaling molecules in growth factor pathways.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a central regulator of cell survival, proliferation, and metabolism. Octreotide has been shown to inhibit this pathway in several cancer cell types. SSTR activation can lead to the dephosphorylation and inactivation of key components of this pathway, including Akt itself. This inhibition prevents the downstream phosphorylation of targets that promote cell survival and proliferation, such as mTOR and GSK3β.
MAPK Signaling Pathway
The MAPK pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and survival. Octreotide has been demonstrated to inhibit the MAPK/ERK pathway in some cancer cells. This inhibition is thought to be mediated through the activation of PTPs, which can dephosphorylate and inactivate key kinases in the MAPK cascade, such as MEK and ERK. The downregulation of ERK activity leads to reduced phosphorylation of transcription factors that are essential for cell cycle progression.
Quantitative Data on Anti-proliferative Effects
The efficacy of this compound in inhibiting cancer cell proliferation has been quantified in numerous studies. The following tables summarize key findings across different cancer types.
| Cancer Type | Cell Line / Model | Effect | Quantitative Data |
| Pituitary Adenoma | GH3 Rat Pituitary Tumor Cells | G0/G1 Cell Cycle Arrest | 7.1% increase in G0/G1 phase cells |
| Acromegaly Patients | Tumor Shrinkage | Mean reduction of 50.6% with Octreotide LAR | |
| Neuroendocrine Tumor | AR42J Pancreatic Cancer Cells | Inhibition of S-Phase | 53% decrease in S-phase cells |
| Gastric Cancer | SGC-7901 Cells | Inhibition of DNA Synthesis | 32.2% inhibition at 1x10-5 M |
| Nude Mice Xenograft | Tumor Growth Inhibition | 62.3% reduction in tumor weight | |
| Colorectal Cancer | CT26 Murine Colon Adenocarcinoma | G0/G1 Cell Cycle Arrest | Significant increase in G0/G1 phase fraction |
| Hepatocellular Carcinoma | Nude Mice Xenograft | Tumor Growth Inhibition | 67.9% inhibition of tumor growth |
Table 1: Summary of this compound's Anti-proliferative Effects
| Cell Line | Cancer Type | IC50 Value (nM) |
| BON-SSTR2 | Pancreatic Neuroendocrine | 0.67 ± 0.32 |
| QGP-1-SSTR2 | Pancreatic Neuroendocrine | 3.62 ± 0.23 |
Table 2: Reported IC50 Values for Octreotide in SSTR2-Expressing Neuroendocrine Tumor Cell Lines
Experimental Protocols
The assessment of the anti-proliferative effects of this compound relies on a variety of well-established in vitro assays.
General Experimental Workflow
A typical workflow to evaluate the anti-proliferative effects of Octreotide involves cell culture, treatment with the compound, and subsequent analysis of cell viability, proliferation, and cell cycle distribution.
MTT Cell Proliferation Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound and a vehicle control for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
BrdU Incorporation Assay
The BrdU assay directly measures DNA synthesis and is a hallmark of cell proliferation.
Principle: The thymidine analog, 5-bromo-2'-deoxyuridine (BrdU), is incorporated into newly synthesized DNA of proliferating cells. Incorporated BrdU is then detected using a specific anti-BrdU antibody.
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described for the MTT assay.
-
BrdU Labeling: Add BrdU labeling solution to a final concentration of 10 µM and incubate for 2-4 hours.
-
Fixation and Denaturation: Fix the cells with a fixing solution (e.g., 70% ethanol) and then denature the DNA using 2N HCl to expose the incorporated BrdU.
-
Immunostaining: Incubate with an anti-BrdU primary antibody, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Substrate Addition: Add a TMB substrate solution to develop a colorimetric signal.
-
Absorbance Measurement: Stop the reaction with a stop solution and measure the absorbance at 450 nm.
-
Data Analysis: Quantify the level of BrdU incorporation as a measure of cell proliferation.
Flow Cytometry for Cell Cycle Analysis
Flow cytometry allows for the quantitative analysis of the distribution of cells in different phases of the cell cycle.
Principle: Cells are stained with a fluorescent dye that binds stoichiometrically to DNA, such as propidium iodide (PI). The fluorescence intensity of individual cells is proportional to their DNA content, allowing for the differentiation of cells in G0/G1, S, and G2/M phases.
Protocol:
-
Cell Culture and Treatment: Culture and treat cells with this compound.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing and store at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) to degrade RNA.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in each phase of the cell cycle.
Conclusion
This compound exhibits significant anti-proliferative effects on a range of cancer cells through its interaction with somatostatin receptors and the subsequent modulation of key intracellular signaling pathways. Its ability to induce cell cycle arrest and apoptosis underscores its potential as a direct anti-cancer agent, particularly in SSTR-positive tumors. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and characterization of the anti-tumor properties of Octreotide and other somatostatin analogs, aiding in the development of more effective cancer therapies.
Octreotide Acetate: A Preclinical Guide to its Angiogenesis Inhibition
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the preclinical evidence supporting the role of Octreotide Acetate as a potent inhibitor of angiogenesis. Synthesizing data from multiple seminal studies, this document provides a comprehensive overview of its mechanism of action, quantitative efficacy in various models, and detailed experimental protocols to aid in the design and interpretation of future research.
Core Mechanism of Action
This compound, a synthetic octapeptide analogue of somatostatin, exerts its anti-angiogenic effects primarily through its interaction with somatostatin receptors (SSTRs), which are expressed on both tumor cells and endothelial cells.[1] The binding of Octreotide to these G-protein coupled receptors, particularly SSTR2 and SSTR3, initiates a cascade of intracellular events that culminate in the inhibition of key angiogenic processes.[1][2] This includes the suppression of endothelial cell proliferation, migration, and differentiation, as well as the downregulation of pro-angiogenic factors such as Vascular Endothelial Growth Factor (VEGF).[2][3][4]
The anti-angiogenic activity of Octreotide is a critical component of its overall antitumor effect, which also involves the direct inhibition of tumor cell growth and the induction of apoptosis.[1][5] By disrupting the formation of new blood vessels, Octreotide effectively curtails the supply of oxygen and nutrients to tumors, thereby impeding their growth and metastatic potential.[6]
Quantitative Data on Angiogenesis Inhibition
The following tables summarize the quantitative data from key preclinical studies demonstrating the efficacy of this compound in inhibiting angiogenesis across a range of in vitro and in vivo models.
In Vitro Studies
| Model System | Cell Type | Treatment | Effect | Percentage Inhibition | Reference |
| Proliferation Assay | Human Umbilical Vein Endothelial Cells (HUVECs) | Octreotide (10⁻⁹ M) | Inhibition of cell proliferation | 45.8% | [7] |
| Proliferation Assay | Human Umbilical Vein Endothelial Cells (HUVECs) stimulated by VEGF | Octreotide (10⁻⁸ to 10⁻⁵ M) | Dose-dependent inhibition of cell proliferation | ED50 of approx. 10⁻⁶ M | [2] |
| Proliferation Assay | Rat Aorta Explants (Endothelial and Smooth Muscle Cells) on Fibronectin | Octreotide (10⁻⁸ M) | Reduction in cell proliferation | 32.6% | [7] |
| Sprouting Assay | Rat Aorta Explants in Fibrin | Octreotide (10⁻⁸ M) | Reduction in cell sprouting | 52.9% | [7] |
In Vivo Studies
| Model System | Animal Model | Treatment | Effect | Quantitative Finding | Reference |
| Chick Chorioallantoic Membrane (CAM) Assay | Chick Embryo | Octreotide (50 µg) | Reduction in vascular network density | 35.7% | [7] |
| Rat Cornea Neovascularization | Rat | Topical Octreotide (10 µ g/day for 6 days) | Inhibition of neovascularization induced by AgNO₃/KNO₃ | 50.6% | [7] |
| Rat Mesentery Angiogenesis | Rat | Intraperitoneal Octreotide (40 µ g/day ) | Reduction in neovascularization induced by compound 48/80 | 45.6% | [7] |
| Rat Mesentery Angiogenesis | Rat | Intraperitoneal Octreotide (40 µ g/day ) | Reduction in neovascularization induced by MCF-10Aint-2 conditioned medium | 64.1% | [7] |
| Portal Hypertensive Rats | Rat (Partial Portal Vein Ligation) | Octreotide (4 days) | Decrease in splanchnic neovascularization and VEGF expression | 63% reduction in VEGF | [3][8] |
| Human Rectal Neuroendocrine Carcinoma Xenograft | Nude Mice | Octreotide | Decrease in microvessel density | 264.0 ± 48.2/mm² (treated) vs. 341.4 ± 56.6/mm² (untreated) | [5] |
| Human Hepatocellular Carcinoma (HCC) Xenograft | Nude Mice | Octreotide | Decrease in microvessel density | 21.7 ± 4.27 (treated) vs. 31.8 ± 3.87 (untreated) |
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental designs discussed, the following diagrams have been generated using Graphviz.
Signaling Pathway of this compound in Angiogenesis Inhibition
Caption: Octreotide's anti-angiogenic signaling cascade.
Experimental Workflow: In Vivo Corneal Micropocket Assay
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Octreotide acts as an antitumor angiogenesis compound and suppresses tumor growth in nude mice bearing human hepatocellular carcinoma xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The somatostatin analogue octreotide inhibits angiogenesis in the earliest, but not in advanced, stages of portal hypertension in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of vascular endothelial growth factor by octreotide in colorectal cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antiangiogenic effect of octreotide inhibits the growth of human rectal neuroendocrine carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Octreotide acts as an antitumor angiogenesis compound and suppresses tumor growth in nude mice bearing human hepatocellular carcinoma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of experimental angiogenesis by the somatostatin analogue this compound (SMS 201-995) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The somatostatin analogue octreotide inhibits angiogenesis in the earliest, but not in advanced, stages of portal hypertension in rats - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Long-Term Cellular Effects of Octreotide Acetate
Audience: Researchers, scientists, and drug development professionals.
Abstract
Octreotide Acetate, a synthetic octapeptide analog of somatostatin, has a well-established role in the management of neuroendocrine tumors and acromegaly. Its therapeutic efficacy stems from a multifaceted mechanism of action at the cellular level, primarily initiated by its binding to somatostatin receptors (SSTRs). Long-term administration of this compound induces significant and sustained alterations in cellular function, extending beyond its primary role in hormone suppression. This guide provides an in-depth examination of these long-term effects, focusing on the modulation of key signaling pathways, impacts on cell proliferation and survival, and the underlying molecular mechanisms. We consolidate quantitative data from key studies, present detailed experimental protocols, and provide visual diagrams of the implicated signaling cascades to offer a comprehensive resource for the scientific community.
Core Mechanism of Action: Somatostatin Receptor (SSTR) Signaling
This compound exerts its physiological effects by mimicking natural somatostatin, but with a significantly longer half-life.[1] It functions as a potent agonist with a high binding affinity for somatostatin receptor subtypes 2 (SSTR2) and 5 (SSTR5), and a moderate affinity for SSTR3.[2][3] These receptors are G-protein coupled receptors (GPCRs) found on the cell membranes of various tissues, including the pituitary gland, pancreas, and gastrointestinal tract.[1]
Upon binding, Octreotide initiates a cascade of intracellular events:
-
G-Protein Activation: The SSTR, upon agonist binding, activates inhibitory G-proteins (Gαi/o).[4][5]
-
Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[4][5]
-
Modulation of Ion Channels: The Gβγ subunit directly modulates ion channel activity. It promotes the opening of G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and cellular hyperpolarization.[4] Concurrently, it inhibits voltage-gated Ca²⁺ channels, reducing calcium influx.[4]
This combination of events—decreased cAMP and reduced intracellular calcium—is the cornerstone of Octreotide's potent antisecretory effects, effectively inhibiting the exocytosis of various hormones and peptides, including Growth Hormone (GH), insulin, glucagon, and vasoactive intestinal peptide (VIP).[2][4][6]
Caption: Core Octreotide Signaling Cascade.
Long-Term Effects on Cellular Proliferation and Survival
Beyond its immediate antisecretory effects, long-term exposure to Octreotide profoundly impacts cell growth, proliferation, and apoptosis, forming the basis of its antineoplastic activity.[2]
Anti-proliferative Effects
Octreotide directly inhibits the proliferation of various tumor cells.[2] This is often demonstrated by a reduction in the Ki-67 labeling index, a marker for cellular proliferation. In a study on GH-secreting pituitary adenomas, chronic Octreotide treatment resulted in a significant decrease in tumor cell proliferation compared to untreated controls.[7]
Induction of Apoptosis
Octreotide can induce programmed cell death (apoptosis) in certain cancer cell types, including hepatocellular carcinoma and pancreatic cancer.[8][9] However, this effect is context-dependent. Studies on GH-secreting pituitary adenomas found that while proliferation was reduced, the apoptotic index was not significantly different between treated and untreated groups.[7] This suggests the anti-tumor effects may be primarily cytostatic in some tissues and cytotoxic in others.
Cell Cycle Arrest
Long-term treatment with Octreotide can lead to cell cycle arrest. In rat GH-secreting pituitary tumor cells, a 6-day incubation with Octreotide significantly decreased the percentage of cells in the S phase (synthesis phase) and increased the percentage in the G2/M phase.[10] Similar effects have been noted in human colonic cancer cells, where Octreotide induced G1 cell cycle arrest.[11]
Caption: Octreotide's Impact on Cell Fate.
Table 1: Quantitative Effects of Long-Term Octreotide on Proliferation, Apoptosis, and Cell Cycle
| Parameter | Cell/Tissue Type | Effect | Control Group | Octreotide-Treated Group | Percent Change | Reference |
| Ki-67 Labeling Index (%) | GH-Secreting Pituitary Adenomas | Anti-proliferative | 3.8 ± 0.7 | 1.8 ± 0.3 | -53% | [7] |
| Apoptotic Index (%) | GH-Secreting Pituitary Adenomas | No Significant Change | 0.8 ± 0.3 | 0.6 ± 0.2 | -25% (NS) | [7] |
| Apoptotic Cells (nuclei/mm²) | Human Pancreatic Cancer Xenografts | Pro-apoptotic | 1.8 ± 0.44 | 6.8 ± 1.0 | +278% | [9] |
| Cells in S Phase (%) | Rat GH3 Pituitary Tumor Cells | Cell Cycle Arrest | (Control) | (OCT) | -33% | [10] |
| Cells in G2/M Phase (%) | Rat GH3 Pituitary Tumor Cells | Cell Cycle Arrest | (Control) | (OCT) | +30% | [10] |
(NS = Not Significant)
Modulation of Key Intracellular Signaling Pathways
The long-term anti-proliferative and pro-apoptotic effects of Octreotide are mediated through its modulation of several critical intracellular signaling pathways.
PI3K/Akt Signaling Pathway
In pituitary tumor cells, Octreotide's anti-proliferative action is linked to the inhibition of the Phosphatidylinositol 3-kinase (PI3K)/Akt survival pathway. Treatment leads to:
-
Decreased tyrosine phosphorylation of the PI3K regulatory subunit p85.
-
Dephosphorylation of phosphoinositide-dependent kinase 1 (PDK1) and Akt.
-
Activation of glycogen synthase kinase 3 beta (GSK3β). This cascade results in the increased expression of the tumor suppressor gene Zac1, which is necessary for Octreotide's anti-growth effects.[12]
Caption: Octreotide Inhibition of PI3K/Akt Pathway.
MAPK Signaling Pathway
In gastric adenocarcinoma cells, Octreotide has been shown to inhibit the Mitogen-Activated Protein Kinase (MAPK) pathway. This effect is characterized by a decrease in the protein levels of Extracellular signal-regulated protein kinase (ERK) and c-Fos, leading to reduced activator protein-1 (AP-1) binding activity.[13] The inhibition of this pathway contributes significantly to the suppression of tumor growth.
Caption: Octreotide Inhibition of MAPK Pathway.
Wnt/β-catenin Signaling Pathway
In human colonic cancer cells (SW480 cell line), Octreotide inhibits cell growth by modulating the Wnt/β-catenin pathway. Treatment results in a decrease in the total β-catenin protein level and a corresponding increase in the phosphorylated form of β-catenin, targeting it for degradation.[11] This effectively inhibits a signaling pathway that is crucial for the development of many colorectal cancers.[14]
Effects on Cellular Secretion and Ion Transport
The most immediate and clinically utilized effect of Octreotide is the suppression of hormone secretion.
Hormonal Suppression
Long-term treatment with Octreotide provides sustained suppression of pathological hormone hypersecretion. In acromegaly, it leads to a dramatic and lasting reduction in both GH and Insulin-like Growth Factor-1 (IGF-1) levels.[15][16]
Table 2: Hormonal Suppression with Long-Term Octreotide Treatment in Acromegaly
| Parameter | Duration of Treatment | Baseline Level (mean) | Level After Treatment (mean) | Reference |
| Serum GH (mU/L) | 3 years | 27.8 ± 6.1 | 4.2 ± 0.8 | [16] |
| Serum IGF-1 (nmol/L) | 3 years | 119 ± 14 | 60 ± 13 | [16] |
| Serum GH (µg/L) | 24 months | 30.9 | 5.7 | [15] |
Ion and Water Transport
In the small intestine, Octreotide has a direct proabsorptive effect on water and electrolyte transport. Studies using perfused rabbit ileal segments showed that Octreotide caused a significant increase in the absorption of water, sodium, and chloride, an effect independent of its systemic hormonal actions.[17] This contributes to its efficacy in treating secretory diarrhea.
Long-Term Cellular Adaptation and Other Considerations
Receptor Desensitization
A potential consequence of long-term agonist exposure is receptor desensitization or downregulation. In some patients on long-term therapy, a loss of response can occur, which may be due to the downregulation of SSTR2 expression or the internalization of the receptor into the cell membrane.[18][19] This phenomenon may necessitate dose adjustments to maintain therapeutic efficacy.[20]
Immune System Modulation
Recent studies indicate that Octreotide can modulate the host immune system. In patients with neuroendocrine neoplasms, long-term treatment with Octreotide LAR significantly decreased the levels of circulating regulatory T cells (Tregs), which are known to suppress anti-tumor immune responses. This suggests that part of Octreotide's long-term benefit may come from tipping the immune balance toward a more effective anti-tumor surveillance.[21]
Appendix: Key Experimental Protocols
Protocol: Ki-67 Immunohistochemistry for Proliferation Index
(Adapted from Ronchi et al., 2005)[7]
-
Tissue Preparation: Fix tumor specimens in 10% buffered formalin and embed in paraffin. Cut 4-µm thick sections and mount on slides.
-
Antigen Retrieval: Deparaffinize sections and rehydrate through a graded series of ethanol. Perform heat-induced antigen retrieval using a citrate buffer (pH 6.0) in a microwave oven.
-
Immunostaining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Incubate with a primary monoclonal antibody against Ki-67 (e.g., MIB-1) at an appropriate dilution overnight at 4°C.
-
Apply a biotinylated secondary antibody followed by a streptavidin-peroxidase complex.
-
Develop the signal using a chromogen such as diaminobenzidine (DAB).
-
Counterstain with hematoxylin.
-
-
Quantification: The Ki-67 labeling index (LI) is determined by counting the number of positively stained nuclei in at least 1000 tumor cells across several high-power fields. The result is expressed as a percentage.
Protocol: Cell Cycle Analysis by Flow Cytometry
(Adapted from Dicitore et al., 2021)[10][22]
-
Cell Culture and Treatment: Culture cells (e.g., GH3 pituitary tumor cells) in appropriate media. Treat with Octreotide (e.g., 1 µM) or vehicle control for the desired duration (e.g., 6 days).
-
Cell Harvesting: Harvest cells by trypsinization, wash with PBS, and centrifuge to obtain a cell pellet.
-
Fixation: Resuspend the cell pellet and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining:
-
Centrifuge the fixed cells to remove ethanol and wash with PBS.
-
Resuspend the pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Data Acquisition: Analyze the stained cells using a flow cytometer. Excite PI with a 488 nm laser and collect emission fluorescence.
-
Analysis: Use cell cycle analysis software to model the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Caption: Workflow for Cell Cycle Analysis.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. adooq.com [adooq.com]
- 4. bachem.com [bachem.com]
- 5. pharmacyfreak.com [pharmacyfreak.com]
- 6. droracle.ai [droracle.ai]
- 7. Effects of octreotide treatment on the proliferation and apoptotic index of GH-secreting pituitary adenomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Octreotide inhibits proliferation and induces apoptosis of hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Short-term octreotide treatment induces apoptosis in human pancreatic cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Long-term effects of somatostatin analogues in rat GH-secreting pituitary tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Octreotide inhibits growth of colonic cancer SW480 cells by modulating the Wnt/P-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Octreotide, a somatostatin analogue, mediates its antiproliferative action in pituitary tumor cells by altering phosphatidylinositol 3-kinase signaling and inducing Zac1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibitory effect of octreotide on gastric cancer growth via MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of octreotide and insulin on colon cancer cellular proliferation and correlation with hTERT activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Safety and efficacy of long-term octreotide therapy of acromegaly: results of a multicenter trial in 103 patients--a clinical research center study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Long-term therapy with long-acting octreotide (Sandostatin-LAR) for the management of acromegaly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Direct proabsorptive effect of octreotide on ionic transport in the small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. dovepress.com [dovepress.com]
- 20. Long-term octreotide treatment of metastatic carcinoid tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Effect of Octreotide Long-Acting Release on Tregs and MDSC Cells in Neuroendocrine Tumour Patients: A Pivotal Prospective Study - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Long-term effects of somatostatin analogues in rat GH-secreting pituitary tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Investigation of Octreotide Acetate's Effect on Growth Hormone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro effects of Octreotide Acetate on growth hormone (GH) secretion and the underlying cellular and molecular mechanisms. This compound, a synthetic somatostatin analog, is a cornerstone in the medical management of acromegaly, a condition caused by excessive GH secretion, primarily from pituitary adenomas.[1][2] Understanding its in vitro activity is crucial for optimizing therapeutic strategies and developing novel treatment modalities.
Mechanism of Action
This compound exerts its inhibitory effect on growth hormone secretion by mimicking the natural hormone somatostatin.[2][3] Its primary mechanism involves binding with high affinity to somatostatin receptors (SSTRs), which are G-protein coupled receptors expressed on the surface of somatotroph cells in the anterior pituitary gland.[3] There are five subtypes of SSTRs (SSTR1-5), with Octreotide showing a high affinity for SSTR2, SSTR3, and SSTR5.[3] GH-secreting pituitary tumors predominantly express SSTR2 and SSTR5.[1]
Upon binding to these receptors, Octreotide activates a cascade of intracellular signaling events that culminate in the inhibition of GH synthesis and release.[3] This targeted action makes it a valuable therapeutic agent for conditions characterized by hormonal overproduction.[2]
Quantitative Analysis of In Vitro Growth Hormone Inhibition
Multiple in vitro studies have quantified the inhibitory effect of Octreotide on GH secretion from various cell models, including rat pituitary tumor cell lines and primary cultures of human GH-secreting pituitary adenomas. The data consistently demonstrates a dose- and time-dependent suppression of GH release.
| Cell Model | Octreotide Concentration | Incubation Time | GH Inhibition (%) | Reference |
| GH3 Rat Pituitary Tumor Cells | 10⁻⁷ M | 24 hours | Significant reduction (forskolin-stimulated) | [1] |
| GH3 Rat Pituitary Tumor Cells | 10⁻⁸ M | 72 hours | Not specified | [1] |
| Primary Human GH-Secreting Pituitary Adenoma Cells | 10⁻⁸ M | 72 hours | 8.5 - 73.7 | [1] |
| Primary Human GH-Secreting Pituitary Adenoma Cells | 10 nM | 24 hours | Variable, up to ~70% | [4] |
| Primary Human GH-Secreting Pituitary Adenoma Cells | 10 nM | 72 hours | Mean: 36.8 | [5][6] |
| Primary Human GH-Secreting Pituitary Adenoma Cells | 10 nM | 72 hours | Mean: 39.5 | [7] |
Cellular and Molecular Effects Beyond Secretion
Beyond its immediate impact on hormone secretion, Octreotide also exhibits significant anti-proliferative and pro-apoptotic effects on pituitary tumor cells in vitro.
Anti-proliferative Effects
Octreotide has been shown to inhibit the proliferation of GH-secreting pituitary tumor cells. This effect is mediated through the inhibition of key signaling pathways involved in cell growth, such as the ERK pathway.[1] Studies on GH3 cells have demonstrated that Octreotide can decrease cell proliferation, with a maximal effect observed at 24 hours.[1] This anti-proliferative action is independent of its anti-secretory effects.[1]
Induction of Apoptosis and Cell Cycle Arrest
Octreotide can induce programmed cell death (apoptosis) in pituitary tumor cells. In GH3 cells, Octreotide treatment led to a significant increase in cells undergoing early apoptosis.[1] The mechanism involves the activation of caspase-3, a key executioner enzyme in the apoptotic cascade.[8] Furthermore, Octreotide's anti-proliferative action is linked to the induction of the tumor suppressor gene Zac1, which leads to cell cycle arrest.[9]
Signaling Pathways Modulated by this compound
The binding of Octreotide to SSTRs triggers multiple intracellular signaling pathways that collectively inhibit GH secretion and cell proliferation.
Inhibition of Adenylyl Cyclase and Calcium Influx
A primary mechanism involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Reduced cAMP levels, in turn, decrease the activity of protein kinase A (PKA), a key driver of GH gene transcription and exocytosis. Additionally, Octreotide can modulate ion channel activity, leading to a reduction in intracellular calcium concentration, which is essential for GH vesicle fusion and release.
Modulation of MAP Kinase and PI3K/Akt Pathways
Octreotide has been shown to inhibit the extracellular signal-regulated kinase (ERK) pathway, which is involved in cell proliferation.[1] Furthermore, it can interfere with the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, a crucial survival pathway for cells. By decreasing the phosphorylation of key components of this pathway, Octreotide promotes apoptosis and inhibits cell growth.[9]
This compound Signaling Cascade
Experimental Protocols
The following provides a generalized methodology for investigating the in vitro effects of this compound on GH secretion from pituitary adenoma cells.
Primary Cell Culture of Human Pituitary Adenomas
-
Tissue Collection: Fresh pituitary adenoma tissue is obtained sterilely during transsphenoidal surgery.[4]
-
Cell Dissociation: The tissue is mechanically and enzymatically dissociated to obtain a single-cell suspension. This typically involves incubation with enzymes like dispase and collagenase.
-
Cell Plating: The dispersed cells are plated in culture wells at a specific density (e.g., 7.5 x 10⁴ cells/well) and maintained in a suitable culture medium supplemented with fetal calf serum (FCS).[4]
-
Cell Culture: Cells are cultured for a period (e.g., 24 hours) to allow for attachment and recovery.[4]
Octreotide Treatment and Sample Collection
-
Serum Starvation: Prior to treatment, the culture medium is replaced with a serum-free or low-serum medium for a defined period to reduce basal signaling.[4]
-
Octreotide Incubation: Cells are then incubated with various concentrations of this compound (e.g., 10 nM) or a vehicle control for a specified duration (e.g., 24, 48, or 72 hours).[4][5]
-
Supernatant Collection: After the incubation period, the culture medium (supernatant) is collected.[4]
-
Sample Storage: The collected medium is stored at -80°C until analysis for GH concentration.[4]
Quantification of Growth Hormone
-
Immunoassay: The concentration of GH in the collected culture medium is typically measured using a specific and sensitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The amount of GH secreted by Octreotide-treated cells is compared to that of the control cells to determine the percentage of inhibition.[4]
In Vitro GH Inhibition Assay Workflow
Conclusion
In vitro studies provide compelling evidence for the direct inhibitory effects of this compound on growth hormone secretion from pituitary tumor cells. The mechanism of action is multifaceted, involving the activation of specific somatostatin receptors and the modulation of multiple intracellular signaling pathways that control hormone release, cell proliferation, and survival. This comprehensive understanding of its in vitro bioactivity is fundamental for the continued clinical application of Octreotide and the development of next-generation somatostatin analogs with improved efficacy and safety profiles.
References
- 1. Long-term effects of somatostatin analogues in rat GH-secreting pituitary tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. In Vitro Head-to-Head Comparison Between Octreotide and Pasireotide in GH-Secreting Pituitary Adenomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dissecting the In Vitro Efficacy of Octreotide and Cabergoline in GH- and GH/PRL-Secreting Pituitary Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Octreotide, a somatostatin analogue, mediates its antiproliferative action in pituitary tumor cells by altering phosphatidylinositol 3-kinase signaling and inducing Zac1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
G-Protein Coupled Receptor Activation by Octreotide Acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octreotide Acetate is a synthetic octapeptide analogue of the natural hormone somatostatin.[1][2] Due to its longer half-life and enhanced stability compared to its endogenous counterpart, Octreotide has become a cornerstone in the management of various neuroendocrine tumors (NETs), acromegaly, and other disorders characterized by excessive hormone secretion.[3][4] Its therapeutic effects are mediated through its interaction with a specific class of G-protein coupled receptors (GPCRs), namely the somatostatin receptors (SSTRs).[1] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning Octreotide's action, focusing on its binding characteristics, downstream signaling cascades, and the experimental methodologies used to elucidate these pathways.
Molecular Target: Somatostatin Receptors (SSTRs)
Octreotide exerts its physiological effects by binding to the family of five somatostatin receptor subtypes (SSTR1-SSTR5).[1] These receptors are classic GPCRs, characterized by seven transmembrane domains. Octreotide does not bind to all subtypes with equal affinity; it demonstrates a high binding affinity primarily for SSTR2 and SSTR5 , and to a lesser extent, SSTR3.[1][5][6] This selective activation is crucial for its therapeutic efficacy and is a key consideration in drug development. The overexpression of SSTR2 in many neuroendocrine tumors forms the basis for both the diagnostic and therapeutic application of Octreotide and its radiolabeled analogues.[7][8]
Quantitative Analysis of Receptor Binding and Function
The interaction of Octreotide with its target receptors can be quantified to determine its binding affinity and functional potency. These parameters are critical for understanding its pharmacological profile.
Table 1: Binding Affinity of Octreotide for Somatostatin Receptor Subtypes
| Receptor Subtype | Ligand | Binding Affinity (IC50, nM) | Cell Line | Reference |
| SSTR2 | [natF]AlF-NOTA-octreotide | 25.7 ± 7.9 | - | [9] |
| SSTR2 | Octreotide | ~1-10 | NET cell lines | [9] |
IC50 (half-maximal inhibitory concentration) values represent the concentration of the ligand required to displace 50% of a specific radioligand, indicating binding affinity.
Table 2: Functional Potency of Octreotide
| Assay | Effect | Potency (EC50/IC50) | Cell System | Reference |
| cAMP Inhibition | Inhibition of forskolin-stimulated cAMP | ~1 nM | pNET primary cultures | [10] |
| Cytotoxicity | Inhibition of cell viability | 8.37 nM | AtT20 cells | [11] |
| SSTR2 Internalization | Induction of receptor internalization | Potent induction at 10-1000 nM | AtT20 cells | [11] |
EC50 (half-maximal effective concentration) or IC50 values in functional assays indicate the concentration of Octreotide required to elicit 50% of its maximal effect.
Mechanism of Action: Downstream Signaling Pathways
Upon binding to SSTR2 and SSTR5, Octreotide initiates a cascade of intracellular events that collectively inhibit hormone secretion and cell proliferation.[1] These events are primarily mediated by the activation of inhibitory G-proteins (Gαi/o).
Gαi-Mediated Signaling Cascade
The canonical signaling pathway activated by Octreotide involves the Gαi subunit of the heterotrimeric G-protein.[3][12]
-
G-Protein Activation: Octreotide binding induces a conformational change in the SSTR, promoting the exchange of GDP for GTP on the Gαi subunit. This leads to the dissociation of the Gαi-GTP and Gβγ subunits.[13]
-
Inhibition of Adenylyl Cyclase: The activated Gαi-GTP subunit directly inhibits the enzyme adenylyl cyclase, resulting in a significant reduction in the intracellular concentration of the second messenger cyclic AMP (cAMP).[3][12][14]
-
Modulation of Ion Channels: The dissociated Gβγ subunit can directly modulate ion channel activity. It promotes the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and membrane hyperpolarization.[12] Concurrently, it inhibits voltage-gated Ca2+ channels, reducing calcium influx.[3]
-
Physiological Outcome: The decrease in cAMP and intracellular calcium levels are critical inhibitory signals that suppress the exocytosis of hormone-containing vesicles, thereby blocking hormone secretion from neuroendocrine cells.[12]
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. bachem.com [bachem.com]
- 3. bachem.com [bachem.com]
- 4. droracle.ai [droracle.ai]
- 5. Prospect of acromegaly therapy: molecular mechanism of clinical drugs octreotide and paltusotine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural insights into the activation of somatostatin receptor 2 by cyclic SST analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Plasticity in Ligand Recognition at Somatostatin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Octreotide Conjugates for Tumor Targeting and Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. derangedphysiology.com [derangedphysiology.com]
- 13. Octreotide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Postreceptor signal transduction mechanisms involved in octreotide-induced inhibition of angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Octreotide Acetate Administration in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the administration of Octreotide Acetate in rodent models for preclinical research. The protocols outlined below are based on established methodologies and published studies, offering a framework for investigating the therapeutic potential of this somatostatin analog.
This compound is a synthetic octapeptide with pharmacologic actions mimicking those of the natural hormone somatostatin. It is a potent inhibitor of the secretion of various hormones, including growth hormone, glucagon, and insulin.[1][2] In rodent models, it is widely used to study its antitumor, anti-angiogenic, and antisecretory effects in various disease contexts, particularly in oncology and endocrinology.[3][4][5][6]
Data Presentation: Quantitative Administration Parameters
The following tables summarize common dosage and administration parameters for this compound in mice and rats, compiled from various research studies.
Table 1: this compound Dosing and Administration in Mice
| Application | Mouse Strain | Dosage | Administration Route | Frequency | Duration | Key Findings | Reference |
| Pancreatic & Breast Tumors | Nude Mice | 5 or 50 µ g/mouse | Subcutaneous (SC) | Twice daily | 5 weeks | Significant inhibition of tumor growth.[3][4] | [3],[4] |
| Hepatocellular Carcinoma | Nude Mice | 50 µg/kg | Subcutaneous (SC) | Twice daily | 21 days | Significant reduction in tumor growth.[5] | [5] |
| Gastric Mucosal Injury | Swiss Webster Mice | 0.1 mg/kg | Subcutaneous (SC) | Single dose | N/A | Protective effect against gastric injury.[7] | [7] |
| Gastric Mucosal Injury | Swiss Webster Mice | 1.0, 10.0, 100 µg/kg, 1.0 or 10 mg/kg | Intragastric (ig) | Two doses, 3 hours apart | 6 hours | Dose-dependent protection against gastric mucosal injury.[7] | [7] |
| Pharmacokinetics | Swiss Webster Mice | Not Specified | Oral (gavage) with Intravail® | Single dose | N/A | Improved uptake, half-life, and bioavailability compared to SC injection.[8] | [8] |
Table 2: this compound Dosing and Administration in Rats
| Application | Rat Strain | Dosage | Administration Route | Frequency | Duration | Key Findings | Reference |
| Mammary Tumors | N/A | 10 µg/kg/h | Continuous Administration | 6 weeks | ~50% reduction in the number of tumors.[3][4] | [3],[4] | |
| Gastric Mucosal Function | N/A | 1-100 µg/kg | Subcutaneous (SC) | Single dose | 1 hour | Increased gastric mucosal pH.[9] | [9] |
| Pharmacokinetics | Sprague-Dawley | 3 mg/rat | Intramuscular (IM) | Single dose (sustained-release) | Up to 70 days | Bimodal drug release profile with sustained levels.[10][11] | [10],[11] |
| Pharmacokinetics | N/A | 15, 30, and 60 mg/kg | Intragastric (ig) | Single dose | 10 hours | Extremely low bioavailability (<0.5%).[7] | [7] |
| Carcinogenicity Study | N/A | up to 1250 µg/kg/day | Subcutaneous (SC) | Daily | 116 weeks | Increased incidence of injection site sarcomas at the highest dose.[12][13] | [12],[13] |
Experimental Protocols
Protocol 1: Subcutaneous Administration of Immediate-Release this compound for Tumor Growth Inhibition in Nude Mice
Objective: To evaluate the effect of this compound on the growth of xenograft tumors.
Materials:
-
This compound for injection (e.g., Sandostatin®)[13]
-
Sterile isotonic saline (0.9% NaCl) or 5% dextrose in water[13]
-
Nude mice bearing solid tumors (e.g., pancreatic, breast)[3][4]
-
Sterile syringes (1 mL) and needles (e.g., 27-30 gauge)
-
Animal balance
-
Calipers for tumor measurement
Procedure:
-
Animal Acclimatization: Allow mice to acclimate to the facility for at least one week before the experiment.
-
Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice. Allow tumors to reach a palpable size (e.g., 100-200 mm³) before starting treatment.
-
Drug Preparation:
-
Reconstitute this compound according to the manufacturer's instructions.
-
Dilute the reconstituted solution with sterile isotonic saline to the desired final concentration. For example, to achieve a 50 µg dose in a 100 µL injection volume, the final concentration should be 0.5 mg/mL.
-
-
Administration:
-
Weigh each mouse to determine the precise dose if dosing is based on body weight.
-
Gently restrain the mouse.
-
Lift the skin on the back, away from the tumor site, to form a tent.
-
Insert the needle into the base of the skin tent and inject the prepared this compound solution subcutaneously.
-
-
Monitoring:
-
Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor animal body weight and overall health status throughout the study.
-
-
Data Analysis: Compare the tumor growth curves and final tumor volumes between the treatment and control (vehicle-injected) groups.
Protocol 2: Continuous Subcutaneous Infusion of this compound in Rats via Osmotic Minipumps
Objective: To achieve steady-state plasma concentrations of this compound for long-term efficacy studies.
Materials:
-
This compound
-
Sterile vehicle (e.g., saline, polyethylene glycol)
-
Osmotic minipumps (e.g., ALZET®) of appropriate size and delivery rate
-
Surgical instruments for implantation
-
Anesthesia and analgesics
-
Sutures or wound clips
Procedure:
-
Pump Preparation:
-
Following the manufacturer's instructions, fill the osmotic minipumps with the prepared this compound solution under sterile conditions. The concentration of the solution will depend on the desired dose rate and the pump's flow rate.
-
Prime the pumps in sterile saline at 37°C for the recommended duration to ensure immediate delivery upon implantation.
-
-
Surgical Implantation:
-
Anesthetize the rat using an appropriate anesthetic agent.
-
Shave and disinfect the surgical site on the back, between the scapulae.
-
Make a small subcutaneous pocket through a small incision.
-
Insert the primed osmotic minipump into the subcutaneous pocket.
-
Close the incision with sutures or wound clips.
-
-
Post-operative Care:
-
Administer analgesics as required.
-
Monitor the animal for signs of pain, distress, or infection at the surgical site.
-
-
Study Duration: The study will continue for the delivery duration of the osmotic minipump (e.g., 2, 4, or 6 weeks).
-
Endpoint Analysis: At the end of the study, collect tissues or blood samples for analysis as per the experimental design.
Mandatory Visualizations
Signaling Pathway of this compound
This compound exerts its effects by binding to somatostatin receptors (SSTRs), primarily SSTR2 and SSTR5. This binding triggers a cascade of intracellular events leading to the inhibition of hormone secretion and cell proliferation.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Octreotide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Preclinical studies on the anticancer activity of the somatostatin analogue octreotide (SMS 201-995) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical studies on the anticancer activity of the somatostatin analog octreotide (SMS 201-995) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Octreotide acts as an antitumor angiogenesis compound and suppresses tumor growth in nude mice bearing human hepatocellular carcinoma xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Octreotide – A Review of its Use in Treating Neuroendocrine Tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic and pharmacodynamic evidence for developing an oral formulation of octreotide against gastric mucosal injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oral delivery of this compound in Intravail® improves uptake, half-life, and bioavailability over subcutaneous administration in male Swiss webster mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Acute in vivo effect of this compound, a somatostatin analogue on the cellular function of gastric mucosa in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sustained-release delivery of octreotide from biodegradable polymeric microspheres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sustained-Release Delivery of Octreotide from Biodegradable Polymeric Microspheres - PMC [pmc.ncbi.nlm.nih.gov]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. accessdata.fda.gov [accessdata.fda.gov]
Application Note: Cell Culture Methodologies for Assessing Octreotide Acetate Efficacy
Audience: Researchers, scientists, and drug development professionals.
Introduction Octreotide Acetate is a synthetic octapeptide analog of the natural hormone somatostatin. Its therapeutic effect is primarily mediated by binding to somatostatin receptors (SSTRs), with a high affinity for subtypes SSTR2 and SSTR5.[1][2] This interaction activates intracellular signaling cascades that inhibit the secretion of various hormones and exhibit anti-proliferative and pro-apoptotic effects on tumor cells.[1][2][3] Octreotide is a cornerstone in the management of neuroendocrine tumors (NETs), where it is used to control hormonal symptoms and inhibit tumor growth.[4][5][6]
Assessing the efficacy of this compound in a preclinical setting requires robust and reproducible in vitro models. Cell culture-based assays are fundamental for elucidating its mechanism of action, determining effective concentrations, and identifying sensitive tumor types. This application note provides detailed protocols for key experiments to evaluate the anti-proliferative and pro-apoptotic efficacy of this compound using cancer cell lines. A critical consideration is the SSTR expression level of the chosen cell line, as some frequently used NET cell lines have been shown to have low or absent SSTR expression, leading to resistance to Octreotide treatment in vitro.[7][8] Therefore, verification of SSTR2 expression is a crucial first step.
Key Signaling Pathways and Experimental Workflow
Octreotide binding to SSTR2, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular events. The activated inhibitory G-protein (Gi) inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. This in turn affects downstream pathways, including the MAPK (ERK) and PI3K/Akt signaling cascades, and activates protein tyrosine phosphatases (PTPs), culminating in cell cycle arrest and apoptosis.[9][10][11]
A typical experimental workflow for assessing Octreotide efficacy involves selecting an appropriate cell line, verifying the target receptor expression, and then performing a series of functional assays to measure the biological response.
Experimental Protocols
Protocol 1: SSTR2 Expression Verification by Western Blot
This protocol confirms the presence of the primary drug target, SSTR2, in the selected cell line.
Materials:
-
SSTR-expressing (e.g., AR42J) and non-expressing (e.g., A549) cell lines.[4]
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors.
-
Protein assay kit (e.g., BCA).
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and nitrocellulose or PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).[12]
-
Primary antibody: anti-SSTR2.
-
HRP-conjugated secondary antibody.[13]
-
Chemiluminescent substrate (ECL).[13]
Procedure:
-
Cell Lysis: Culture cells to 80-90% confluency. Wash with ice-cold PBS, then lyse cells by adding 1X SDS sample buffer and scraping.[12]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel until adequate separation is achieved.[12]
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose membrane.[12][14]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[13]
-
Antibody Incubation:
-
Incubate the membrane with the primary anti-SSTR2 antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle shaking.[13]
-
Wash the membrane three times for 5 minutes each with TBST.[13]
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[13][14]
-
-
Detection: Wash the membrane three times for 5 minutes each with TBST. Apply the ECL substrate and visualize the protein bands using an imaging system.[13] Differentially glycosylated forms of SSTR2 may appear as multiple bands.[15]
Protocol 2: Cell Viability / Proliferation Assay (MTT or CCK-8)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation. The MTT assay requires a solubilization step, while the CCK-8 assay is a simpler, one-step method.[16]
Materials:
-
96-well cell culture plates.
-
Selected cell line.
-
This compound stock solution.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) reagent.[16]
-
Solubilization solution (for MTT assay, e.g., DMSO or acidified isopropanol).
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium and incubate for 24 hours.[16][17]
-
Drug Treatment: Prepare serial dilutions of this compound (e.g., 10⁻¹² M to 10⁻⁶ M).[18][19] Replace the medium with 100 µL of medium containing the various drug concentrations. Include vehicle-only wells as a control.
-
Incubation: Incubate the plate for a specified period (e.g., 48, 72, or 96 hours).[18][20]
-
Reagent Addition:
-
Absorbance Measurement: Measure the absorbance using a microplate reader. The wavelength should be ~570 nm for MTT and ~450 nm for CCK-8.[16]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 3: Apoptosis Assay (Annexin V-FITC / Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, and late apoptotic/necrotic cells. Early apoptotic cells expose phosphatidylserine (PS) on the outer cell membrane, which is detected by Annexin V. Propidium Iodide (PI) is a DNA stain that can only enter cells with compromised membranes (late apoptotic/necrotic cells).[22]
Materials:
-
6-well cell culture plates.
-
Annexin V-FITC / PI Apoptosis Detection Kit.
-
Binding Buffer.
-
Flow cytometer.
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach. Treat with desired concentrations of this compound (e.g., 10⁻⁸ M) for 24-48 hours.[17]
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS and centrifuge.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the kit manufacturer's instructions. Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Quantify the percentage of cells in each quadrant:
Data Presentation
Quantitative data from the described experiments should be summarized in tables for clear interpretation and comparison.
Table 1: Effect of this compound on Cell Viability (IC50 Values)
| Cell Line | SSTR2 Status | Incubation Time (h) | IC50 (M) |
|---|---|---|---|
| AR42J (Pancreatic) | Expressing | 72 | 1.5 x 10⁻⁹ |
| BON-1 (Pancreatic NET) | Expressing | 96 | 5.0 x 10⁻⁹ |
| HT-29 (Colon)[20] | Expressing | 96 | 1.0 x 10⁻⁸ |
| A549 (Lung)[4] | Non-expressing | 96 | > 10⁻⁶ |
| H727 (Lung NET)[7] | Low Expression | 96 | No significant effect |
Data are representative and should be determined experimentally.
Table 2: Apoptosis and Cell Cycle Analysis after 48h Treatment with 10⁻⁸ M this compound
| Cell Line | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis (Annexin V+/PI+) | % G0/G1 Phase | % S Phase |
|---|---|---|---|---|
| Control (Vehicle) | ||||
| AR42J | 2.1 ± 0.4 | 3.5 ± 0.6 | 55.2 ± 2.1 | 30.5 ± 1.8 |
| This compound | ||||
| AR42J | 10.8 ± 1.2 | 14.2 ± 1.9 | 70.3 ± 2.5 | 15.1 ± 1.5 |
Data are representative, presented as mean ± SD, and should be determined experimentally. The decrease in the S-phase fraction suggests an inhibitory effect on cell proliferation.[4] The increase in the G0/G1 phase fraction indicates cell cycle arrest.[23]
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. droracle.ai [droracle.ai]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. Free somatostatin receptor fraction predicts the antiproliferative effect of octreotide in a neuroendocrine tumor model: implications for dose optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Octreotide – A Review of its Use in Treating Neuroendocrine Tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aiom.it [aiom.it]
- 7. Frontiers | Octreotide Does Not Inhibit Proliferation in Five Neuroendocrine Tumor Cell Lines [frontiersin.org]
- 8. Octreotide Does Not Inhibit Proliferation in Five Neuroendocrine Tumor Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 13. CST | Cell Signaling Technology [cellsignal.com]
- 14. Western Blot Protocols and Recipes | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 17. Octreotide induces caspase activation and apoptosis in human hepatoma HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Effect of a somatostatin analog (this compound) on the growth of retinal pigment epithelial cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Effects of octreotide and insulin on colon cancer cellular proliferation and correlation with hTERT activity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. dojindo.com [dojindo.com]
- 22. Apoptotic Cell Death | Proteintech Group [ptglab.com]
- 23. Effect of octreotide on cell-cycle kinetics and serum carcinoembryonic antigen level in hepatic metastases of colonic adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Radiolabeling Octreotide Acetate in In Vitro Binding Assays
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the radiolabeling of octreotide acetate and its subsequent use in in vitro binding assays. These assays are crucial for characterizing the binding affinity and specificity of radiolabeled somatostatin analogues to their receptors, a key step in the development of radiopharmaceuticals for imaging and therapy of neuroendocrine tumors.
Introduction
Octreotide is a synthetic octapeptide analogue of the natural hormone somatostatin. It exhibits a high binding affinity for somatostatin receptors (SSTRs), particularly subtype 2 (SSTR2), which are overexpressed in many neuroendocrine tumors (NETs).[1][2][3] This property makes radiolabeled octreotide and its derivatives valuable tools for the diagnosis and treatment of these cancers.[4][5][6] In vitro binding assays are essential for determining the binding characteristics of these radiolabeled compounds before advancing to preclinical and clinical studies.
Radiolabeling of this compound
The radiolabeling of this compound typically involves the use of a bifunctional chelating agent, such as diethylenetriaminepentaacetic acid (DTPA) or 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA), which is first conjugated to the peptide.[7][8][9] This conjugate is then radiolabeled with a suitable radionuclide. Commonly used radionuclides include Indium-111 (¹¹¹In), Lutetium-177 (¹⁷⁷Lu), and Gallium-68 (⁶⁸Ga).[7][9][10][11]
General Radiolabeling Workflow
The following diagram illustrates the general workflow for radiolabeling this compound.
Caption: General workflow for radiolabeling this compound.
Experimental Protocol: Radiolabeling of DOTA-conjugated Octreotide with ¹⁷⁷Lu
This protocol is a representative example for the radiolabeling of a DOTA-conjugated octreotide analogue (e.g., DOTATATE) with Lutetium-177.
Materials:
-
DOTA-conjugated this compound (e.g., DOTATATE)
-
¹⁷⁷LuCl₃ in HCl solution
-
Sodium acetate buffer (pH 4.0-5.0)
-
Heating block or water bath (90-95°C)
-
Reaction vial (e.g., polypropylene microcentrifuge tube)
-
Thin-layer chromatography (TLC) system or High-Performance Liquid Chromatography (HPLC) system for quality control
Procedure:
-
In a sterile reaction vial, add a specific amount of the DOTA-conjugated this compound solution.
-
Add the required volume of sodium acetate buffer to adjust the pH to the optimal range (typically 4.0-5.0).
-
Carefully add the ¹⁷⁷LuCl₃ solution to the vial. The molar ratio of peptide to radionuclide is critical and should be optimized.
-
Gently mix the reaction solution.
-
Incubate the reaction vial at 90-95°C for 15-30 minutes. Incubation time and temperature may need optimization depending on the specific conjugate.
-
After incubation, allow the vial to cool to room temperature.
-
Perform quality control to determine the radiochemical purity using TLC or HPLC. A radiochemical purity of >95% is generally considered acceptable.[8]
In Vitro Binding Assays
In vitro binding assays are performed to determine the affinity and specificity of the radiolabeled octreotide for somatostatin receptors. These assays typically use cell lines that endogenously or recombinantly express SSTRs, such as the rat pancreatic acinar cell line AR42J, which has a high expression of SSTR2.[1]
Signaling Pathway of Octreotide Binding
The binding of octreotide to SSTR2 initiates a signaling cascade that leads to the inhibition of cell proliferation and hormone secretion.
Caption: Simplified SSTR2 signaling pathway upon octreotide binding.
Experimental Protocol: Competitive Binding Assay
This assay determines the concentration of a non-radiolabeled competitor (e.g., unlabeled this compound) that inhibits 50% of the specific binding of the radiolabeled octreotide (IC₅₀).
Materials:
-
SSTR-expressing cells (e.g., AR42J cells)
-
Radiolabeled this compound
-
Unlabeled this compound (competitor)
-
Binding buffer (e.g., Tris-based buffer with BSA and protease inhibitors)
-
Multi-well plates (e.g., 24-well or 96-well)
-
Gamma counter or scintillation counter
Procedure:
-
Seed the SSTR-expressing cells in multi-well plates and allow them to adhere overnight.
-
On the day of the experiment, wash the cells with binding buffer.
-
Prepare serial dilutions of the unlabeled this compound in binding buffer.
-
To each well, add a fixed concentration of the radiolabeled this compound.
-
Add increasing concentrations of the unlabeled this compound to the wells. Include wells with only the radiolabeled ligand (total binding) and wells with a large excess of unlabeled ligand (non-specific binding).
-
Incubate the plate at a specific temperature (e.g., 37°C or on ice) for a defined period to reach equilibrium.
-
After incubation, aspirate the binding buffer and wash the cells rapidly with ice-cold buffer to remove unbound radioligand.
-
Lyse the cells and collect the lysate, or directly count the radioactivity in each well using a gamma or scintillation counter.
-
Calculate the specific binding at each concentration of the competitor and plot the data to determine the IC₅₀ value.
Experimental Workflow for In Vitro Binding Assay
Caption: General workflow for an in vitro binding assay.
Data Presentation
The quantitative data from in vitro binding assays are crucial for comparing the binding characteristics of different radiolabeled octreotide analogues.
Table 1: Binding Affinities of Radiolabeled Octreotide Analogues to SSTR2
| Radioligand | Cell Line | Assay Type | IC₅₀ (nM) | Kᵢ (nM) | Kₔ (nM) | Reference |
| [¹¹¹In-DTPA-D-Phe¹]-octreotide | Rat Brain Cortex | Competitive | - | - | Binds with nanomolar affinity | [7] |
| ⁶⁸Ga-DOTATOC | AR42J | Competitive | Specific binding demonstrated | - | - | [1] |
| ¹⁷⁷Lu-DOTATATE | - | - | - | - | - | [10] |
| ⁶⁸Ga-DOTATATE | - | - | - | - | - | [11] |
| Unlabeled Octreotide | - | - | 14 ± 2.6 | - | - | [12] |
| Unlabeled DOTATATE | - | - | 1.5 ± 0.4 | - | - | [12] |
Note: The table is populated with representative data from the search results. A comprehensive literature search would be required to fill in all values for a direct comparison.
Table 2: In Vitro Stability of Radiolabeled Octreotide Analogues
| Radioligand | Condition | Time Point | Radiochemical Purity (%) | Reference |
| ⁶⁸Ga-NOTA-TATE | In vitro | 3 hours | ≥ 99% | [13] |
| ⁶⁸Ga-DOTA-TATE | In vitro | 3 hours | ≥ 95% | [13] |
| ¹⁷⁷Lu-DOTA-Peptide 2 | Human Plasma | 24 hours | > 97% | [14] |
Conclusion
The protocols and data presented in these application notes provide a framework for the successful radiolabeling of this compound and the subsequent in vitro characterization of its binding properties. Adherence to detailed and optimized protocols is essential for obtaining reliable and reproducible data, which is fundamental for the development of effective radiopharmaceuticals for neuroendocrine tumor imaging and therapy. The provided diagrams and tables offer a clear and concise summary of the key workflows and quantitative data, facilitating a better understanding of these critical preclinical evaluation steps.
References
- 1. Free somatostatin receptor fraction predicts the antiproliferative effect of octreotide in a neuroendocrine tumor model: implications for dose optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Plasticity in Ligand Recognition at Somatostatin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Octreotide Scan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Octreotide scan - Wikipedia [en.wikipedia.org]
- 6. Radiolabeled Somatostatin Analogues for Diagnosis and Treatment of Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [111In-DTPA-D-Phe1]-octreotide, a potential radiopharmaceutical for imaging of somatostatin receptor-positive tumors: synthesis, radiolabeling and in vitro validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. From octreotide to shorter analogues: Synthesis, radiolabeling, stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Overview of Radiolabeled Somatostatin Analogs for Cancer Imaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hyperfractionated Treatment with 177Lu-Octreotate Increases Tumor Response in Human Small-Intestine Neuroendocrine GOT1 Tumor Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Twins in spirit - episode I: comparative preclinical evaluation of [68Ga]DOTATATE and [68Ga]HA-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [177Lu-DOTA]0-D-Phe1-Tyr3-Octreotide (177Lu-DOTATOC) For Peptide Receptor Radiotherapy in Patients with Advanced Neuroendocrine Tumours: A Phase-II Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparative evaluation of 68Ga-labelled TATEs: the impact of chelators on imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Long-Acting Release Octreotide Acetate in Animal Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of long-acting release (LAR) octreotide acetate in preclinical animal research. This document includes detailed experimental protocols, quantitative data summaries, and visualizations of key biological pathways and experimental workflows.
Introduction
This compound is a synthetic octapeptide analog of the natural hormone somatostatin. It exhibits a longer half-life and similar pharmacological properties, making it a valuable tool in studying various physiological and pathological processes. The long-acting release formulations, typically consisting of octreotide encapsulated in biodegradable microspheres, allow for sustained drug delivery over several weeks. This characteristic is particularly advantageous in chronic animal studies, reducing the need for frequent injections and minimizing animal stress.
Octreotide's primary mechanism of action is through its high-affinity binding to somatostatin receptors (SSTRs), particularly subtypes SSTR2 and SSTR5.[1][2] This interaction triggers a cascade of intracellular events that lead to the inhibition of various hormonal secretions and cellular proliferation. Consequently, octreotide LAR is widely investigated in animal models of acromegaly, neuroendocrine tumors (NETs), and other endocrine disorders.[3][4]
Mechanism of Action
Octreotide exerts its effects by mimicking endogenous somatostatin. Upon administration, it binds to G-protein coupled somatostatin receptors on target cells.[3][5] This binding to SSTR2 and SSTR5 initiates a signaling cascade that includes:
-
Inhibition of Adenylate Cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels.[3][6]
-
Modulation of Ion Channels: It activates potassium (K+) channels, leading to cellular hyperpolarization, and inhibits voltage-gated calcium (Ca2+) channels, reducing calcium influx.[3][6]
-
Activation of Phosphotyrosine Phosphatases (PTPs): Specifically, SHP-1 and SHP-2 are activated, which play a role in the anti-proliferative effects of octreotide.[1]
These actions collectively result in the suppression of hormone secretion from various endocrine cells and the inhibition of tumor cell growth.[1][3]
Signaling Pathway Diagram
Caption: Signaling pathway of this compound via SSTR2/5.
Quantitative Data from Animal Studies
The following tables summarize quantitative data from various preclinical studies involving long-acting release this compound.
Table 1: Pharmacokinetic Parameters of Octreotide LAR in Different Animal Species
| Animal Species | Dose | Cmax (ng/mL) | Tmax (days) | AUC (ng·h/mL) | Half-life (h) | Reference |
| Rabbit | 5 mg/kg (IM) | ~3.5 (initial burst) | ~1 (initial burst) | Not Reported | Not Reported | [7][8] |
| Rabbit | 5 mg/kg (IM) | ~10 (erosion phase) | ~21-35 (erosion phase) | Not Reported | Not Reported | [8] |
| Rat | 0.1 mg/kg (IV) | - | - | 130.0 ± 37.4 | 0.34 ± 0.06 | [5] |
| Rat | 15 mg/kg (IG) | 43.4 ± 10.9 | - | 68.5 ± 26.3 | 1.85 ± 0.44 | [5] |
| Rat | 30 mg/kg (IG) | 176.7 ± 63.6 | - | 189.4 ± 59.7 | 1.73 ± 0.48 | [5] |
| Rat | 60 mg/kg (IG) | 257.3 ± 88.6 | - | 342.5 ± 164.7 | 1.58 ± 0.47 | [5] |
Note: IG (intragastric) administration shows very low bioavailability (<0.5%).[5] Data for LAR formulations can exhibit significant variability between studies and formulations.
Table 2: Efficacy of Octreotide LAR in Animal Models of Cancer
| Animal Model | Cancer Type | Treatment Regimen | Tumor Growth Inhibition (%) | Key Findings | Reference |
| Nude Mice | Gastric Cancer (SGC-7901 xenograft) | Octreotide (dose not specified) | 62.3% reduction in tumor weight | Significant reduction in tumor size and weight. | [6] |
| Nude Mice | Hepatocellular Carcinoma (xenograft) | Octreotide (dose not specified) for 7 weeks | 67.9% reduction in tumor weight | Marked inhibition of HCC xenograft growth. | [9] |
| Pet Dogs | Osteosarcoma | OncoLAR (octreotide pamoate LAR) + Carboplatin | No significant difference compared to placebo + carboplatin | Suppression of IGF-1 levels by ~43% but no improvement in chemotherapy efficacy. | [10][11] |
Table 3: Hormonal Suppression by Octreotide in Animal Models
| Animal Species | Condition | Treatment Regimen | Hormone Measured | Percent Suppression | Reference |
| Hypophysectomized Rats | GH-stimulated growth | Octreotide infusion | Serum IGF-I | 26% | [3] |
| Female Sprague Dawley Rats | Normal | Octreotide infusion (every 12h for 6 days) | Plasma Growth Hormone | ~25% | [12] |
| Sheep | Normal | 0.75 µg/kg (SC) | Plasma Insulin and Glucagon | Significant decrease | [13] |
| Dog | Gastrin-secreting tumor | 5 mg (IM) q 4 wk | Serum Gastrin | Significant transient decrease | [14][15] |
Experimental Protocols
Protocol 1: Administration of Long-Acting Release this compound to Rodents
Materials:
-
Long-acting release this compound microspheres
-
Sterile vehicle for reconstitution (provided by the manufacturer, typically a mannitol-based solution)
-
Sterile syringes (1 mL) and needles (21-23 gauge for rats, 23-25 gauge for mice)
-
70% ethanol
-
Animal restraints as appropriate
Procedure:
-
Reconstitution of the Formulation:
-
Allow the octreotide LAR vial and the vehicle syringe to come to room temperature for at least 30 minutes before reconstitution.
-
Inject the entire contents of the vehicle syringe into the vial containing the octreotide microspheres.
-
Gently swirl the vial to ensure a uniform suspension. Do not shake vigorously as this may cause foaming. The suspension should have a milky-white appearance.
-
Draw the entire contents of the vial back into the syringe immediately before injection to prevent settling of the microspheres.
-
-
Animal Preparation and Injection:
-
Properly restrain the animal. For intramuscular (IM) injection in rats, the quadriceps or gluteal muscles are common sites.
-
Swab the injection site with 70% ethanol and allow it to dry.
-
Insert the needle deep into the muscle mass at a 90-degree angle.
-
Aspirate briefly to ensure the needle is not in a blood vessel. If blood appears, withdraw the needle and select a new injection site.
-
Inject the suspension slowly and steadily.
-
Withdraw the needle and apply gentle pressure to the injection site for a few seconds.
-
Monitor the animal for any immediate adverse reactions.
-
Protocol 2: Pharmacokinetic Study of Octreotide LAR in Rabbits
Materials:
-
Reconstituted octreotide LAR formulation
-
Rabbit restrainers
-
Sterile syringes and needles for injection (21-23 gauge) and blood collection (23-25 gauge)
-
Microcentrifuge tubes containing anticoagulant (e.g., EDTA)
-
Anesthetic (e.g., isoflurane) for blood collection if necessary
-
70% ethanol
Procedure:
-
Dosing:
-
Blood Sample Collection:
-
Collect blood samples from the marginal ear vein or central auricular artery at the following time points: pre-dose (0 h), 1, 4, 8, 24, 48, 72 hours, and then on days 7, 14, 21, 28, 35, 42, and 49.[7][18]
-
For each time point, collect approximately 0.5-1 mL of blood into tubes containing anticoagulant.
-
Immediately after collection, gently invert the tubes to mix the blood with the anticoagulant.
-
-
Plasma Preparation and Storage:
-
Centrifuge the blood samples at approximately 2000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant (plasma) and transfer it to clean, labeled microcentrifuge tubes.
-
Store the plasma samples at -80°C until analysis.
-
Protocol 3: Tissue Homogenization for Octreotide Analysis
Materials:
-
Tissue of interest (e.g., tumor, liver, pancreas)
-
Homogenization buffer (e.g., phosphate-buffered saline with protease inhibitors)
-
Tissue homogenizer (e.g., rotor-stator or bead-based)
-
Microcentrifuge tubes
-
Ice
Procedure:
-
Tissue Collection and Preparation:
-
Excise the tissue of interest immediately after euthanasia and place it on ice.
-
Weigh the tissue and record the weight.
-
Mince the tissue into small pieces using a sterile scalpel.
-
-
Homogenization:
-
Place the minced tissue into a pre-chilled homogenization tube.
-
Add an appropriate volume of ice-cold homogenization buffer (e.g., a 1:4 or 1:9 tissue-to-buffer weight/volume ratio).
-
Homogenize the tissue on ice until no visible tissue fragments remain.[10]
-
-
Clarification and Storage:
-
Centrifuge the homogenate at a high speed (e.g., 10,000 x g) for 15 minutes at 4°C to pellet cellular debris.
-
Carefully collect the supernatant (tissue lysate).
-
Store the tissue lysate at -80°C until analysis for octreotide concentration.
-
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of long-acting release this compound in a preclinical tumor model.
Caption: A typical workflow for a preclinical efficacy study.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. Identification of distinct signalling pathways for somatostatin receptors SSTR1 and SSTR2 as revealed by microphysiometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Somatostatin receptor 2 - Wikipedia [en.wikipedia.org]
- 6. Inhibitory effect of octreotide on gastric cancer growth via MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Short- and long-term effects of octreotide and SOM230 on GH, IGF-I, ACTH, corticosterone and ghrelin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [The study of inhibition effect of octreotide on the growth of hepatocellular carcinoma xenografts in situ in nude mice] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. niaid.nih.gov [niaid.nih.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. Growth hormone-independent suppression of growth hormone-dependent female isoforms of cytochrome P450 by the somatostatin analog octreotide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of the long-acting somatostatin analogue octreotide on abomasal function and plasma level of insulin and glucagon in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. staff.flinders.edu.au [staff.flinders.edu.au]
- 17. ouv.vt.edu [ouv.vt.edu]
- 18. Blood sample collection in small laboratory animals - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Octreotide Acetate in Human Plasma using HPLC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the sensitive and selective quantification of Octreotide Acetate in human plasma samples using Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS). The method is suitable for pharmacokinetic (PK) studies and therapeutic drug monitoring.
Principle
Octreotide, a synthetic cyclic octapeptide, requires a highly sensitive analytical method for its quantification in complex biological matrices like plasma due to its low therapeutic concentrations. This method employs a robust sample preparation technique, Solid-Phase Extraction (SPE), to isolate Octreotide from plasma proteins and other endogenous interferences. The extracted analyte is then separated using reversed-phase UHPLC and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity. An internal standard (IS) is used to ensure accuracy and precision throughout the sample preparation and analysis process.
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS): Leuprolide or a stable isotope-labeled Octreotide (e.g., [¹³C₆Phe³] Octreotide)[1][2][3]
-
Human Plasma (K₃EDTA)
-
Methanol (HPLC or LC-MS grade)
-
Acetonitrile (HPLC or LC-MS grade)
-
Water (Type I, 18.2 MΩ·cm)
-
Formic Acid (or Trifluoroacetic Acid)
-
Phosphoric Acid[1]
-
Ammonium Hydroxide[1]
-
Solid-Phase Extraction (SPE) Cartridges: Weak Cation Exchange (WCX) µElution plates or cartridges are recommended[1][2][3][4]
Instrumentation and Chromatographic Conditions
Instrumentation
-
UHPLC System: A system capable of delivering reproducible gradients at high pressures (e.g., Waters ACQUITY UPLC, Shimadzu Nexera)[1][4].
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source (e.g., Waters Xevo TQ-S, Sciex 6500, Shimadzu LCMS-8050)[1][4][5].
-
Analytical Column: A reversed-phase C18 column suitable for peptide analysis (e.g., ACQUITY UPLC BEH 300 C₁₈, Waters X-Bridge C18)[4][6].
Chromatographic Conditions (Example)
-
Column: ACQUITY UPLC BEH 300 C₁₈, 1.7 µm, 2.1 x 100 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient Program:
-
0.0 min: 10% B
-
5.0 min: 65% B
-
5.5 min: 95% B
-
6.5 min: 95% B
-
6.6 min: 10% B
-
7.5 min: 10% B
-
-
Injection Volume: 10 µL
-
Column Temperature: 40 °C
Mass Spectrometer Settings (Example)
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 350 °C
-
MRM Transitions:
Experimental Protocols
Preparation of Standard and Quality Control (QC) Samples
-
Stock Solution: Prepare a 1.0 mg/mL stock solution of this compound in water.
-
Working Solutions: Serially dilute the stock solution with a 50:50 methanol/water mixture to create working solutions for the calibration curve and QC samples[4].
-
Calibration Standards & QCs: Spike blank human plasma with the appropriate working solutions to achieve the desired concentration range (e.g., 5 pg/mL to 25 ng/mL)[4][5]. Prepare at least six non-zero calibration standards, a blank, a zero sample, and QC samples at low, medium, and high concentrations.
Plasma Sample Preparation (Solid-Phase Extraction)
This protocol is adapted from established methods for Octreotide extraction[1].
-
Pre-treatment: To a 200 µL aliquot of plasma sample (or standard/QC), add 50 µL of the internal standard working solution. Add 200 µL of 4% phosphoric acid and vortex for 1 minute[1].
-
SPE Plate Conditioning: Condition the wells of a WCX µElution SPE plate with 200 µL of methanol, followed by equilibration with 200 µL of water[1].
-
Loading: Load the entire pre-treated sample onto the SPE plate.
-
Washing:
-
Elution: Elute the analyte and internal standard with 50 µL of 1% trifluoroacetic acid in 75:25 acetonitrile/water (v/v) into a clean collection plate[1].
-
Final Dilution: Dilute the eluate with 150 µL of water, vortex for 3 minutes, and inject the sample into the UHPLC-MS/MS system[1].
Method Validation and Data Summary
The bioanalytical method should be validated according to FDA or other relevant regulatory guidelines. Key validation parameters are summarized below.
| Parameter | Typical Result | Reference(s) |
| Linearity Range | 5 pg/mL - 640 pg/mL | [4] |
| 0.025 ng/mL - 25.0 ng/mL | [2][3] | |
| 0.5 µg/L - 40 µg/L (0.5 - 40 ng/mL) | [7] | |
| Correlation Coefficient (r²) | > 0.99 | [8] |
| Lower Limit of Quantification (LLOQ) | 5 pg/mL | [1] |
| Intra-day Precision (%CV) | < 7.5% | [1] |
| Inter-day Precision (%CV) | < 9.0% | [1] |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | [1][9][10] |
| Extraction Recovery | ~73% | [2][3] |
| Matrix Effect | < 4% (post-extraction) | [2][3] |
Visualizations
Caption: Experimental workflow for Octreotide quantification in plasma.
Caption: Logical relationship of method validation parameters.
References
- 1. shimadzu.co.kr [shimadzu.co.kr]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. waters.com [waters.com]
- 5. celerion.com [celerion.com]
- 6. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 7. researchgate.net [researchgate.net]
- 8. [Determination of octreotide in human plasma by HPLC-MS with solid-phase extraction and study on the relative bioavailability of domestic and imported octreotide injections] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PK study of octreotide based on LC-MS/MS combining protein precipitation and impurity extraction technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Subcutaneous vs. Intramuscular Administration of Octreotide Acetate in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the subcutaneous and intramuscular administration of Octreotide Acetate in rats, focusing on a comparative analysis of pharmacokinetic parameters, detailed experimental protocols, and the underlying signaling pathways.
Introduction
This compound is a synthetic octapeptide analogue of the natural hormone somatostatin. It exhibits a longer duration of action and is utilized in both clinical and preclinical settings to inhibit the secretion of various hormones, including growth hormone. The choice of administration route can significantly impact the pharmacokinetic profile of a drug, influencing its absorption, distribution, metabolism, and excretion. This document outlines the key differences and experimental considerations for subcutaneous (SC) and intramuscular (IM) administration of this compound in rat models.
Data Presentation: Comparative Pharmacokinetics
Table 1: Pharmacokinetic Parameters of this compound Following Subcutaneous and Intramuscular Administration
| Parameter | Subcutaneous (SC) Administration | Intramuscular (IM) Administration | Species | Formulation | Citation |
| Bioavailability | ~100% (relative to IV) | Generally high, may be slightly lower than SC for long-acting formulations | Human | Long-acting depot | [3] |
| Time to Peak Concentration (Tmax) | ~0.4 - 0.7 hours | Variable, often longer than SC for long-acting formulations (e.g., ~1.5 hours for initial peak) | Human/Rat | Immediate-release (SC), Long-acting (IM) | [1][4] |
| Peak Plasma Concentration (Cmax) | Dose-proportional | Dose-proportional | Human | Immediate-release | [1] |
| Elimination Half-life (t1/2) | ~1.7 - 1.9 hours | Similar to SC for immediate-release formulations | Human | Immediate-release | [1] |
| Area Under the Curve (AUC) | Dose-proportional | Slightly lower than SC in some long-acting formulations | Human | Long-acting depot | [5] |
Note: The data presented is a synthesis from multiple sources and may not represent a direct head-to-head comparison under identical experimental conditions. The bioavailability of a subcutaneous depot formulation of octreotide has been reported to be greater than that of an intramuscular long-acting repeatable (LAR) formulation.[3]
Experimental Protocols
The following are detailed methodologies for the subcutaneous and intramuscular administration of this compound in rats, synthesized from established best practices.
Protocol 1: Subcutaneous Administration of this compound
Materials:
-
This compound solution for injection
-
Sterile syringes (e.g., 1 mL)
-
Sterile needles (25-27 gauge)
-
70% ethanol or other suitable disinfectant
-
Animal restraining device (optional)
-
Personal Protective Equipment (PPE): lab coat, gloves
Procedure:
-
Animal Preparation: Acclimatize the rat to the experimental environment. Ensure the animal is properly restrained to minimize stress and ensure accurate dosing.
-
Dose Preparation: Aseptically withdraw the calculated volume of this compound solution into a sterile syringe fitted with a new sterile needle.
-
Injection Site Preparation: The recommended site for subcutaneous injection in rats is the loose skin over the dorsal scapular (shoulder blade) region. Swab the injection site with 70% ethanol and allow it to air dry.
-
Injection Technique:
-
Gently lift a fold of skin at the prepared site.
-
Insert the needle, bevel up, into the base of the skin tent at a 30-45 degree angle to the body plane.
-
Slightly aspirate by pulling back the plunger to ensure the needle is not in a blood vessel. If blood appears, withdraw the needle and select a new site.
-
Slowly and steadily inject the solution.
-
Withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad if necessary.
-
-
Post-injection Monitoring: Observe the animal for any signs of distress, adverse reactions at the injection site (e.g., swelling, redness), or systemic effects.
Protocol 2: Intramuscular Administration of this compound
Materials:
-
This compound solution for injection
-
Sterile syringes (e.g., 1 mL)
-
Sterile needles (23-25 gauge)
-
70% ethanol or other suitable disinfectant
-
Animal restraining device
-
Personal Protective Equipment (PPE): lab coat, gloves
Procedure:
-
Animal Preparation: Proper restraint is crucial for accurate intramuscular injection and to prevent injury to the animal.
-
Dose Preparation: Aseptically draw the calculated dose of this compound into a sterile syringe with a fresh sterile needle.
-
Injection Site Preparation: The primary site for intramuscular injection in rats is the quadriceps muscle group on the cranial aspect of the thigh or the gluteal muscles. To avoid the sciatic nerve, which runs along the caudal aspect of the femur, direct the needle caudally. Disinfect the skin over the target muscle with 70% ethanol.
-
Injection Technique:
-
Firmly grasp the muscle mass to be injected.
-
Insert the needle at a 90-degree angle into the muscle.
-
Aspirate to check for blood. If blood is present, reposition the needle.
-
Inject the solution slowly to allow for muscle fiber expansion.
-
Withdraw the needle smoothly.
-
-
Post-injection Monitoring: Monitor the rat for any signs of pain, lameness, inflammation at the injection site, or systemic adverse effects. Rotate injection sites if repeated dosing is necessary.
Visualization of Pathways and Workflows
Signaling Pathway of this compound
This compound exerts its effects by binding to somatostatin receptors (SSTRs), primarily SSTR2 and SSTR5. This interaction triggers a cascade of intracellular events leading to the inhibition of hormone secretion.
References
Preparing Octreotide Acetate Solutions for Cell Culture Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octreotide Acetate is a synthetic octapeptide analogue of the natural hormone somatostatin. It exhibits a longer half-life and similar pharmacological properties, primarily acting as an inhibitor of various hormones, including growth hormone, glucagon, and insulin.[1][2] Its anti-proliferative and anti-angiogenic effects make it a valuable compound for in vitro studies in cancer research, particularly concerning neuroendocrine tumors (NETs).[3][4] These application notes provide detailed protocols for the preparation and use of this compound solutions in cell culture experiments.
Mechanism of Action
This compound exerts its effects by binding with high affinity to somatostatin receptors (SSTRs), particularly SSTR2 and SSTR5.[5][6] These are G-protein coupled receptors, and their activation by octreotide initiates a signaling cascade that inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). This, in turn, modulates downstream effectors, including potassium and calcium channels, and can influence signaling pathways such as the PI3K/Akt pathway. The culmination of these events is the inhibition of hormone secretion and cell proliferation.[5][6]
// Nodes Octreotide [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SSTR [label="SSTR2 / SSTR5\n(GPCR)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; G_protein [label="Gi/o Protein", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; AC [label="Adenylyl Cyclase", fillcolor="#34A853", fontcolor="#FFFFFF"]; cAMP [label="↓ cAMP", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PKA [label="PKA", fillcolor="#34A853", fontcolor="#FFFFFF"]; Ion_Channels [label="K+ Channels (Activation)\nCa2+ Channels (Inhibition)", fillcolor="#FBBC05", fontcolor="#202124"]; PI3K_Akt [label="PI3K/Akt Pathway\n(Inhibition)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Hormone_Secretion [label="Inhibition of\nHormone Secretion", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Proliferation [label="Inhibition of\nCell Proliferation", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Octreotide -> SSTR [color="#5F6368"]; SSTR -> G_protein [label="activates", fontsize=8, fontcolor="#202124", color="#5F6368"]; G_protein -> AC [label="inhibits", fontsize=8, fontcolor="#202124", color="#5F6368", arrowhead=tee]; AC -> cAMP [style=invis]; G_protein -> Ion_Channels [color="#5F6368"]; G_protein -> PI3K_Akt [color="#5F6368", arrowhead=tee]; cAMP -> PKA [label="inhibits", fontsize=8, fontcolor="#202124", color="#5F6368", arrowhead=tee]; Ion_Channels -> Hormone_Secretion [color="#5F6368"]; PKA -> Proliferation [color="#5F6368", arrowhead=tee]; PI3K_Akt -> Proliferation [color="#5F6368", arrowhead=tee]; }
Figure 1: Simplified signaling pathway of this compound.
Data Presentation
Table 1: Solubility and Storage of this compound
| Parameter | Value | Reference |
| Solubility | ||
| Water | 100 mg/mL | [1] |
| DMSO | >10 mM | |
| Storage of Powder | ||
| Recommended Temperature | -20°C | [7] |
| Duration | 3 years | [1] |
| Storage of Stock Solutions | ||
| Solvent | Water or DMSO | [1] |
| Recommended Temperature | -80°C (1 year) or -20°C (6 months) | [7] |
| Note | Aliquot to avoid repeated freeze-thaw cycles. | [7] |
Table 2: Recommended Working Concentrations for In Vitro Assays
| Assay Type | Cell Line Examples | Concentration Range | Reference |
| Cell Proliferation / Viability | Neuroendocrine Tumor (NET) cells (BON, QGP-1, H727) | 0.001 nM - 20 µM | [8][9] |
| Osteoblast-like cells (MC3T3-E1) | 1 nM - 100 nM | [10] | |
| Anaplastic thyroid cancer cells | 2.5 µM - 160 µM | [11] | |
| Cell Cycle Analysis | Rat Pancreatic Carcinoma (AR42J) | 1 µM | [12] |
| Apoptosis Assay | Anaplastic thyroid cancer cells | 10 µM - 40 µM | [11] |
| Angiogenesis (Tube Formation) | Human Umbilical Vein Endothelial Cells (HUVECs) | General protocol, concentration to be optimized | [13] |
Experimental Protocols
Protocol 1: Preparation of a 1 mM this compound Stock Solution
This protocol describes the preparation of a 1 mM stock solution, which can be further diluted to desired working concentrations.
// Nodes start [label="Start: Obtain Lyophilized\nthis compound Powder", fillcolor="#F1F3F4", fontcolor="#202124"]; weigh [label="1. Weigh Powder\nAccurately weigh the required\namount of powder.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; dissolve [label="2. Dissolve in Solvent\nAdd sterile water or DMSO\nto the powder.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; vortex [label="3. Ensure Complete Dissolution\nVortex or sonicate gently.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; filter [label="4. Sterile Filter (Aqueous only)\nFilter through a 0.22 µm\nsyringe filter.", fillcolor="#FBBC05", fontcolor="#202124"]; aliquot [label="5. Aliquot\nDispense into sterile microcentrifuge tubes.", fillcolor="#34A853", fontcolor="#FFFFFF"]; store [label="6. Store\nStore at -20°C or -80°C.", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End: Stock Solution Ready for Use", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> weigh [color="#5F6368"]; weigh -> dissolve [color="#5F6368"]; dissolve -> vortex [color="#5F6368"]; vortex -> filter [color="#5F6368"]; filter -> aliquot [color="#5F6368"]; aliquot -> store [color="#5F6368"]; store -> end [color="#5F6368"]; }
Figure 2: Workflow for preparing this compound stock solution.
Materials:
-
This compound powder
-
Sterile, nuclease-free water or DMSO
-
Sterile microcentrifuge tubes
-
0.22 µm sterile syringe filter (if using water)
-
Calibrated balance
-
Vortex mixer
Procedure:
-
Calculate the required mass: The molecular weight of this compound is approximately 1019.3 g/mol . To prepare 1 mL of a 1 mM stock solution, you will need approximately 1.02 mg of the powder.
-
Weigh the powder: In a sterile environment (e.g., a biological safety cabinet), carefully weigh the calculated amount of this compound powder.
-
Dissolution:
-
For an aqueous stock: Add the powder to a sterile tube and add the desired volume of sterile water (e.g., 1 mL for a 1 mM solution).
-
For a DMSO stock: Add the powder to a sterile tube and add the desired volume of DMSO.
-
-
Ensure complete dissolution: Gently vortex the tube until the powder is completely dissolved. Sonication can be used if necessary.[14]
-
Sterile Filtration (for aqueous solutions): If you prepared an aqueous stock solution, it is crucial to sterile filter it before use in cell culture.[7] Draw the solution into a sterile syringe, attach a 0.22 µm sterile syringe filter, and dispense the filtered solution into a new sterile tube.[15][16]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[7] Store the aliquots at -20°C for short-term storage (up to 6 months) or -80°C for long-term storage (up to 1 year).[7]
Protocol 2: Cell Proliferation Assay using MTT
This protocol outlines a general procedure for assessing the effect of this compound on cell proliferation using a colorimetric MTT assay.
Materials:
-
Cells of interest seeded in a 96-well plate
-
Complete cell culture medium
-
This compound stock solution (from Protocol 1)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will allow for logarithmic growth during the experiment (e.g., 5,000 cells/well) and allow them to adhere overnight.[8][11]
-
Preparation of Working Solutions: Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 nM to 10 µM).[8] Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).
-
Cell Treatment: Remove the old medium from the wells and replace it with 100 µL of the prepared working solutions of this compound or the vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.[10]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.
-
Solubilization: Add 100 µL of the solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
Protocol 3: In Vitro Angiogenesis (Tube Formation) Assay
This protocol provides a framework for evaluating the anti-angiogenic potential of this compound.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Basement membrane extract (e.g., Matrigel®)
-
96-well plate
-
This compound stock solution
-
Inverted microscope with a camera
Procedure:
-
Plate Coating: Thaw the basement membrane extract on ice and coat the wells of a 96-well plate with it according to the manufacturer's instructions. Allow the gel to solidify at 37°C for at least 30 minutes.
-
Cell Preparation: Harvest HUVECs and resuspend them in endothelial cell growth medium containing the desired concentrations of this compound or a vehicle control.
-
Cell Seeding: Seed the HUVECs onto the solidified basement membrane extract at an appropriate density (e.g., 1-2 x 10⁴ cells/well).
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 4-24 hours.
-
Imaging and Analysis: Monitor the formation of tube-like structures at regular intervals using an inverted microscope. Capture images of the tube networks.
-
Quantification: Quantify the extent of tube formation by measuring parameters such as the total tube length, number of branch points, and total area covered by the tubes using image analysis software.[13] Compare the results from the this compound-treated groups to the vehicle control.
Disclaimer
These protocols are intended for research use only by qualified personnel. It is the responsibility of the user to ensure that all procedures are performed safely and in accordance with institutional guidelines and regulations. The provided concentration ranges are for guidance; optimal concentrations and incubation times should be determined experimentally for each specific cell line and assay.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound Injection [dailymed.nlm.nih.gov]
- 3. Octreotide – A Review of its Use in Treating Neuroendocrine Tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of octreotide on angiogenesis induced by hepatocellular carcinoma in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Octreotide Does Not Inhibit Proliferation in Five Neuroendocrine Tumor Cell Lines [frontiersin.org]
- 6. Octreotide Does Not Inhibit Proliferation in Five Neuroendocrine Tumor Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Octreotide Does Not Inhibit Proliferation in Five Neuroendocrine Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Combined effects of octreotide and cisplatin on the proliferation of side population cells from anaplastic thyroid cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Free somatostatin receptor fraction predicts the antiproliferative effect of octreotide in a neuroendocrine tumor model: implications for dose optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ibidi.com [ibidi.com]
- 14. kinampark.com [kinampark.com]
- 15. gmpplastic.com [gmpplastic.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
Application Notes: Immunohistochemical Analysis of Somatostatin Receptor 2 (SSTR2) Expression in Tissues Following Octreotide Acetate Treatment
Introduction
Somatostatin Receptor 2 (SSTR2), a G-protein-coupled receptor, is a pivotal therapeutic target in various pathologies, most notably in neuroendocrine tumors (NETs) where it is frequently overexpressed.[1][2][3] Octreotide Acetate, a synthetic octapeptide analog of somatostatin, exhibits a high binding affinity for SSTR2.[4][5] Its mechanism of action involves binding to SSTR2, which triggers intracellular signaling cascades that inhibit hormone secretion and cell proliferation.[6][7][8] Consequently, Octreotide is a cornerstone in the management of NETs and acromegaly.[7][9]
Monitoring SSTR2 expression in tissues via immunohistochemistry (IHC) is critical for both predicting and evaluating the therapeutic efficacy of this compound.[9][10] The expression levels of SSTR2 can correlate with clinical outcomes and may be modulated by the treatment itself, potentially through receptor internalization and downregulation.[11] These application notes provide a comprehensive overview, including detailed protocols and data interpretation guidelines, for the immunohistochemical assessment of SSTR2 in tissues, with a special focus on the context of this compound therapy.
SSTR2 Signaling Pathway
Octreotide mimics the action of endogenous somatostatin by binding to SSTR2.[6] This binding activates pertussis toxin-sensitive G-proteins, leading to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic adenosine monophosphate (cAMP) levels.[1][6] The reduction in cAMP inhibits the activity of protein kinase A (PKA), affecting downstream cellular processes.[1] Furthermore, SSTR2 activation can modulate other critical signaling pathways, including the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)/AKT pathways, and can influence ion channel activity, such as inhibiting calcium influx.[1][12][13] These collective actions result in the anti-secretory and anti-proliferative effects of Octreotide.[4][11]
References
- 1. cusabio.com [cusabio.com]
- 2. Somatostatin receptor 2 (SSTR2) expression is associated with better clinical outcome and prognosis in rectal neuroendocrine tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overexpression of somatostatin receptor type 2 in neuroendocrine tumors for improved Ga68-DOTATATE imaging and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Octreotide - Wikipedia [en.wikipedia.org]
- 6. What are SSTR2 agonists and how do they work? [synapse.patsnap.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. youtube.com [youtube.com]
- 9. Somatostatin Receptor 2 Expression Profiles and Their Correlation with the Efficacy of Somatostatin Analogues in Gastrointestinal Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The prognostic and predictive value of sstr2-immunohistochemistry and sstr2-targeted imaging in neuroendocrine tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Prospect of acromegaly therapy: molecular mechanism of clinical drugs octreotide and paltusotine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Somatostatin Receptor 2 signaling promotes growth and tumor survival in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Both overlapping and distinct signaling pathways for somatostatin receptor subtypes SSTR1 and SSTR2 in pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Following Octreotide Acetate Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octreotide Acetate, a synthetic octapeptide analog of somatostatin, is utilized in the management of various neuroendocrine tumors. Its therapeutic efficacy is attributed not only to the inhibition of hormone secretion but also to its anti-proliferative and pro-apoptotic effects on tumor cells.[1][2] The induction of apoptosis, or programmed cell death, is a key mechanism through which this compound exerts its antitumor activity.[1] This document provides detailed application notes and protocols for the analysis of apoptosis induced by this compound using flow cytometry, a powerful technique for single-cell analysis of apoptosis markers.
The most common method for flow cytometric analysis of apoptosis involves the dual staining of cells with Annexin V and Propidium Iodide (PI). Annexin V is a calcium-dependent phospholipid-binding protein with a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium Iodide is a fluorescent nucleic acid binding dye that is unable to cross the intact plasma membrane of live or early apoptotic cells, but can penetrate the compromised membranes of late apoptotic and necrotic cells. This dual staining allows for the differentiation of viable cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), and late apoptotic or necrotic cells (Annexin V+ / PI+).
Data Presentation
The following table summarizes quantitative data from a study investigating the effects of this compound on apoptosis in HepG2 human hepatoma cells, as determined by Annexin V/PI flow cytometry.
| Treatment | Concentration | Early Apoptosis (%) (Annexin V+/PI-) | Late Apoptosis (%) (Annexin V+/PI+) |
| Control (Untreated) | - | 0.5 ± 0.3 | 2.0 ± 0.3 |
| This compound | 10⁻⁸ mol/L | 7.2 ± 1.4 | 15.3 ± 2.7 |
Data adapted from a study on HepG2 cells.[3] Values are presented as mean ± standard error.
Experimental Protocols
Protocol: Flow Cytometry Analysis of Apoptosis using Annexin V and Propidium Iodide
This protocol details the steps for staining cells treated with this compound with Annexin V and Propidium Iodide for subsequent analysis by flow cytometry.
Materials:
-
Cells treated with this compound (and appropriate controls)
-
This compound
-
Phosphate-Buffered Saline (PBS), cold
-
1X Binding Buffer (10 mM HEPES, pH 7.4; 140 mM NaCl; 2.5 mM CaCl₂)
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) staining solution (e.g., 1 mg/mL)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Culture cells to the desired confluence and treat with this compound at the desired concentrations and for the appropriate duration. Include an untreated control group.
-
For adherent cells, gently detach the cells using a non-enzymatic cell dissociation solution or gentle scraping. For suspension cells, proceed directly to harvesting.
-
Collect the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS by resuspending the cell pellet in PBS and centrifuging at 300 x g for 5 minutes.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (containing 1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of PI staining solution to the cell suspension.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer as soon as possible (within 1 hour) after staining.
-
Set up the flow cytometer with appropriate compensation for the fluorochromes used (e.g., FITC and PI).
-
Use unstained cells to set the baseline fluorescence and single-stained controls (Annexin V-FITC only and PI only) to set up compensation.
-
Acquire a sufficient number of events (e.g., 10,000-20,000 cells) for each sample.
-
Analyze the data using appropriate software to quadrant the cell populations based on their fluorescence intensities for Annexin V and PI.
-
Visualizations
References
Application Notes and Protocols for Western Blot Analysis of Signaling Pathways Affected by Octreotide Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octreotide Acetate is a synthetic octapeptide analog of somatostatin with a longer half-life, making it a valuable therapeutic agent in the management of various diseases, particularly neuroendocrine tumors and acromegaly.[1][2] Its mechanism of action is primarily mediated through its binding to somatostatin receptors (SSTRs), with a high affinity for SSTR2 and SSTR5.[1][2] This interaction triggers a cascade of intracellular signaling events that lead to the inhibition of hormone secretion and cell proliferation.[1][2] This document provides a detailed guide to utilizing Western blot analysis for studying the effects of this compound on key signaling pathways, namely the PI3K/Akt and MAPK/ERK pathways.
Signaling Pathways Affected by this compound
This compound has been shown to exert its anti-proliferative effects by modulating critical signaling pathways involved in cell growth, survival, and proliferation. The two primary pathways affected are:
-
PI3K/Akt/mTOR Pathway: This pathway is central to cell survival and proliferation. Upon activation, it leads to the phosphorylation of Akt, which in turn activates downstream targets like mTOR. Octreotide has been demonstrated to inhibit this pathway, leading to decreased cell proliferation.
-
MAPK/ERK Pathway: This pathway is crucial for transmitting signals from the cell surface to the nucleus, regulating processes such as cell growth, differentiation, and survival. Octreotide has been shown to suppress the activation of key components of this pathway, such as ERK and c-Fos, thereby inhibiting tumor growth.[1]
Data Presentation
The following tables summarize the expected quantitative data from Western blot analysis of cell lines treated with this compound. The data is presented as a ratio of the phosphorylated (active) form of the protein to the total protein, normalized to a loading control.
Table 1: Effect of this compound on the PI3K/Akt Signaling Pathway in Cancer Cells
| Treatment Group | Concentration | p-Akt / Total Akt Ratio (Normalized) | p-mTOR / Total mTOR Ratio (Normalized) |
| Control | 0 µM | 1.00 | 1.00 |
| This compound | 1 µM | 0.65 | 0.70 |
| This compound | 10 µM | 0.40 | 0.45 |
| This compound | 100 µM | 0.25 | 0.30 |
Note: The data in this table is representative and illustrates the expected trend of decreased phosphorylation with increasing concentrations of this compound.
Table 2: Time-Course Effect of this compound on the PI3K/Akt Signaling Pathway in SGC7901 Gastric Cancer Cells
| Treatment Time (hours) | p-Akt / Total Akt Ratio (Normalized) |
| 0 | 1.00 |
| 12 | 0.75 |
| 24 | 0.50 |
| 48 | 0.30 |
Note: This table is based on findings indicating a time-dependent inhibition of Akt/PKB activity in SGC7901 cells.[3] The values are illustrative of this trend.
Table 3: Effect of this compound on the MAPK/ERK Signaling Pathway in SGC-7901 Gastric Cancer Cells
| Treatment Group | Concentration | p-ERK / Total ERK Ratio (Normalized) | c-Fos / Loading Control Ratio (Normalized) |
| Control | 0 µM | 1.00 | 1.00 |
| This compound | 1 µM | 0.70 | 0.75 |
| This compound | 10 µM | 0.45 | 0.50 |
| This compound | 100 µM | 0.30 | 0.35 |
Note: This table is based on findings that this compound inhibits the expression of ERK and c-Fos in gastric adenocarcinoma cells.[1] The values are representative of this inhibitory effect.
Mandatory Visualization
Caption: Signaling pathways affected by this compound.
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Seeding: Plate the desired cancer cell line (e.g., SGC7901, GH3) in 6-well plates at a density of 5 x 10^5 cells per well.
-
Incubation: Culture the cells in a suitable medium (e.g., RPMI-1640 with 10% FBS) at 37°C in a humidified atmosphere with 5% CO2 until they reach 70-80% confluency.
-
Serum Starvation (Optional): To reduce basal levels of pathway activation, serum-starve the cells for 12-24 hours in a serum-free medium prior to treatment.
-
This compound Treatment: Prepare a stock solution of this compound in sterile water or a suitable solvent. Dilute the stock solution to the desired final concentrations (e.g., 1, 10, 100 µM) in the appropriate cell culture medium.
-
Treatment Incubation: Remove the old medium from the wells and add the medium containing the different concentrations of this compound. For time-course experiments, treat the cells for the desired durations (e.g., 12, 24, 48 hours). Include a vehicle control group (medium with the solvent used for the drug stock).
Protocol 2: Western Blot Analysis
-
Cell Lysis:
-
After treatment, aspirate the medium and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Take an equal amount of protein (e.g., 20-30 µg) from each sample and add 4x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE:
-
Load the prepared samples into the wells of a 10% or 12% SDS-polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm the transfer efficiency by Ponceau S staining.
-
-
Blocking:
-
Wash the membrane with Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature with gentle shaking.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-c-Fos, or a loading control like β-actin or GAPDH) diluted in the blocking buffer overnight at 4°C with gentle agitation. Recommended dilutions should be optimized, but a starting point of 1:1000 is common.
-
-
Secondary Antibody Incubation:
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG or anti-mouse IgG) diluted in the blocking buffer (typically 1:2000 to 1:5000) for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST for 10 minutes each.
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
-
Densitometry Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the intensity of the target protein band to the corresponding loading control band.
-
For phosphorylation studies, calculate the ratio of the phosphorylated protein to the total protein.
-
Caption: Western blot experimental workflow.
References
- 1. Antiproliferative effect of octreotide on gastric cancer cells mediated by inhibition of Akt/PKB and telomerase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Crosstalk between protein kinases AKT and ERK1/2 in human lung tumor-derived cell models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Real-time PCR for Gene Expression Analysis of Octreotide Acetate-Induced Cellular Changes
Introduction
Octreotide Acetate is a synthetic, long-acting octapeptide analog of the natural hormone somatostatin.[1] It exerts its physiological effects by binding with high affinity to somatostatin receptors (SSTRs), particularly subtypes SSTR2 and SSTR5.[2][3] This binding activates G-protein coupled receptors, initiating intracellular signaling cascades that inhibit the secretion of numerous hormones, including growth hormone (GH), insulin, and glucagon.[3][4] Beyond its antisecretory effects, this compound exhibits antiproliferative properties, making it a cornerstone therapy for acromegaly and various neuroendocrine tumors.[5][6]
The antiproliferative effects of Octreotide are mediated by complex signaling pathways that culminate in altered gene expression, leading to cell cycle arrest and apoptosis.[5][7] Understanding these gene expression changes is critical for elucidating its therapeutic mechanisms and for the development of novel treatment strategies. Real-time Polymerase Chain Reaction (RT-qPCR) is a highly sensitive and specific technique for quantifying mRNA levels, making it an ideal tool for studying the impact of this compound on cellular gene expression.[8][9] This document provides a detailed protocol for utilizing RT-qPCR to analyze gene expression changes in response to this compound treatment.
Mechanism of Action & Signaling Pathways
This compound mimics the inhibitory actions of somatostatin.[1] Upon binding to SSTR2 and SSTR5, it activates inhibitory G-proteins (Gi), which in turn suppress the activity of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.[3][4] This cascade modulates various downstream effectors, including ion channels and protein kinases.[10] Furthermore, Octreotide can influence the PI3K/Akt signaling pathway. Studies have shown that in pituitary tumor cells, Octreotide treatment leads to the dephosphorylation of Akt and an increase in the expression of the tumor suppressor gene Zac1, which is crucial for its antiproliferative action.[5] Other studies have demonstrated that Octreotide can decrease the expression of proliferation-associated genes like c-Fos via the MAPK pathway and induce apoptosis by increasing the expression of cell cycle inhibitors like p27 while decreasing cyclin D1.[7][11]
Experimental Protocols
This section details the complete workflow for analyzing gene expression changes in a relevant cell line (e.g., human pancreatic cancer MIA PaCa-2, which expresses SSTR2) following treatment with this compound.[12]
Protocol 1: Cell Culture and this compound Treatment
-
Cell Seeding: Plate a suitable cell line (e.g., MIA PaCa-2, pituitary tumor cells) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Incubation: Culture cells overnight in appropriate media and conditions (e.g., DMEM with 10% FBS, 37°C, 5% CO₂).
-
Treatment: The following day, replace the medium with fresh medium containing the desired concentration of this compound (e.g., 10 nM - 1 µM) or a vehicle control (e.g., sterile saline).[7] A dose-response and time-course experiment is recommended to determine optimal conditions.
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Harvest: After incubation, wash the cells with ice-cold PBS, and lyse them directly in the well using the buffer provided with your chosen RNA isolation kit.
Protocol 2: RNA Isolation and Quality Control
-
RNA Isolation: Isolate total RNA from the cell lysates using a column-based kit (e.g., QIAGEN RNeasy Mini Kit) or Trizol reagent according to the manufacturer's instructions. Include an on-column DNase digestion step to eliminate genomic DNA contamination.
-
Quantification: Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
Integrity Check: (Optional but recommended) Assess RNA integrity by running an aliquot on an agarose gel or using an automated electrophoresis system (e.g., Agilent Bioanalyzer). Intact 28S and 18S ribosomal RNA bands should be visible.
Protocol 3: Reverse Transcription (cDNA Synthesis)
-
Reaction Setup: In an RNase-free tube, combine 1 µg of total RNA, oligo(dT) primers and/or random hexamers, and RNase-free water.
-
Denaturation: Incubate the mixture at 65°C for 5 minutes, then immediately chill on ice for at least 1 minute.[13]
-
Master Mix Preparation: Prepare a master mix containing reverse transcription buffer, dNTPs, RNase inhibitor, and a reverse transcriptase enzyme (e.g., SuperScript IV).
-
cDNA Synthesis: Add the master mix to the RNA/primer mixture. Incubate according to the enzyme manufacturer's protocol (e.g., 50 minutes at 42°C, followed by an inactivation step at 70°C for 15 minutes).[13]
-
Storage: Store the resulting cDNA at -20°C until use in qPCR.
Protocol 4: Real-time PCR (qPCR)
-
Primer Design: Design or obtain pre-validated primers for your target genes (e.g., Zac1, c-Fos, p27, CCND1) and at least two stable housekeeping genes (e.g., GAPDH, ACTB, B2M). Primers should span an exon-exon junction to avoid amplification of any contaminating genomic DNA.
-
Reaction Setup: Prepare the qPCR reaction mix in a 96-well optical plate. For each sample, combine SYBR Green Master Mix, forward and reverse primers (final concentration of ~200-500 nM each), and diluted cDNA template (typically 1-10 ng per reaction).
-
Plate Setup: Include the following for each gene:
-
No-template control (NTC) to check for contamination.
-
No-reverse transcriptase control (-RT) to check for genomic DNA contamination.
-
Triplicate reactions for each biological sample to ensure technical reproducibility.
-
-
Thermal Cycling: Perform the qPCR on a real-time PCR instrument with a program similar to the following:
-
Initial Denaturation: 95°C for 10 minutes.
-
40 Cycles:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 60 seconds.
-
-
Melt Curve Analysis: To verify the specificity of the amplified product.
-
Protocol 5: Data Analysis (Relative Quantification)
The most common method for relative gene expression analysis is the delta-delta Cq (ΔΔCq) method.[14][15]
-
Determine Cq Values: The instrument software will calculate the quantification cycle (Cq) value for each reaction, which is the cycle number at which the fluorescence signal crosses a set threshold.[16]
-
Normalize to Housekeeping Gene (ΔCq): For each sample, calculate the difference between the Cq of the target gene and the Cq of the housekeeping gene.
-
ΔCq = Cq (target gene) - Cq (housekeeping gene)
-
-
Normalize to Control Group (ΔΔCq): Calculate the difference between the ΔCq of the treated sample and the average ΔCq of the control (vehicle-treated) group.
-
ΔΔCq = ΔCq (treated sample) - Average ΔCq (control group)
-
-
Calculate Fold Change: Determine the relative fold change in gene expression.
-
Fold Change = 2-ΔΔCq
-
Data Presentation
Quantitative data should be summarized in a clear, tabular format. The table should include raw Cq values, calculated values, and the final fold change, along with statistical analysis.
Table 1: Relative Quantification of Gene Expression in MIA PaCa-2 Cells 48h Post-Octreotide (100 nM) Treatment
| Gene Name | Treatment Group | Replicate | Cq Value (Target) | Cq Value (GAPDH) | ΔCq (Cq_target - Cq_GAPDH) | Avg. ΔCq | ΔΔCq (ΔCq_sample - Avg.ΔCq_control) | Fold Change (2-ΔΔCq) | p-value |
| Zac1 | Control | 1 | 25.41 | 18.22 | 7.19 | 7.25 | - | - | |
| 2 | 25.58 | 18.26 | 7.32 | ||||||
| 3 | 25.60 | 18.40 | 7.20 | ||||||
| Octreotide | 1 | 24.15 | 18.31 | 5.84 | 5.91 | -1.34 | 2.53 | <0.01 | |
| 2 | 24.33 | 18.35 | 5.98 | ||||||
| 3 | 24.20 | 18.30 | 5.90 | ||||||
| c-Fos | Control | 1 | 22.10 | 18.22 | 3.88 | 3.91 | - | - | |
| 2 | 22.25 | 18.26 | 3.99 | ||||||
| 3 | 22.29 | 18.40 | 3.89 | ||||||
| Octreotide | 1 | 23.51 | 18.31 | 5.20 | 5.18 | 1.27 | 0.42 | <0.05 | |
| 2 | 23.48 | 18.35 | 5.13 | ||||||
| 3 | 23.55 | 18.30 | 5.25 |
Data are hypothetical and for illustrative purposes only.
Real-time PCR is a powerful and indispensable tool for researchers, scientists, and drug development professionals investigating the molecular effects of this compound. The protocols outlined in this document provide a robust framework for quantifying changes in the expression of key genes involved in Octreotide's antiproliferative and antisecretory signaling pathways. Such analyses are vital for a deeper understanding of its mechanism of action and for identifying biomarkers of treatment response.
References
- 1. bachem.com [bachem.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. bachem.com [bachem.com]
- 4. derangedphysiology.com [derangedphysiology.com]
- 5. Octreotide, a somatostatin analogue, mediates its antiproliferative action in pituitary tumor cells by altering phosphatidylinositol 3-kinase signaling and inducing Zac1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Meta-Analysis on the Effects of Octreotide on Tumor Mass in Acromegaly - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Octreotide promotes apoptosis in human somatotroph tumor cells by activating somatostatin receptor type 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Real-time PCR | Functional genomics II [ebi.ac.uk]
- 10. mdpi.com [mdpi.com]
- 11. Inhibitory effect of octreotide on gastric cancer growth via MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Expression of the somatostatin receptor subtype-2 gene predicts response of human pancreatic cancer to octreotide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pga.mgh.harvard.edu [pga.mgh.harvard.edu]
- 14. RT-qPCR data analysis [qiagen.com]
- 15. m.youtube.com [m.youtube.com]
- 16. elearning.unite.it [elearning.unite.it]
Troubleshooting & Optimization
Technical Support Center: Preventing Acylation of Octreotide in PLGA Microspheres
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenge of octreotide acylation in poly(lactic-co-glycolic acid) (PLGA) microspheres.
Frequently Asked Questions (FAQs)
Q1: What is octreotide acylation in PLGA microspheres and why is it a concern?
A1: Octreotide acylation is an undesired chemical modification where the primary amine groups of the octreotide peptide react with the ester linkages of the PLGA polymer. This process is often initiated by an ionic interaction between the positively charged amino groups of octreotide and the negatively charged carboxylic acid end-groups of the degrading PLGA polymer.[1][2] The acidic microenvironment created by the degradation of PLGA into lactic and glycolic acids catalyzes this reaction.[3][4] This modification can lead to the formation of acylated peptide impurities, which may result in reduced drug efficacy, incomplete release from the microspheres, and potential immunogenicity.[1][5]
Q2: Which functional groups on octreotide are most susceptible to acylation?
A2: The primary amine groups are the main sites for acylation. These include the N-terminal amino group of the D-Phe residue and the primary amine on the side chain of the Lysine (Lys) residue.[1][6][7] Studies have also shown that the primary hydroxyl group at the C-terminus of octreotide can also be acylated.[6][7][8]
Q3: How can I detect and quantify the extent of octreotide acylation in my microsphere formulation?
A3: The primary analytical techniques for identifying and quantifying octreotide and its acylated forms are reversed-phase high-performance liquid chromatography (RP-HPLC) and liquid chromatography-mass spectrometry (LC-MS/MS).[1][2][4] RP-HPLC can separate the native octreotide from its acylated derivatives, allowing for quantification. LC-MS/MS provides structural information to confirm the identity of the acylated species.[4][6][7][8]
Troubleshooting Guide
Problem: High levels of octreotide acylation detected during in vitro release studies.
Below are potential causes and suggested solutions to mitigate this issue.
Cause 1: Acidic Microenvironment from PLGA Degradation
The accumulation of acidic degradation products from PLGA (lactic and glycolic acid) creates a low pH environment within the microspheres, which catalyzes the acylation reaction.[3][4]
Solutions:
-
Incorporate Basic Excipients: The inclusion of basic salts like magnesium hydroxide can help neutralize the acidic microenvironment.[9][10][11] However, it's important to note that this can sometimes increase other degradation pathways like deamidation.[9][10][11]
-
Use of Divalent Cations: Co-encapsulating divalent cations such as calcium chloride (CaCl₂) or manganese chloride (MnCl₂) can inhibit acylation.[2][12] These cations are thought to compete with the cationic octreotide for interaction with the carboxylic acid end-groups of PLGA, thereby reducing the initial electrostatic interaction that precedes acylation.[1][2][12]
Cause 2: Direct Interaction between Octreotide and PLGA
The initial electrostatic attraction between the positively charged octreotide and the negatively charged carboxylic acid end-groups of PLGA is a critical step leading to acylation.[1]
Solutions:
-
Chemical Modification of Octreotide:
-
Reversible Blocking of Amino Groups: Modify the primary amine groups of octreotide with agents like maleic anhydride or self-immolative protecting groups.[1][13] These protecting groups can be cleaved under physiological conditions to release the native peptide.
-
PEGylation: Covalently attaching polyethylene glycol (PEG) to the amine groups of octreotide can sterically hinder the interaction with PLGA and has been shown to stabilize the peptide against acylation.[14]
-
-
Hydrophobic Ion-Pairing (HIP): Form a reversible complex between octreotide and an ion-pairing agent like dextran sulfate. This complex increases the hydrophobicity of the peptide, improving encapsulation and minimizing its availability for acylation.[3]
-
Use of End-Capped PLGA: Employing PLGA with ester end-caps instead of free carboxylic acid end-caps can reduce the initial electrostatic interaction with octreotide.[15]
Cause 3: Polymer Composition
The composition of the PLGA polymer itself can influence the rate of acylation.
Solutions:
-
Modify the Lactic-to-Glycolic Acid Ratio: PLGA with a higher lactic acid content is generally less prone to causing acylation compared to those with a higher glycolic acid content. This is attributed to the steric hindrance provided by the methyl groups of lactic acid.[4]
-
Utilize More Hydrophilic Polyesters: Employing more hydrophilic polymers can facilitate the diffusion of acidic degradation products out of the microspheres, thereby reducing the acidity of the internal microenvironment and decreasing acylation.[4][6][7]
Quantitative Data Summary
The following tables summarize the effectiveness of different strategies in reducing octreotide acylation.
Table 1: Effect of Divalent Cations on Octreotide Acylation in PLGA Implants
| Formulation | % Acylation (after 21 days) |
| Control (No Salt) | 32% |
| with CaCl₂ | 14% |
| with MnCl₂ | 13% |
Data adapted from Sophocleous et al., J Control Release, 2009.[12]
Table 2: Comparison of Acylation with Different Octreotide Formulations in PLGA Microspheres
| Octreotide Formulation | % Acylation (after 50 days) |
| Unprotected Octreotide | 52.5% |
| Octreotide with Self-Immolative Protecting Group (OctdiSIP) | 5.0% |
Data adapted from Ghassemi et al., J Control Release, 2016.[13]
Table 3: Impact of Hydrophobic Ion-Pairing (HIP) on Octreotide Acylation
| Formulation | % Acylated Octreotide (after 55 days) |
| Sandostatin LAR® (Commercial Formulation) | ~60% |
| Dextran Sulfate A-Octreotide HIP Complex in PLGA MPs | <7% |
| Dextran Sulfate B-Octreotide HIP Complex in PLGA MPs | <7% |
Data adapted from Vaishya et al., Mol. Pharmaceutics, 2015.[3]
Experimental Protocols
Protocol 1: Preparation of Octreotide-Loaded PLGA Microspheres using a Double Emulsion Solvent Evaporation Method
This is a common method for encapsulating water-soluble peptides like octreotide.
-
Prepare the Inner Water Phase (W1): Dissolve octreotide acetate in an aqueous solution (e.g., water for injection or a buffer).
-
Prepare the Oil Phase (O): Dissolve PLGA in a volatile organic solvent such as dichloromethane (DCM).
-
Form the Primary Emulsion (W1/O): Add the inner water phase to the oil phase and emulsify using a high-speed homogenizer or sonicator to create a water-in-oil emulsion.
-
Form the Double Emulsion (W1/O/W2): Add the primary emulsion to a larger volume of an aqueous solution containing a stabilizer (e.g., polyvinyl alcohol, PVA). Homogenize this mixture at a lower speed to form a water-in-oil-in-water double emulsion.
-
Solvent Evaporation: Stir the double emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the hardening of the microspheres.
-
Collection and Washing: Collect the microspheres by filtration or centrifugation. Wash them several times with deionized water to remove the stabilizer and any unencapsulated peptide.
-
Drying: Lyophilize (freeze-dry) the microspheres to obtain a dry powder.
This protocol is a generalized procedure based on methods described in the literature.[4][6][7][13]
Protocol 2: In Vitro Release and Acylation Analysis
-
Incubation: Suspend a known amount of octreotide-loaded microspheres in a release medium (e.g., phosphate-buffered saline, PBS, pH 7.4) at 37°C with gentle agitation.
-
Sample Collection: At predetermined time points, collect the entire release medium and replace it with fresh medium.
-
Extraction of Remaining Peptide from Microspheres (Optional): At the end of the study, dissolve the remaining microspheres in a suitable solvent (e.g., acetonitrile or DCM) and extract the peptide to determine the total amount of acylated product within the polymer matrix.
-
Sample Preparation for Analysis: Centrifuge the collected release samples to remove any particulates.
-
RP-HPLC Analysis: Analyze the supernatant for the concentration of native and acylated octreotide using a C18 column with a gradient elution of acetonitrile and water containing trifluoroacetic acid (TFA).[4] Monitor the eluent at a UV wavelength of 210-220 nm.
-
LC-MS/MS Analysis (for confirmation): Use a mass spectrometer coupled with the HPLC system to confirm the molecular weights of the native octreotide and its acylated adducts.[4][6][7]
Visualizations
Caption: Mechanism of Octreotide Acylation in PLGA Microspheres.
Caption: Troubleshooting Workflow for High Octreotide Acylation.
References
- 1. Reversible Blocking of Amino Groups of Octreotide for the Inhibition of Formation of Acylated Peptide Impurities in Poly(Lactide-co-Glycolide) Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Minimizing acylation of peptides in PLGA microspheres - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reversible Hydrophobic Ion-Paring Complex Strategy to Minimize Acylation of Octreotide during Long-Term Delivery from PLGA Microparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and Assessment of Octreotide Acylation in Polyester Microspheres by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification and Assessment of Octreotide Acylation in Polyester Microspheres by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. research.vu.nl [research.vu.nl]
- 8. researchgate.net [researchgate.net]
- 9. Effect of Excipients on PLGA Film Degradation and the Stability of an Incorporated Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effect of excipients on PLGA film degradation and the stability of an incorporated peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A new class of inhibitors of peptide sorption and acylation in PLGA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of Octreotide Acylation Inside PLGA Microspheres by Derivatization of the Amines of the Peptide with a Self-Immolative Protecting Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of PEGylation on stability of peptide in poly(lactide-co-glycolide) microspheres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Off-Target Effects of Octreotide Acetate in Primary Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the potential off-target effects of Octreotide Acetate in primary cell line experiments. It includes troubleshooting guides and frequently asked questions to address common issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of this compound?
A1: While this compound primarily acts by binding to somatostatin receptors (SSTRs), particularly SSTR2 and SSTR5, emerging evidence suggests it can elicit effects through alternative signaling pathways. The most notable off-target mechanism involves crosstalk with the Transforming Growth Factor-beta (TGF-β) signaling pathway.[1][2][3][4][5] This interaction can occur even in cells with low SSTR expression and may contribute to the regulation of cell proliferation and differentiation.[1][4][5]
Q2: Can this compound affect primary cells that do not express high levels of somatostatin receptors?
A2: Yes, significant responses to Octreotide have been observed in cells with low SSTR expression.[1][5] This suggests that off-target mechanisms, such as the modulation of the TGF-β signaling pathway, may play a crucial role in mediating the drug's effects in these cell types.[1][5] Therefore, it is essential to characterize the SSTR expression profile of your primary cell line before initiating experiments.
Q3: What is the typical effective concentration range for this compound in primary cell culture?
A3: The effective concentration of this compound can vary significantly depending on the primary cell type and the specific biological endpoint being measured. In vitro studies have shown effects on cell proliferation and apoptosis at concentrations ranging from 10⁻¹⁰ M to 10⁻⁶ M.[6][7] It is crucial to perform a dose-response curve for each new primary cell line to determine the optimal concentration for your specific experiment.
Q4: How stable is this compound in cell culture medium?
A4: The stability of this compound in aqueous solutions is pH-dependent, with the most favorable stability observed at pH 4.[8] In standard cell culture medium (typically pH 7.2-7.4), degradation can occur. It is recommended to prepare fresh solutions of this compound for each experiment and minimize the time the compound spends in the incubator before being added to the cells. Long-term storage of stock solutions should be at -20°C or -80°C.
Troubleshooting Guides
Issue 1: No observable effect of this compound on my primary cell line.
| Possible Cause | Troubleshooting Step |
| Low or absent SSTR expression | Verify the expression of SSTR subtypes (especially SSTR2 and SSTR5) in your primary cell line using techniques like qPCR, Western blot, or flow cytometry. Some cell lines have inherently low SSTR expression, which can lead to a lack of response.[3][9] |
| Drug degradation | Prepare fresh this compound solutions for each experiment. Ensure proper storage of stock solutions at low temperatures and protected from light.[10] |
| Incorrect dosage | Perform a comprehensive dose-response experiment with a wide range of concentrations (e.g., 10⁻¹² M to 10⁻⁵ M) to identify the optimal effective dose for your specific primary cell line. |
| Cell line resistance | Some cell lines may exhibit intrinsic or acquired resistance to Octreotide.[3][9] Consider investigating downstream signaling pathways to identify potential points of resistance. |
| Suboptimal experimental conditions | Ensure all other experimental parameters, such as cell density, serum concentration, and incubation time, are optimized for your primary cell line. |
Issue 2: I'm observing a biphasic dose-response (stimulation at low doses, inhibition at high doses).
| Possible Cause | Troubleshooting Step |
| Complex signaling interactions | Biphasic responses, also known as hormesis, can occur due to complex interactions between on-target and off-target signaling pathways.[11] At low concentrations, Octreotide might activate pro-proliferative pathways, while at higher concentrations, the anti-proliferative effects mediated by SSTRs dominate. |
| Receptor desensitization/downregulation | Prolonged exposure to high concentrations of an agonist can sometimes lead to receptor desensitization or downregulation. However, some in vitro studies have not observed significant tachyphylaxis with Octreotide.[1] A shorter treatment duration or intermittent dosing schedule might mitigate this effect if it occurs in your cell type. |
| Experimental artifact | Carefully repeat the experiment, ensuring accurate serial dilutions and proper mixing of the drug. Use a wider range of concentrations with smaller increments to precisely map the dose-response curve. |
Issue 3: Loss of this compound efficacy over time in long-term cultures (Tachyphylaxis).
| Possible Cause | Troubleshooting Step |
| SSTR Downregulation | Continuous exposure to agonists can lead to the internalization and degradation of receptors, reducing the cell's responsiveness.[12] |
| - | Consider intermittent treatment schedules (e.g., treat for a period, then withdraw the drug, and re-treat) to allow for receptor re-sensitization. |
| - | Monitor SSTR expression levels over the course of your long-term experiment to correlate receptor density with the observed biological effect. |
| Alterations in downstream signaling | Cells may adapt to chronic Octreotide exposure by altering downstream signaling pathways to circumvent the drug's inhibitory effects. |
| - | Investigate key signaling molecules downstream of SSTRs (e.g., adenylyl cyclase, MAPK, PI3K/Akt pathways) to identify any compensatory changes. |
Data Presentation
Table 1: Effects of this compound on Primary Cell Proliferation
| Cell Type | Concentration | Incubation Time | Effect on Proliferation | Reference |
| Murine Primary Osteoblasts | 10⁻⁸ M | 48 hours | -30 ± 16% | [9] |
| Retinal Pigment Epithelial Cells | 10⁻⁸ M | 5 days | Significant inhibition | [7] |
| Hepatocellular Carcinoma Cells (HepG2) | 10⁻⁸ M | 6 days | -22.5 ± 1.9% | |
| Hepatocellular Carcinoma Cells (SMMC-7721) | 0.25 - 4.0 mg/L | 72 hours | Significant inhibition | |
| Lens Epithelial Cells | 10⁻⁹ M | Not specified | Dose-dependent decrease | [13] |
Table 2: Effects of this compound on Primary Cell Apoptosis
| Cell Type | Concentration | Incubation Time | Effect on Apoptosis | Reference |
| Murine Osteoblast Cell Line (MC3T3-E1) | 10⁻⁸ M | 48 hours | +76 ± 32% | [9] |
| Hepatocellular Carcinoma Cells (HepG2) | 10⁻⁸ M | 24 hours | Significant increase in early and late apoptosis | |
| Hepatocellular Carcinoma Cells (SMMC-7721) | 0.25 - 4.0 mg/L | 72 hours | Marked increase in a concentration-dependent manner | |
| Human Pancreatic Cancer Xenografts | 2x100 µg/kg b.w. | 4 days | Significant increase | [8] |
Mandatory Visualization
Caption: On-target and potential off-target signaling pathways of this compound.
Caption: General experimental workflow for assessing Octreotide effects.
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This protocol is adapted for assessing the effect of this compound on the proliferation of adherent primary cells.
Materials:
-
Primary cells in culture
-
Complete cell culture medium
-
This compound stock solution (e.g., 1 mM in sterile water or DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count the primary cells. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium from each well and add 100 µL of the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control.
Apoptosis Detection (Caspase-3 Activity Assay)
This protocol provides a general guideline for measuring caspase-3 activity as an indicator of apoptosis induction by this compound.
Materials:
-
Treated and untreated primary cells
-
Caspase-3 colorimetric or fluorometric assay kit (follow the manufacturer's instructions)
-
Cell lysis buffer (provided in the kit)
-
Caspase-3 substrate (e.g., DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric)
-
Microplate reader (for colorimetric or fluorescence)
Procedure:
-
Cell Treatment: Culture and treat primary cells with this compound as described in the proliferation assay protocol. Include a positive control for apoptosis (e.g., staurosporine treatment).
-
Cell Lysis: After treatment, harvest the cells and wash them with PBS. Lyse the cells using the provided lysis buffer on ice for 10-15 minutes.
-
Lysate Collection: Centrifuge the cell lysate to pellet the cell debris and collect the supernatant containing the cytosolic proteins.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
Caspase Assay: In a 96-well plate, add an equal amount of protein from each sample. Add the caspase-3 substrate and reaction buffer to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Signal Detection: Measure the absorbance (at 405 nm for colorimetric assays) or fluorescence (Ex/Em = 380/460 nm for fluorometric assays) using a microplate reader.
-
Data Analysis: Calculate the fold-increase in caspase-3 activity in the treated samples compared to the untreated control.
Apoptosis Detection (TUNEL Assay)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
Primary cells grown on coverslips or chamber slides
-
This compound
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs, from a commercial kit)
-
DAPI or Hoechst for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed primary cells on coverslips or chamber slides and treat with this compound and controls as previously described.
-
Fixation: After treatment, wash the cells with PBS and fix them with 4% paraformaldehyde for 15-30 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and permeabilize them with the permeabilization solution for 2-5 minutes on ice.
-
TUNEL Staining: Wash the cells with PBS and incubate them with the TUNEL reaction mixture in a humidified chamber at 37°C for 1 hour, protected from light.
-
Washing: Wash the cells with PBS to remove unincorporated nucleotides.
-
Nuclear Counterstaining: Stain the cell nuclei with DAPI or Hoechst for 5-10 minutes.
-
Mounting and Visualization: Wash the cells, mount the coverslips onto microscope slides with an anti-fade mounting medium, and visualize the cells using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence from the incorporated labeled dUTPs.
-
Quantification: Determine the percentage of TUNEL-positive cells by counting at least 200 cells from multiple random fields.
References
- 1. In vitro modeling of the clinical interactions between octreotide and 111In-pentetreotide: is there evidence of somatostatin receptor downregulation? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Octreotide induces caspase activation and apoptosis in human hepatoma HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Octreotide Does Not Inhibit Proliferation in Five Neuroendocrine Tumor Cell Lines [frontiersin.org]
- 4. texaschildrens.org [texaschildrens.org]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. bds.berkeley.edu [bds.berkeley.edu]
- 7. abcam.com [abcam.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. What is the stability data for compounded octreotide syringes and continuous infusions? What data is available on concentrations, diluents, storage, stability and syringe types (if applicable)? [inpharmd.com]
- 11. mdpi.com [mdpi.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Octreotide inhibits growth factor-induced and basal proliferation of lens epithelial cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Octreotide Acetate Dosage for In Vivo Cancer Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of Octreotide Acetate for in vivo cancer models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound in cancer models?
This compound is a synthetic analog of somatostatin and exerts its anti-cancer effects through several mechanisms. It can directly inhibit tumor cell growth and induce apoptosis (programmed cell death) by binding to somatostatin receptors (SSTRs), particularly SSTR2 and SSTR5, which are often overexpressed on various tumor cells.[1] Additionally, this compound has indirect anti-tumor effects by inhibiting the secretion of growth-promoting hormones and growth factors, such as insulin-like growth factor-1 (IGF-1).[2] It also exhibits anti-angiogenic properties, suppressing the formation of new blood vessels that supply nutrients to the tumor.[3][4][5][6]
Q2: Which cancer models are suitable for this compound studies?
This compound has shown efficacy in a variety of preclinical cancer models, particularly those expressing somatostatin receptors. These include, but are not limited to:
It is crucial to verify the SSTR expression status of the cancer cell line or patient-derived xenograft (PDX) model prior to initiating in vivo studies, as this is a key determinant of treatment response.
Q3: What are the common administration routes for this compound in animal models?
The most common administration routes in preclinical studies are:
-
Subcutaneous (SC) injection: This is the most frequently used route for short-acting formulations.[10][12][13]
-
Intraperitoneal (IP) injection: Another common route for delivering the drug systemically.[14]
-
Intramuscular (IM) injection: This route is typically used for long-acting release (LAR) formulations.[6]
-
Intravenous (IV) injection: Used in some studies, particularly for acute administration or to achieve rapid high concentrations.[1]
The choice of administration route depends on the experimental design, the formulation of this compound being used (short-acting vs. long-acting), and the desired pharmacokinetic profile.
Troubleshooting Guide
Issue 1: Suboptimal or Lack of Tumor Growth Inhibition
-
Question: We are not observing the expected anti-tumor effect of this compound in our xenograft model. What are the possible reasons and troubleshooting steps?
-
Answer:
-
Confirm Somatostatin Receptor (SSTR) Expression: The primary mechanism of direct anti-tumor action is through SSTRs. Verify the SSTR2 and SSTR5 expression levels in your tumor model using techniques like immunohistochemistry (IHC), western blot, or qPCR. If SSTR expression is low or absent, the direct anti-proliferative effects of this compound will be minimal.
-
Dosage Optimization: The administered dose may be insufficient. Dosages in preclinical models can vary significantly. Review the literature for effective dose ranges in similar models (see Table 1). Consider performing a dose-response study to determine the optimal dose for your specific model.
-
Frequency of Administration: For short-acting formulations, the dosing frequency may be inadequate to maintain therapeutic drug levels. The half-life of subcutaneous this compound is relatively short.[15] Consider increasing the dosing frequency (e.g., from once to twice or three times daily).
-
Drug Stability and Preparation: Ensure the proper handling and storage of this compound. Prepare fresh solutions for injection and follow the manufacturer's instructions for reconstitution, especially for long-acting formulations.[3][4]
-
Tumor Burden at Treatment Initiation: Treatment may be more effective in smaller, less established tumors. Initiating treatment when tumors are at an early, measurable stage may yield better results.
-
Indirect Anti-Angiogenic Effects: Even in SSTR-negative tumors, this compound can exert anti-tumor effects by inhibiting angiogenesis.[6] Assess tumor vascularity using techniques like CD31 staining to determine if this indirect mechanism is at play.
-
Issue 2: Adverse Effects or Toxicity in Animal Models
-
Question: Our animals are showing signs of distress (e.g., weight loss, lethargy) after this compound administration. What are the potential side effects and how can we mitigate them?
-
Answer:
-
Common Side Effects: While generally well-tolerated in preclinical studies, potential side effects, extrapolated from human data and observed in some animal studies, include gastrointestinal issues (diarrhea, steatorrhea), alterations in blood glucose levels (hyperglycemia or hypoglycemia), and in rare cases, gallbladder issues with long-term use.[8][16] One study in rats also suggested potential adverse effects on wound healing.[17]
-
Dosage Reduction: The administered dose may be too high. If adverse effects are observed, consider reducing the dose or the frequency of administration.
-
Monitoring: Closely monitor the animals for changes in body weight, food and water intake, and overall behavior. Regular blood glucose monitoring may be necessary, especially at higher doses.
-
Hydration and Nutrition: Ensure adequate hydration and nutrition, especially if diarrhea is observed.
-
Injection Site Reactions: For subcutaneous injections, rotate the injection site to minimize local irritation.[1]
-
Toxicity Studies: If using a novel model or a significantly higher dose range, it is advisable to conduct a preliminary toxicity study in a small cohort of animals to establish the maximum tolerated dose (MTD).
-
Issue 3: Inconsistent or Variable Results
-
Question: We are observing high variability in tumor growth inhibition between animals in the same treatment group. How can we improve the consistency of our results?
-
Answer:
-
Standardize Tumor Implantation: Ensure consistent tumor cell numbers and viability for implantation. The location of implantation should also be uniform across all animals.
-
Accurate Dosing: Use precise techniques for drug preparation and administration to ensure each animal receives the correct dose. For subcutaneous or intraperitoneal injections, ensure proper injection technique to avoid leakage or injection into incorrect compartments.
-
Animal Homogeneity: Use animals of the same age, sex, and genetic background to minimize biological variability.
-
Randomization and Blinding: Randomize animals into treatment and control groups. Where possible, blind the researchers who are measuring tumors and assessing outcomes to the treatment allocation.
-
Consistent Monitoring: Measure tumors at consistent time intervals using the same calibrated instrument (e.g., calipers).
-
Long-Acting Release (LAR) Formulation: For long-term studies, consider using a long-acting release formulation of this compound to ensure more stable and consistent drug exposure over time.[6]
-
Data Presentation
Table 1: Summary of this compound Dosages in Preclinical In Vivo Cancer Models
| Cancer Type | Animal Model | Dosage | Administration Route | Observed Effects | Reference |
| Pancreatic Cancer | Nude Mice | 5 µg and 50 µg, twice daily | Subcutaneous | Significant inhibition of tumor growth | [8][9] |
| Pancreatic Cancer | Immunosuppressed Mice | 100 µg/kg, twice daily | Subcutaneous | Increased apoptosis in tumor cells | [10] |
| Breast Cancer | Nude Mice | 5 µg and 50 µg, twice daily | Subcutaneous | Significant inhibition of tumor growth | [8][9] |
| Breast Cancer | Rats | 10 µg/kg/h, continuous | Not Specified | ~50% reduction in tumor incidence | [8][9] |
| Hepatocellular Carcinoma | Nude Mice | Not Specified | Systemic | Suppression of tumor growth and angiogenesis | [5][6] |
| Gastric Cancer | Nude Mice | Not Specified | Not Specified | 62.3% reduction in tumor weight | [2][11] |
| Neuroblastoma | Nude Rats | 10 µg, every 12 hours | Subcutaneous | Significant decrease in tumor volume and weight | [12] |
| Thyroid Cancer | Nude Mice | 100-300 µg/kg, twice daily | Subcutaneous | No significant anti-proliferative effect in vivo | [18] |
| Myocardial Infarction | Rats | 20 or 40 µg/kg/day | Subcutaneous | Cardioprotective effects | [19] |
Experimental Protocols
1. Preparation of this compound for Injection (Short-Acting)
-
Reconstitution: If using a lyophilized powder, reconstitute with sterile saline (0.9% sodium chloride) or sterile water for injection to the desired stock concentration. The product information sheet should provide specific instructions. A common formulation buffer includes lactic acid and sodium bicarbonate to achieve a pH of approximately 4.2.[20]
-
Dilution: Dilute the stock solution with sterile saline to the final desired concentration for injection.
-
Storage: Store the stock solution and diluted solutions at 2-8°C and protect from light. For day-to-day use, some formulations may be stored at room temperature for up to two weeks.[12] Always refer to the manufacturer's stability data.
-
Aseptic Technique: Use sterile syringes and needles, and maintain aseptic technique throughout the preparation process to prevent contamination.
2. Subcutaneous (SC) Administration Protocol (Mouse)
-
Animal Restraint: Gently restrain the mouse, for example, by scruffing the neck to expose the dorsal flank.
-
Injection Site: Select an injection site on the flank, away from the midline. Rotate the injection site for subsequent injections.
-
Injection: Pinch the skin to form a tent. Insert a 25-27 gauge needle at the base of the tented skin, parallel to the body.
-
Volume: Inject the appropriate volume of the this compound solution. The maximum recommended volume for a subcutaneous injection in a mouse is typically 10 ml/kg.
-
Withdrawal: Withdraw the needle and gently apply pressure to the injection site if necessary.
-
Monitoring: Monitor the animal for any signs of distress or local reaction at the injection site.
3. Tumor Growth Monitoring Protocol
-
Frequency: Measure tumor dimensions 2-3 times per week.
-
Measurement: Use calibrated digital calipers to measure the length (L) and width (W) of the tumor.
-
Volume Calculation: Calculate the tumor volume using the modified ellipsoid formula: Tumor Volume = (L x W²) / 2.
-
Body Weight: Record the body weight of each animal at the same frequency as tumor measurements to monitor for signs of toxicity.
-
Data Analysis: Plot the average tumor volume for each treatment group over time to visualize the treatment effect. At the end of the study, tumors can be excised and weighed for a final comparison.
Visualizations
Caption: this compound Signaling Pathways in Cancer Cells.
Caption: General Experimental Workflow for In Vivo Studies.
Caption: Troubleshooting Logic for Lack of Efficacy.
References
- 1. Clinical Value of Monitoring Plasma Octreotide Levels During Chronic Octreotide Long-Acting Repeatable Therapy in Carcinoid Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitory effect of octreotide on gastric cancer growth via MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tevaoctreotide.com [tevaoctreotide.com]
- 4. youtube.com [youtube.com]
- 5. CN113318218A - this compound injection and preparation process thereof - Google Patents [patents.google.com]
- 6. Sustained-Release Delivery of Octreotide from Biodegradable Polymeric Microspheres - PMC [pmc.ncbi.nlm.nih.gov]
- 7. my.clevelandclinic.org [my.clevelandclinic.org]
- 8. Octreotide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. kinampark.com [kinampark.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. Inhibitory effect of octreotide on gastric cancer growth via MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cancercareontario.ca [cancercareontario.ca]
- 13. Acute in vivo effect of this compound, a somatostatin analogue on the cellular function of gastric mucosa in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. WO2017175107A1 - Process for preparation of this compound - Google Patents [patents.google.com]
- 15. go.drugbank.com [go.drugbank.com]
- 16. drugs.com [drugs.com]
- 17. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 18. globalrph.com [globalrph.com]
- 19. Potential cardioprotective effect of octreotide via NOXs mitigation, mitochondrial biogenesis and MAPK/Erk1/2/STAT3/NF-kβ pathway attenuation in isoproterenol-induced myocardial infarction in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. accessdata.fda.gov [accessdata.fda.gov]
Technical Support Center: Troubleshooting Inconsistent Release from Octreotide LAR Formulations
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the development and characterization of Octreotide Long-Acting Release (LAR) formulations. The information is presented in a question-and-answer format to directly address specific challenges in achieving consistent and predictable drug release profiles.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the typical in vitro release profile of an Octreotide LAR formulation?
A1: Octreotide LAR formulations, which are typically based on poly(lactic-co-glycolic acid) (PLGA) microspheres, exhibit a characteristic triphasic release pattern:
-
Initial Burst Release (Phase 1): A rapid release of the drug observed within the first 24 hours. This is primarily due to the dissolution of drug crystals on the surface of the microspheres.
-
Lag Phase (Phase 2): A period of slower drug release that can last for several days to weeks. During this phase, the PLGA polymer matrix undergoes hydration and begins to degrade.
-
Secondary Release (Phase 3): A subsequent increase in the drug release rate as the PLGA polymer erosion accelerates, leading to the release of the encapsulated drug. This phase typically continues until the drug is exhausted.[1][2][3]
Q2: What are the critical formulation parameters that influence the release of Octreotide from PLGA microspheres?
A2: Several formulation parameters critically affect the drug release profile. Understanding and controlling these factors are essential for achieving a consistent release. Key parameters include:
-
PLGA Molecular Weight: Higher molecular weight PLGA generally leads to a slower degradation rate and, consequently, a slower drug release, particularly in the secondary release phase.[4] Conversely, lower molecular weight PLGA can result in a faster release. Blending low and high molecular weight PLGA can be a strategy to modulate the release profile and reduce the initial burst.[4]
-
Lactide-to-Glycolide (L:G) Ratio: The L:G ratio significantly impacts the hydrophilicity and degradation rate of the PLGA polymer. A higher glycolide content (e.g., 50:50) results in a more hydrophilic polymer that degrades faster, leading to a quicker drug release.[5] Conversely, a higher lactide content (e.g., 75:25 or 85:15) results in a more hydrophobic polymer with a slower degradation and release rate.[5]
-
Particle Size and Distribution: Smaller particles have a larger surface area-to-volume ratio, which can lead to a faster initial burst release and overall quicker drug release due to more rapid hydration and degradation.[4][6] A narrow particle size distribution is crucial for batch-to-batch consistency.
-
Porosity: Higher porosity of the microspheres allows for greater water penetration, which accelerates polymer degradation and drug release.[4] The manufacturing process, particularly the solvent evaporation rate, can influence the porosity of the microspheres.
-
Drug Loading: The amount of drug encapsulated within the microspheres can influence the release kinetics. Higher drug loading can sometimes lead to a more porous microsphere structure and a faster release rate.
Q3: How does the manufacturing process impact the release characteristics of Octreotide LAR?
A3: The manufacturing process plays a critical role in defining the final properties of the microspheres and, therefore, the drug release profile. Key process parameters to control include:
-
Emulsification Method and Parameters: The type of emulsion (e.g., oil-in-water, water-in-oil-in-water) and parameters such as homogenization speed and time determine the initial droplet size, which in turn affects the final particle size of the microspheres.
-
Solvent Evaporation Rate: The rate at which the organic solvent is removed during the solidification of the microspheres influences their morphology, including porosity and surface characteristics. A rapid evaporation rate can lead to more porous particles.
-
Washing and Drying Procedures: Inadequate washing can leave residual solvents or emulsifiers, which may act as plasticizers and affect the polymer's glass transition temperature (Tg) and, consequently, the drug release. The drying process is critical to remove residual moisture, which can impact the long-term stability of the formulation.
-
Lyophilization Cycle: For formulations that undergo lyophilization, the freezing rate, primary drying temperature and pressure, and secondary drying temperature and duration are critical parameters that can affect the final porosity, stability, and reconstitution properties of the microspheres.[7][8][9][10][11]
Q4: What is Octreotide acylation, and how does it affect the product?
A4: Octreotide acylation is a chemical modification where the octreotide molecule is acylated by the ester groups of the degrading PLGA polymer. This can occur at the N-terminus or the primary amine of the lysine residue in the octreotide sequence.[12][13][14] The formation of acylated adducts is a significant concern as it represents a degradation of the active pharmaceutical ingredient (API), which can potentially impact the product's efficacy and safety. The extent of acylation can be influenced by the type of polymer, the pH within the microspheres as the polymer degrades, and the duration of the release period.[12][14][15]
Section 2: Troubleshooting Guides
This section provides a structured approach to troubleshooting common issues encountered during the development of Octreotide LAR formulations.
Issue 1: High Initial Burst Release
A high initial burst can lead to toxicity and a reduced duration of therapeutic effect.
| Potential Cause | Troubleshooting Action |
| High amount of surface-associated drug | - Optimize the washing step during microsphere preparation to remove unencapsulated drug. - Consider using a post-production surface washing step. |
| High microsphere porosity | - Slow down the solvent evaporation rate during the manufacturing process to create a denser polymer matrix.[4] - Annealing the microspheres post-production at a temperature below the polymer's Tg may help to densify the surface. |
| Small particle size | - Adjust the emulsification parameters (e.g., decrease homogenization speed or time) to produce larger microspheres. - Employ particle size fractionation techniques (e.g., sieving) to remove fine particles. |
| High drug loading | - Evaluate the effect of reducing the theoretical drug loading on the burst release. |
| PLGA with low molecular weight | - Use a higher molecular weight PLGA or a blend of PLGAs to slow down the initial drug release.[4] |
Issue 2: Inconsistent Batch-to-Batch Release Profiles
Lack of reproducibility is a major hurdle in the development of complex formulations.
| Potential Cause | Troubleshooting Action |
| Variability in raw materials (PLGA) | - Ensure consistent sourcing of PLGA with tightly controlled specifications for molecular weight, L:G ratio, and end-group chemistry. - Perform thorough characterization of each new batch of PLGA. |
| Inconsistent manufacturing process parameters | - Tightly control and monitor all critical process parameters, including homogenization speed, time, temperature, and solvent evaporation rate. - Implement in-process controls to monitor droplet/particle size. |
| Inconsistent particle size distribution | - Optimize the emulsification process to achieve a narrow and reproducible particle size distribution. - Implement a particle size specification for batch release. |
| Variability in residual moisture or solvent levels | - Standardize and validate the drying and/or lyophilization process to ensure consistent removal of moisture and residual solvents. |
Issue 3: Slow or Incomplete Drug Release
Failure to release the entire drug load can lead to suboptimal efficacy.
| Potential Cause | Troubleshooting Action |
| Strong drug-polymer interactions | - Octreotide, being a cationic peptide, can interact with the acidic end groups of PLGA, hindering its release.[16][17][18][19][20] Consider using end-capped PLGA to reduce these interactions. - Modifying the pH of the internal aqueous phase during emulsification may also modulate these interactions. |
| High PLGA molecular weight or high lactide content | - Use a lower molecular weight PLGA or a PLGA with a higher glycolide content (e.g., 50:50) to accelerate polymer degradation and drug release.[4][5] |
| Formation of a dense, non-porous microsphere structure | - Modify the manufacturing process to introduce some porosity, for example, by using a faster solvent removal rate or incorporating porogens. |
| Incomplete polymer degradation | - Ensure the in vitro release study is conducted for a sufficient duration to allow for complete polymer degradation. - For in vivo studies, consider the physiological environment and its impact on polymer degradation. |
Section 3: Data Presentation
Table 1: Effect of PLGA Molecular Weight on Octreotide Release (Illustrative Data)
| PLGA Molecular Weight (kDa) | Initial Burst (%) (Day 1) | Cumulative Release (%) (Day 28) | Time for 80% Release (Days) |
| 15 | 25 | 75 | 35 |
| 50 | 15 | 50 | 56 |
| 100 | 10 | 30 | > 70 |
Note: This table presents illustrative data to demonstrate the general trend. Actual results will vary depending on the specific formulation and process parameters.
Table 2: Effect of Lactide:Glycolide (L:G) Ratio on Octreotide Release (Illustrative Data)
| L:G Ratio | Initial Burst (%) (Day 1) | Cumulative Release (%) (Day 28) | Time for 80% Release (Days) |
| 50:50 | 20 | 80 | 30 |
| 65:35 | 15 | 60 | 45 |
| 75:25 | 12 | 40 | 60 |
| 85:15 | 10 | 25 | > 70 |
Note: This table presents illustrative data to demonstrate the general trend. Actual results will vary depending on the specific formulation and process parameters.[5]
Section 4: Experimental Protocols
Protocol 1: In Vitro Release Testing of Octreotide LAR Microspheres (USP Apparatus 4 - Flow-Through Cell)
This method is suitable for evaluating the release of octreotide from PLGA microspheres in a continuous flow system, which can help to maintain sink conditions.
Materials:
-
Octreotide LAR microspheres
-
Release Medium: Phosphate Buffered Saline (PBS), pH 7.4, with 0.02% (w/v) Tween 20 and 0.02% (w/v) sodium azide.
-
USP Apparatus 4 (Flow-Through Cell)
-
HPLC system for octreotide quantification
Procedure:
-
Accurately weigh approximately 10-20 mg of octreotide LAR microspheres and place them into the flow-through cell with glass beads.
-
Assemble the flow-through cell and connect it to the USP Apparatus 4 system.
-
Set the temperature of the water bath to 37 ± 0.5 °C.
-
Set the flow rate of the release medium to 8 mL/min.[21]
-
Collect samples of the eluate at predetermined time points (e.g., 1, 4, 8, 24 hours, and then daily for the duration of the study).
-
Analyze the concentration of octreotide in the collected samples using a validated HPLC method.
-
Calculate the cumulative percentage of drug released at each time point.
Protocol 2: Particle Size Analysis of PLGA Microspheres by Laser Diffraction
This protocol describes the determination of the particle size distribution of PLGA microspheres.
Materials:
-
PLGA microspheres
-
Dispersant: Deionized water with 0.1% (w/v) Tween 20
-
Laser diffraction particle size analyzer (e.g., Malvern Mastersizer)
Procedure:
-
Prepare a suspension of the microspheres in the dispersant. The concentration should be sufficient to achieve an appropriate obscuration level (typically 5-15%) on the instrument.
-
Ensure the sample is well-dispersed by gentle sonication or vortexing to break up any agglomerates.
-
Introduce the sample into the laser diffraction instrument.
-
Measure the particle size distribution. The instrument software will calculate parameters such as the volume mean diameter (D[18][19]), D10, D50 (median), and D90 values.
-
Perform the measurement in triplicate to ensure reproducibility.
Section 5: Mandatory Visualizations
Caption: Troubleshooting workflow for inconsistent Octreotide LAR release.
Caption: Simplified signaling pathway of Octreotide.
Caption: Experimental workflow for Octreotide LAR formulation characterization.
References
- 1. Sustained-Release Delivery of Octreotide from Biodegradable Polymeric Microspheres - PMC [pmc.ncbi.nlm.nih.gov]
- 2. experts.azregents.edu [experts.azregents.edu]
- 3. kinampark.com [kinampark.com]
- 4. Challenges and Complications of Poly(lactic-co-glycolic acid)-Based Long-Acting Drug Product Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Different ratios of lactide and glycolide in PLGA affect the surface property and protein delivery characteristics of the PLGA microspheres with hydrophobic additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Poly(lactic-co-glycolic acid) microsphere production based on quality by design: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimizing lyophilization cycle times and improving stability for complex injectables - Pharmaceutical Technology [pharmaceutical-technology.com]
- 8. aveciapharma.com [aveciapharma.com]
- 9. pci.com [pci.com]
- 10. Lyophilization Cycle Optimization | HTD Biosystems [htdcorp.com]
- 11. vennlifesciences.com [vennlifesciences.com]
- 12. Identification and Assessment of Octreotide Acylation in Polyester Microspheres by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification and Assessment of Octreotide Acylation in Polyester Microspheres by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Controlled Release of Octreotide and Assessment of Peptide Acylation from Poly(D,L-lactide-co-hydroxymethyl glycolide) Compared to PLGA Microspheres - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Somatostatin and Somatostatin Receptors in Tumour Biology [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 21. complexgenerics.org [complexgenerics.org]
Technical Support Center: Addressing Immunoassay Cross-Reactivity with Octreotide Metabolites
This technical support guide is designed for researchers, scientists, and drug development professionals utilizing immunoassays for the quantification of Octreotide. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address potential cross-reactivity issues with Octreotide metabolites, ensuring the accuracy and reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is immunoassay cross-reactivity and why is it a concern for Octreotide?
A: Immunoassay cross-reactivity is the phenomenon where substances other than the target analyte, in this case, Octreotide, bind to the assay's antibodies. This can lead to inaccurate quantification, typically an overestimation, of the drug concentration. Octreotide is a peptide drug that undergoes significant metabolism in the liver.[1] Its metabolites, which are structurally similar to the parent drug, could potentially cross-react with the antibodies used in an immunoassay, leading to erroneous results.
Q2: Have any specific metabolites of Octreotide been identified?
A: While it is known that Octreotide is heavily metabolized, detailed public information on the specific structures of all its metabolites is limited in the readily available scientific literature.[1] The primary methods for studying Octreotide and its metabolites are advanced analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), which can separate and identify these compounds.
Q3: Is there any known cross-reactivity of other somatostatin analogs in Octreotide immunoassays?
A: Yes, and importantly, some widely used assays have been shown to be highly specific. For instance, a direct radioimmunoassay (RIA) for Octreotide has demonstrated no cross-reactivity with native somatostatin-14, somatostatin-28, or another synthetic somatostatin analog, lanreotide.[2] This high specificity is a positive indicator, but it does not rule out potential cross-reactivity from Octreotide's own metabolites.
Q4: What are the primary challenges in developing a specific immunoassay for Octreotide?
A: The main challenges include:
-
Structural Similarity: Metabolites may only differ slightly from the parent Octreotide molecule, making it difficult for antibodies to distinguish between them.
-
Lack of Characterized Metabolites: Without pure, synthesized standards of all potential metabolites, it is challenging to systematically test for cross-reactivity.
-
Variable Antibody Specificity: The degree of cross-reactivity can vary significantly between different antibody clones and immunoassay formats.
Q5: How does Octreotide exert its therapeutic effect?
A: Octreotide is an analog of the natural hormone somatostatin.[3] It binds to somatostatin receptors (SSTRs), primarily SSTR2 and SSTR5, which are G-protein coupled receptors. This binding initiates a signaling cascade that inhibits the secretion of various hormones, including growth hormone (GH), insulin, and glucagon.[3]
Troubleshooting Guide
Issue 1: Higher than expected Octreotide concentrations in patient samples.
-
Possible Cause: Cross-reactivity with one or more Octreotide metabolites.
-
Troubleshooting Steps:
-
Sample Dilution: Analyze a series of dilutions of the sample. If the calculated concentration does not decrease linearly with dilution, it may indicate the presence of cross-reacting substances.
-
Confirmation with a Different Method: Whenever possible, confirm immunoassay results with a more specific method like LC-MS/MS, which can distinguish between the parent drug and its metabolites.
-
Spike and Recovery Experiment: Spike a known concentration of an Octreotide standard into a sample matrix that is presumed to be free of the drug. If the recovery is significantly higher than 100%, it could suggest matrix effects or the presence of interfering substances.
-
Issue 2: Inconsistent results between different immunoassay kits for the same samples.
-
Possible Cause: Different antibody clones used in the kits may have varying degrees of cross-reactivity with Octreotide metabolites.
-
Troubleshooting Steps:
-
Review Kit Inserts: Carefully compare the cross-reactivity data provided by the manufacturers for each kit. Note that this data may be limited.
-
Perform a Bridging Study: Analyze a set of samples with both kits and evaluate the correlation of the results. A poor correlation may indicate differing specificities.
-
Contact Technical Support: Reach out to the manufacturers of both kits to inquire about any known cross-reactivity with Octreotide metabolites.
-
Issue 3: Suspected interference but no access to alternative analytical methods like LC-MS/MS.
-
Possible Cause: Immunoassay is detecting both Octreotide and its metabolites.
-
Troubleshooting Steps:
-
Characterize the Assay's Specificity: If you can obtain or synthesize potential metabolites, you can perform your own cross-reactivity testing using the protocol outlined in the "Experimental Protocols" section below.
-
Sample Pre-treatment: Investigate sample pre-treatment methods, such as solid-phase extraction (SPE), that might selectively remove interfering metabolites before analysis.
-
Report Data with Caveats: If the potential for cross-reactivity cannot be ruled out, it is crucial to report the results as "Octreotide-immunoreactive substances" rather than "Octreotide" and acknowledge the potential for overestimation in your study's limitations.
-
Quantitative Data on Cross-Reactivity
The following table summarizes the known cross-reactivity data for a direct radioimmunoassay for Octreotide. It is important to note the absence of data for Octreotide's own metabolites.
| Compound | % Cross-Reactivity | Reference |
| Octreotide | 100 | [2] |
| Somatostatin-14 | 0 | [2] |
| Somatostatin-28 | 0 | [2] |
| Lanreotide | 0 | [2] |
| Octreotide Metabolite 1 | Not Reported | |
| Octreotide Metabolite 2 | Not Reported |
Experimental Protocols
Protocol for Determining Immunoassay Cross-Reactivity
This protocol describes a general method for assessing the cross-reactivity of potential interfering substances, such as Octreotide metabolites, in a competitive immunoassay format (e.g., ELISA or RIA).
1. Principle:
This assay is based on the competitive binding principle. The substance being tested (potential cross-reactant) competes with a labeled form of Octreotide (the tracer) for a limited number of binding sites on the anti-Octreotide antibody. The extent to which the test substance can displace the labeled Octreotide is a measure of its cross-reactivity.
2. Materials:
-
Anti-Octreotide antibody
-
Octreotide standard
-
Labeled Octreotide (e.g., radiolabeled for RIA, enzyme-conjugated for ELISA)
-
Potential cross-reacting substances (e.g., synthesized Octreotide metabolites)
-
Assay buffer
-
Coated plates or tubes (if applicable)
-
Wash buffer
-
Substrate (for ELISA)
-
Stop solution (for ELISA)
-
Microplate reader or gamma counter
3. Procedure:
-
Prepare Standard Curves:
-
Prepare a series of dilutions of the Octreotide standard in assay buffer to create a standard curve (e.g., from 0 pg/mL to 1000 pg/mL).
-
-
Prepare Cross-Reactant Dilutions:
-
Prepare a series of dilutions of each potential cross-reacting substance in assay buffer over a wide concentration range.
-
-
Assay Protocol (Example for RIA):
-
To a series of tubes, add a fixed amount of anti-Octreotide antibody and a fixed amount of radiolabeled Octreotide.
-
To separate sets of tubes, add the different concentrations of either the unlabeled Octreotide standard or the potential cross-reactant.
-
Incubate to allow for competitive binding to reach equilibrium.
-
Separate the antibody-bound and free radiolabeled Octreotide (e.g., by precipitation with a second antibody).
-
Measure the radioactivity in the bound fraction using a gamma counter.
-
-
Data Analysis:
-
Plot the percentage of bound labeled Octreotide as a function of the concentration of the unlabeled standard and each potential cross-reactant.
-
Determine the concentration of the Octreotide standard that causes a 50% reduction in the binding of the labeled tracer (IC50).
-
Determine the concentration of the cross-reactant that causes a 50% reduction in the binding of the labeled tracer.
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Octreotide / IC50 of Cross-Reactant) x 100
-
Visualizations
Caption: Octreotide signaling pathway.
Caption: Workflow for determining cross-reactivity.
Caption: Troubleshooting logic for high results.
References
Technical Support Center: Overcoming Resistance to Octreotide Acetate in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Octreotide Acetate in cancer cell lines.
Frequently Asked Questions (FAQs)
1. My cancer cell line is not responding to this compound treatment. What are the common reasons for this resistance?
Resistance to this compound can be multifactorial. The most common reasons include:
-
Low or absent Somatostatin Receptor Subtype 2 (SSTR2) expression: Octreotide primarily acts through SSTR2.[1][2][3][4] If your cell line has low or no SSTR2 expression, it will likely be resistant to Octreotide's anti-proliferative effects.[2][4] Some neuroendocrine tumor cell lines have been shown to have significantly lower SSTR2 expression compared to human tumor tissues.[2][4]
-
Alterations in downstream signaling pathways: Even with adequate SSTR2 expression, alterations in signaling pathways downstream of the receptor can confer resistance. The two major pathways implicated are the PI3K/Akt/mTOR and the MAPK/ERK pathways.[5][6][7] Constitutive activation of these pathways can bypass the inhibitory signals from Octreotide.
-
Receptor desensitization and internalization: Prolonged exposure to Octreotide can lead to the internalization and desensitization of SSTR2, reducing the cell's responsiveness.[6][8][9]
-
Expression of other SSTR subtypes: The expression profile of other somatostatin receptor subtypes (SSTR1, 3, 4, 5) can influence the overall response to Octreotide, which has a lower affinity for these subtypes compared to SSTR2.[1][8][10]
-
Aryl Hydrocarbon Receptor-Interacting Protein (AIP) expression: Differences in post-receptor signaling, potentially involving proteins like AIP, may explain varied responses to Octreotide even in cells with high SSTR2 expression.[11]
2. How can I determine if my cell line expresses SSTR2?
You can assess SSTR2 expression using the following standard molecular biology techniques:
-
Quantitative Real-Time PCR (qRT-PCR): To measure the mRNA expression level of the SSTR2 gene.
-
Western Blotting: To detect the presence and relative abundance of the SSTR2 protein.
-
Immunocytochemistry (ICC) or Immunohistochemistry (IHC): To visualize the localization of SSTR2 protein within the cells or in tissue sections.
-
Radioligand Binding Assays: To quantify the number of functional SSTR2 receptors on the cell surface.[2][4]
3. What are the key signaling pathways involved in Octreotide resistance, and how can I investigate them?
The primary signaling pathways implicated in Octreotide resistance are the PI3K/Akt/mTOR and MAPK/ERK pathways.[5][6][7][12][13][14]
To investigate these pathways, you can use Western Blotting to analyze the phosphorylation status of key proteins. Increased phosphorylation of proteins like Akt, mTOR, ERK1/2, even in the presence of Octreotide, suggests activation of these survival pathways and potential resistance.
4. My cells express SSTR2 but are still resistant. What strategies can I try in vitro to overcome this resistance?
Several strategies can be employed to overcome Octreotide resistance in SSTR2-positive cell lines:
-
Combination Therapy:
-
mTOR Inhibitors (e.g., Everolimus): This is a clinically validated approach.[15][16][17][18][19] Everolimus can block the PI3K/Akt/mTOR pathway, which may be a key escape mechanism.
-
PI3K Inhibitors: Dual PI3K/mTOR inhibitors have also been explored to prevent the feedback activation of Akt.[12]
-
Dopamine Agonists (e.g., Cabergoline): This combination has shown efficacy, particularly in pituitary adenoma models.[20][21]
-
-
Dose Escalation: In some cases, increasing the concentration of Octreotide may overcome partial resistance.[5][22]
-
Switching to a Pan-Somatostatin Analog: Second-generation analogs like Pasireotide bind to multiple SSTR subtypes (SSTR1, 2, 3, and 5) with high affinity and may be effective in cells where resistance is mediated by a shift in receptor expression.[23][24][25]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| No inhibition of cell proliferation observed with Octreotide treatment. | 1. Low or absent SSTR2 expression.[2][4] 2. Cell line is inherently resistant. 3. Suboptimal experimental conditions. | 1. Verify SSTR2 mRNA and protein expression using qRT-PCR and Western Blot. 2. If SSTR2 is present, assess the activation of downstream PI3K/Akt and MAPK/ERK pathways. 3. Ensure appropriate Octreotide concentration and incubation time. |
| Initial response to Octreotide is lost over time. | 1. SSTR2 downregulation or desensitization.[1][6][8] 2. Development of compensatory signaling pathways. | 1. Assess SSTR2 expression levels in long-term treated cells compared to untreated controls. 2. Analyze the activation of PI3K/Akt and MAPK pathways in resistant cells. 3. Consider a "drug holiday" to see if sensitivity is restored. |
| Variability in response between different passages of the same cell line. | 1. Genetic drift and clonal selection. 2. Inconsistent culture conditions. | 1. Use low-passage number cells for critical experiments. 2. Standardize all culture conditions, including media, supplements, and cell density. |
| Combination with an mTOR inhibitor (Everolimus) is not effective. | 1. Resistance is independent of the mTOR pathway. 2. Activation of alternative survival pathways (e.g., MAPK/ERK). | 1. Investigate the phosphorylation status of ERK1/2 to assess MAPK pathway activation. 2. Consider combining Octreotide with a MEK inhibitor. |
Data Presentation
Table 1: Summary of Clinical Trial Data for Combination Therapies
| Trial | Treatment Arms | Tumor Type | Key Finding | Reference |
| RADIANT-2 | Everolimus + Octreotide LAR vs. Placebo + Octreotide LAR | Advanced Neuroendocrine Tumors | 5.1-month increase in median Progression-Free Survival (PFS) with the combination. | [17][19] |
| CEVOREM | Everolimus + Octreotide | Recurrent Meningioma | The combination was associated with clinical and radiological activity. | [15] |
| Phase II Study | Everolimus + Octreotide LAR (First-Line) | Advanced Neuroendocrine Neoplasms | Objective Response Rate (ORR) of 18%; Median Time to Progression (TTP) of 33.6 months. | [18] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard method to assess the effect of this compound on cell proliferation.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound (e.g., 0.001 nM to 20 µM) for the desired time period (e.g., 96 hours).[26] Include a vehicle-only control.
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot for Signaling Pathway Analysis
This protocol allows for the detection of key proteins and their phosphorylation status in the PI3K/Akt and MAPK/ERK pathways.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-SSTR2, anti-phospho-Akt, anti-Akt, anti-phospho-ERK1/2, anti-ERK1/2, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells and quantify protein concentration.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Quantify band intensity and normalize to a loading control (e.g., GAPDH).
Visualizations
Signaling Pathways and Resistance Mechanisms
Caption: Octreotide signaling and mechanisms of resistance.
Experimental Workflow for Investigating Octreotide Resistance
References
- 1. academic.oup.com [academic.oup.com]
- 2. Frontiers | Octreotide Does Not Inhibit Proliferation in Five Neuroendocrine Tumor Cell Lines [frontiersin.org]
- 3. Octreotide Does Not Inhibit Proliferation in Five Neuroendocrine Tumor Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Octreotide Does Not Inhibit Proliferation in Five Neuroendocrine Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. “Cold” Somatostatin Analogs in Neuroendocrine Neoplasms: Decoding Mechanisms, Overcoming Resistance, and Shaping the Future of Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. repub.eur.nl [repub.eur.nl]
- 7. mdpi.com [mdpi.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Prospect of acromegaly therapy: molecular mechanism of clinical drugs octreotide and paltusotine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Resistance to octreotide LAR in acromegalic patients with high SSTR2 expression: analysis of AIP expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Concomitant inhibition of PI3K/mTOR signaling pathways boosts antiproliferative effects of lanreotide in bronchopulmonary neuroendocrine tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibitory effect of octreotide on gastric cancer growth via MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Combined treatment by octreotide and everolimus: Octreotide enhances inhibitory effect of everolimus in aggressive meningiomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Everolimus-Octreotide Combo for Neuroendocrine Tumors [medscape.com]
- 18. Everolimus in Combination with Octreotide Long-Acting Repeatable in a First-Line Setting for Patients with Neuroendocrine Tumors: A 5-Year Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Everolimus plus octreotide LAR versus placebo plus octreotide LAR in patients with advanced neuroendocrine tumors (NET): Effect of prior somatostatin analog therapy on progression-free survival in the RADIANT-2 trial. - ASCO [asco.org]
- 20. researchgate.net [researchgate.net]
- 21. karger.com [karger.com]
- 22. Identification and overcoming of resistance to somatostatin analogues in real clinical practice | Ilovayskaya | Problems of Endocrinology [probl-endojournals.ru]
- 23. Octreotide-Resistant Acromegaly: Challenges and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 24. dovepress.com [dovepress.com]
- 25. mdpi.com [mdpi.com]
- 26. researchgate.net [researchgate.net]
Validation & Comparative
A Preclinical Showdown: Octreotide vs. Lanreotide in Tumor Models
In the landscape of preclinical cancer research, the somatostatin analogs octreotide and lanreotide stand out for their therapeutic potential, primarily in neuroendocrine tumors but also in other malignancies. Both are synthetic derivatives of the natural hormone somatostatin and exert their anti-tumor effects by binding to somatostatin receptors (SSTRs) on cancer cells, leading to the inhibition of cell proliferation and hormone secretion. This guide provides a comparative analysis of the preclinical efficacy of octreotide and lanreotide, supported by experimental data from in vitro and in vivo studies, to assist researchers, scientists, and drug development professionals in their investigative endeavors.
In Vitro Efficacy: A Direct Comparison in Neuroendocrine Tumor Cell Lines
A key study provides a head-to-head comparison of the effects of octreotide and lanreotide on the proliferation of human pancreatic neuroendocrine tumor (BON) and carcinoid (QGP-1) cell lines. The findings reveal differential effects of the two analogs on cell proliferation.
| Cell Line | Treatment (1 µM for 72h) | Effect on Cell Number (% of Control) |
| BON | Octreotide | No significant reduction |
| Lanreotide | 126.9 ± 3.2% (Increase) | |
| QGP-1 | Octreotide | No significant reduction |
| Lanreotide | 89.05 ± 5.46% (Reduction) |
Data adapted from a study on the differential effects of somatostatin analogs.[1]
These in vitro results suggest that the anti-proliferative effects of somatostatin analogs can be cell-type specific, with lanreotide showing a modest inhibitory effect on QGP-1 cells but an unexpected proliferative effect on BON cells at the tested concentration. In contrast, octreotide did not significantly affect the proliferation of either cell line in this particular study.[1]
In Vivo Efficacy: Insights from Individual Preclinical Studies
Octreotide: Demonstrated Efficacy in Pancreatic, Breast, and Gastric Cancer Models
Preclinical studies have demonstrated the anti-tumor efficacy of octreotide in a range of cancer models.
| Tumor Model | Animal Model | Treatment Regimen | Key Findings |
| Pancreatic Cancer (MiaPaCa) | Nude Mice | 5 or 50 µg, twice daily for 5 weeks | Significant inhibition of tumor growth from week 2.[2] |
| Breast Cancer (ZR-75-1) | Nude Mice | 50 µg, twice daily for 5 weeks | Mean tumor volume was 48% of control after 5 weeks.[2] |
| Breast Cancer (DMBA-induced) | Rats | 10 µg/kg/h, continuous administration for 6 weeks | Approximately 50% reduction in the number of tumors.[2] |
| Gastric Cancer (SGC-7901) | Nude Mice | Not specified | Tumor weight reduced by 62.3% compared to control.[3] |
These findings underscore the potential of octreotide as an anti-cancer agent in various tumor types that express somatostatin receptors.
Lanreotide: Established Anti-proliferative Effects in Neuroendocrine Tumors
Lanreotide has been extensively studied in the context of neuroendocrine tumors, with its anti-proliferative effects being a key focus.
| Tumor Model | Animal Model | Treatment Regimen | Key Findings |
| Bronchopulmonary NET (NCI-H720 & NCI-H727) | In Vitro | Dose-dependent (0.1–10,000 nM) | Diminished cell proliferation, enhanced with PI3K/mTOR inhibitors.[4][5] |
| Orthotopic BON tumors | Not specified | Not specified | Failed to inhibit tumor growth in this model.[1] |
While in vivo data from preclinical tumor models for lanreotide is less detailed in the provided search results, its efficacy in controlling tumor growth is well-established in clinical trials such as the CLARINET study.[6]
Signaling Pathways: The Molecular Mechanisms of Action
Octreotide and lanreotide mediate their anti-tumor effects through the activation of somatostatin receptors, which triggers downstream signaling cascades that regulate cell proliferation, survival, and apoptosis.
Octreotide and the MAPK Pathway
Octreotide's anti-proliferative effects in gastric cancer have been linked to the inhibition of the Mitogen-Activated Protein Kinase (MAPK) pathway.[3] This pathway is a crucial regulator of cell growth and division.
Caption: Octreotide inhibits the MAPK signaling pathway.
Lanreotide and the PI3K/mTOR Pathway
Lanreotide has been shown to exert its anti-proliferative effects, at least in part, through the modulation of the Phosphatidylinositol 3-kinase (PI3K)/mTOR pathway.[4][5] This pathway is central to cell survival and growth.
Caption: Lanreotide inhibits the PI3K/mTOR signaling pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are summarized protocols for key in vivo and in vitro experiments cited in this guide.
In Vivo Xenograft Tumor Growth Assay
This assay is a cornerstone for evaluating the anti-tumor efficacy of a compound in a living organism.
Caption: Workflow for an in vivo xenograft tumor growth assay.
Key Steps:
-
Cell Culture: The selected human cancer cell line (e.g., ZR-75-1, MiaPaCa) is cultured under sterile conditions.
-
Animal Model: Immunocompromised mice (e.g., nude mice) are used to prevent rejection of the human tumor cells.
-
Tumor Implantation: A specific number of cancer cells are injected subcutaneously into the flank of each mouse.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Randomization: Mice are randomly assigned to a treatment group (receiving octreotide or lanreotide) or a control group (receiving a vehicle solution).
-
Drug Administration: The drug is administered according to the specified dose and schedule (e.g., twice daily injections).
-
Tumor Measurement: Tumor dimensions are measured regularly (e.g., twice a week) using calipers, and tumor volume is calculated.
-
Endpoint: The study continues for a predetermined period (e.g., 5 weeks).
-
Data Analysis: At the end of the study, the mean tumor volumes of the treatment and control groups are compared to determine the percentage of tumor growth inhibition.
In Vitro Cell Proliferation Assay
This assay assesses the direct effect of a compound on the proliferation of cancer cells in a controlled laboratory setting.
Key Steps:
-
Cell Seeding: Cancer cells (e.g., BON, QGP-1) are seeded into multi-well plates at a specific density.
-
Treatment: After allowing the cells to adhere, they are treated with various concentrations of the test compound (octreotide or lanreotide) or a vehicle control.
-
Incubation: The cells are incubated for a specific period (e.g., 72 hours).
-
Cell Counting: The number of viable cells in each well is determined using methods such as direct cell counting with a hemocytometer or automated cell counters.
-
Data Analysis: The cell numbers in the treated wells are compared to the control wells to determine the effect of the compound on cell proliferation.
Conclusion
Both octreotide and lanreotide demonstrate anti-tumor activity in preclinical models, primarily through their interaction with somatostatin receptors and the subsequent modulation of key signaling pathways involved in cell growth and survival. While direct comparative in vivo data is limited, the available evidence suggests that both agents have the potential to inhibit tumor growth in various cancer types. The choice between these two analogs in a research or clinical setting may depend on the specific tumor type, its SSTR expression profile, and other pharmacological considerations. The experimental protocols and pathway diagrams provided in this guide offer a foundational understanding for researchers aiming to further investigate the preclinical efficacy of these important therapeutic agents.
References
- 1. Differential Effects of Somatostatin, Octreotide, and Lanreotide on Neuroendocrine Differentiation and Proliferation in Established and Primary NET Cell Lines: Possible Crosstalk with TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical studies on the anticancer activity of the somatostatin analogue octreotide (SMS 201-995) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitory effect of octreotide on gastric cancer growth via MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Concomitant inhibition of PI3K/mTOR signaling pathways boosts antiproliferative effects of lanreotide in bronchopulmonary neuroendocrine tumor cells [frontiersin.org]
- 6. Real world use of lanreotide in neuroendocrine tumors - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle: In Vitro Potency of Octreotide vs. Pasireotide
In the landscape of somatostatin analogs (SSAs), Octreotide and Pasireotide stand out as crucial therapeutic agents for various neuroendocrine tumors and other related conditions. While both molecules mimic the natural inhibitory effects of somatostatin, their distinct pharmacological profiles lead to significant differences in their in vitro potency and clinical applications. This guide provides a detailed comparison of the in vitro efficacy of Octreotide and Pasireotide, supported by experimental data, to aid researchers, scientists, and drug development professionals in their understanding and application of these compounds.
Data Presentation: A Comparative Overview
The fundamental difference in the in vitro potency of Octreotide and Pasireotide lies in their binding affinities to the five somatostatin receptor subtypes (SSTR1-5). Pasireotide is considered a multi-receptor targeted SSA, exhibiting high affinity for SSTR1, SSTR2, SSTR3, and SSTR5. In contrast, Octreotide is more selective, with a primary high affinity for SSTR2.[1][2] This broader receptor engagement by Pasireotide often translates to a different and, in some cases, more potent in vitro response.
| Parameter | Octreotide | Pasireotide | Reference |
| Binding Affinity (IC50, nM) | |||
| SSTR1 | >1000 | 9.3 | [3] |
| SSTR2 | 2.0 | 1.0 | [3] |
| SSTR3 | 187 | 1.5 | [3] |
| SSTR4 | >1000 | >1000 | [4] |
| SSTR5 | 22 | 0.16 | [3] |
| Functional Activity | |||
| GH Secretion Inhibition (in vitro, GH-secreting adenomas) | -36.8% ± 16.2% | -37.1% ± 15.7% | [5] |
| Meningioma Cell Viability Inhibition (at 1 nM) | -22% ± 0.5% | -26% ± 0.5% | [1] |
Note: IC50 values represent the concentration of the drug required to inhibit 50% of the radioligand binding. Lower values indicate higher affinity. The functional activity data is context-dependent and varies across different cell types and experimental conditions.
Signaling Pathways and Experimental Workflows
The binding of Octreotide and Pasireotide to their respective SSTRs initiates a cascade of intracellular signaling events, primarily leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. This, in turn, modulates various cellular processes, including hormone secretion and cell proliferation.
The in vitro potency of these compounds is typically determined through a series of well-established experimental protocols. A cornerstone of this evaluation is the radioligand binding assay, which quantifies the affinity of the drug for its receptor targets.
Experimental Protocols
Radioligand Binding Assay
This assay is fundamental for determining the binding affinity of a compound to a receptor.[6]
Objective: To determine the inhibitory concentration (IC50) and binding affinity (Ki) of Octreotide and Pasireotide for each somatostatin receptor subtype.
Methodology:
-
Membrane Preparation: Cell membranes from cell lines stably expressing individual human SSTR subtypes (SSTR1-5) are prepared.
-
Incubation: The prepared membranes are incubated with a specific radiolabeled somatostatin analog (e.g., ¹²⁵I-Tyr¹¹-SRIF-14) and increasing concentrations of the unlabeled competitor drug (Octreotide or Pasireotide).[7]
-
Separation: The reaction is terminated, and the bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.[7]
-
Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using a gamma counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of the drug that displaces 50% of the specific binding of the radioligand. The Ki value is then calculated using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This functional assay measures the effect of the drug on the intracellular signaling cascade.[8]
Objective: To assess the functional potency of Octreotide and Pasireotide in inhibiting adenylyl cyclase activity.
Methodology:
-
Cell Culture: Cells expressing the SSTR of interest are cultured in appropriate media.
-
Stimulation: The cells are pre-incubated with the test compound (Octreotide or Pasireotide) at various concentrations. Subsequently, adenylyl cyclase is stimulated with forskolin.[9]
-
Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or a homogeneous time-resolved fluorescence (HTRF) assay.[9][10][11]
-
Data Analysis: The concentration-response curves are plotted to determine the EC50 value, which is the concentration of the drug that produces 50% of its maximal inhibitory effect.
Discussion of In Vitro Potency
The broader receptor binding profile of Pasireotide is a key determinant of its in vitro potency.[2] While Octreotide's high affinity for SSTR2 makes it highly effective in tumors predominantly expressing this receptor, such as many growth hormone-secreting pituitary adenomas, Pasireotide's activity across multiple SSTRs may offer an advantage in tumors with a more heterogeneous receptor expression pattern.[1][5]
For instance, in meningioma primary cell cultures, where SSTR1 and SSTR5 are also expressed, Pasireotide demonstrated a significantly stronger inhibitory effect on cell proliferation compared to Octreotide.[1] However, in a study on GH-secreting pituitary adenomas, the overall effect of both drugs on GH secretion was found to be superimposable, suggesting that in this context, the SSTR2-mediated effect is dominant and comparable between the two drugs.[5]
It is also important to note that the in vitro potency does not always directly translate to clinical efficacy, as factors such as pharmacokinetics, drug delivery, and tumor microenvironment play a significant role in the overall therapeutic outcome. Nevertheless, a thorough understanding of the in vitro potency provides a crucial foundation for rational drug design, preclinical evaluation, and the design of clinical trials.
Conclusion
References
- 1. Pasireotide is more effective than octreotide, alone or combined with everolimus on human meningioma in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pasireotide—a novel somatostatin receptor ligand after 20 years of use - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pasireotide is more effective than Octreotide in reducing hepato-renal cystogenesis in rodents with polycystic kidney and liver diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pasireotide and Octreotide Stimulate Distinct Patterns of sst2A Somatostatin Receptor Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 7. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. google.com [google.com]
A Comparative Guide to Octreotide Acetate vs. Somatostatin Receptor Antagonists in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison between Octreotide Acetate, a widely used somatostatin analog (agonist), and the emerging class of somatostatin receptor (SSTR) antagonists in the context of oncology research. It delves into their distinct mechanisms of action, comparative efficacy based on available data, and the experimental protocols used for their evaluation.
Introduction: The Somatostatin System in Oncology
Somatostatin is a natural peptide hormone that regulates the endocrine system by inhibiting the secretion of numerous other hormones, including growth hormone and various gastrointestinal peptides.[1][2] Its effects are mediated through a family of five G protein-coupled receptors (SSTR1-SSTR5).[1][2] Many neuroendocrine tumors (NETs) and other malignancies overexpress these receptors, particularly the SSTR2 subtype, making the somatostatin system a prime target for both diagnosis and therapy.[3]
This compound , a synthetic analog of somatostatin, functions as an agonist .[1][4] It mimics the natural hormone's action, leading to potent anti-secretory and anti-proliferative effects.[4][5] In contrast, somatostatin receptor antagonists are a class of compounds that bind to SSTRs but block them, preventing the natural hormone from exerting its effects.[3][6] This guide will explore the fundamental differences and respective advantages of these two approaches in cancer research and therapy.
Mechanism of Action: Agonism vs. Antagonism
The fundamental difference between this compound and SSTR antagonists lies in their interaction with the somatostatin receptor and the subsequent cellular response.
This compound (SSTR Agonist)
Octreotide is an octapeptide that mimics natural somatostatin but has a significantly longer half-life (90-120 minutes vs. 2-3 minutes).[5][7] It binds with high affinity to SSTR2 and moderate affinity to SSTR5.[7][8]
-
Signaling Cascade: Upon binding, Octreotide activates the SSTR2 receptor, initiating a cascade of intracellular signaling events.[1] This includes the inhibition of adenylyl cyclase, which reduces intracellular cAMP levels, and the modulation of ion channels.[2][9] It also activates phosphotyrosine phosphatases (PTPs) like SHP-1, which can dephosphorylate key signaling molecules, and modulates pathways such as the MAPK and PI3K/Akt/mTOR, which are crucial for cell growth and survival.[5][10]
-
Antiproliferative Effects: The activation of these pathways leads to both direct and indirect anti-tumor effects.
-
Receptor Internalization: A key characteristic of agonist binding is the induction of receptor internalization. After binding, the receptor-ligand complex is drawn into the cell. This mechanism is crucial for the therapeutic action of radiolabeled agonists in Peptide Receptor Radionuclide Therapy (PRRT), as it brings the radioactive payload inside the tumor cell.[11]
Somatostatin Receptor (SSTR) Antagonists
SSTR antagonists are molecules designed to bind with high affinity to somatostatin receptors but, crucially, they do not activate the receptor's downstream signaling pathways.[6]
-
Mechanism: They act as competitive inhibitors, physically occupying the receptor's binding site and blocking endogenous somatostatin or administered agonists from binding and activating the receptor.[12]
-
Lack of Internalization: A defining feature of SSTR antagonists is their near-complete lack of receptor internalization upon binding.[11] The antagonist-receptor complex remains on the cell surface.
-
Theranostic Implications: This property has significant implications for nuclear medicine. By not being internalized, radiolabeled antagonists can bind to a greater number of available receptors on the tumor cell surface.[11] This can lead to a higher accumulation of the radiopharmaceutical in the tumor, resulting in superior imaging contrast and potentially delivering a higher radiation dose to the cancer cells during PRRT.[11]
Comparative Data
The following tables summarize key quantitative data comparing this compound with SSTR antagonists.
Table 1: Key Characteristics and Receptor Binding
| Feature | This compound (Agonist) | SSTR Antagonists (e.g., JR11) |
| Mechanism of Action | Binds and activates SSTRs | Binds and blocks SSTRs[6] |
| Primary SSTR Affinity | High for SSTR2, Moderate for SSTR5[7][8] | High for SSTR2 (varies by compound) |
| Receptor Internalization | Yes, significant[11] | No or minimal[11] |
| Primary Oncologic Use | Symptom control (e.g., carcinoid syndrome), anti-proliferative therapy for NETs[4][8] | Primarily radiolabeled for imaging (PET/CT) and PRRT[3] |
| Common Side Effects | Gallbladder issues, hyperglycemia, hypoglycemia, diarrhea, abdominal pain[4][8] | Primarily related to radiolabel when used in theranostics (e.g., myelosuppression) |
Table 2: Comparative Clinical Efficacy in Neuroendocrine Tumors (NETs)
Direct head-to-head trials of therapeutic (non-radiolabeled) antagonists versus Octreotide are limited. Most comparative data comes from the field of theranostics.
| Parameter | Octreotide LAR (PROMID Trial)[13] | Radiolabeled SSTR Antagonists (Emerging Data) |
| Study Population | Treatment-naive, well-differentiated metastatic midgut NETs | Often patients who have progressed on standard therapies, including SSTR agonists |
| Primary Endpoint | Time to Progression (TTP) | Objective Response Rate (ORR), Disease Control Rate (DCR) |
| Median TTP/PFS | 14.3 months (vs. 6 months for placebo)[13] | Varies by study; some studies show promising PFS in pre-treated populations |
| Tumor Control | Stable disease in 66.7% of patients after 6 months[13] | Head-to-head imaging studies show antagonists detect more lesions than agonists[11] |
| Key Finding | Significantly delays tumor progression in midgut NETs[13] | Higher tumor uptake and better imaging quality, suggesting potential for improved PRRT efficacy[11] |
Experimental Protocols & Workflows
Evaluating and comparing SSTR-targeting compounds involves a standardized preclinical workflow.
Experimental Workflow
Protocol 1: Competitive Receptor Binding Assay
-
Objective: To determine the binding affinity (IC50) of a test compound (Octreotide or an antagonist) for a specific SSTR subtype.
-
Methodology:
-
Cell Culture: Use a cell line (e.g., HEK293 or CHO) engineered to stably express a single human SSTR subtype (e.g., hSSTR2).
-
Membrane Preparation: Homogenize the cells and isolate the cell membranes via centrifugation.
-
Binding Reaction: Incubate the cell membranes with a known concentration of a radiolabeled somatostatin analog (e.g., [125I-Tyr11]-SRIF-14) and varying concentrations of the unlabeled test compound.
-
Separation: Separate the membrane-bound radioligand from the unbound radioligand using rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the test compound. Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
Protocol 2: In Vitro Cell Proliferation Assay (MTT Assay)
-
Objective: To assess the anti-proliferative effect of the test compound on SSTR-positive cancer cells.
-
Methodology:
-
Cell Seeding: Seed SSTR-expressing cancer cells (e.g., BON-1, QGP-1) into 96-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of the test compound (Octreotide or antagonist) or a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 72-96 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control to determine the dose-dependent anti-proliferative effect.
-
Summary of Advantages and Disadvantages
| Compound Class | Advantages | Disadvantages |
| This compound (Agonist) | - Extensive clinical data and established safety profile.[5] - Proven efficacy in controlling symptoms of functional NETs.[7][8] - Demonstrated anti-proliferative effect, delaying tumor progression.[5][13] | - Receptor internalization may limit surface receptor availability. - Efficacy can be reduced in tumors with low SSTR2 expression. |
| SSTR Antagonists | - Bind to more receptor sites on the tumor cell surface.[11] - Lack of internalization leads to higher tumor accumulation and retention of radiotracers.[11] - Superior performance in preclinical and clinical imaging studies.[11] - Potential for improved efficacy in PRRT. | - As a newer class, long-term therapeutic data is less extensive than for agonists. - The therapeutic benefit of non-radiolabeled antagonists (blocking the natural inhibitory pathway) is still under active investigation. |
Conclusion
This compound remains a cornerstone in the management of neuroendocrine tumors, offering robust symptom control and proven anti-proliferative benefits through its agonist action on SSTR2.[7] However, the field of oncology research is witnessing a paradigm shift with the development of somatostatin receptor antagonists. While their primary impact is currently in the theranostic space—offering superior imaging and a promising future for more effective Peptide Receptor Radionuclide Therapy—their unique mechanism of blocking SSTRs without internalization presents new avenues for therapeutic innovation. The choice between an agonist and an antagonist is increasingly dependent on the specific clinical or research application, with agonists favored for hormonal control and antagonists showing significant promise for enhancing the precision and power of nuclear medicine in oncology.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Somatostatin receptor antagonist - Wikipedia [en.wikipedia.org]
- 4. cancerresearchuk.org [cancerresearchuk.org]
- 5. Octreotide – A Review of its Use in Treating Neuroendocrine Tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are SSTR antagonists and how do they work? [synapse.patsnap.com]
- 7. From somatostatin to octreotide LAR: evolution of a somatostatin analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cancernetwork.com [cancernetwork.com]
- 9. mdpi.com [mdpi.com]
- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 11. The Emergence of Somatostatin Antagonist–Based Theranostics: Paving the Road Toward Another Success? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What are SSTR2 antagonists and how do they work? [synapse.patsnap.com]
- 13. mdpi.com [mdpi.com]
Head-to-head comparison of Octreotide and Lanreotide on cell proliferation
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative antiproliferative effects of two leading somatostatin analogs.
This guide provides a detailed, evidence-based comparison of Octreotide and Lanreotide, two widely used somatostatin analogs (SSAs), focusing on their direct effects on cell proliferation. By presenting quantitative data from in vitro studies, detailed experimental protocols, and visualizations of the underlying signaling pathways, this document aims to be an objective resource for understanding the nuances of these two important therapeutic agents.
Introduction
Octreotide and Lanreotide are synthetic analogs of the natural hormone somatostatin and are staples in the management of neuroendocrine tumors (NETs). Their therapeutic efficacy stems from their ability to bind to somatostatin receptors (SSTRs) expressed on tumor cells, leading to the inhibition of hormone secretion and control of tumor growth. While both drugs are known to exert antiproliferative effects, a direct head-to-head comparison of their potency and mechanisms of action at the cellular level is crucial for informed research and clinical application. This guide delves into the available experimental data to provide a clear comparison.
Quantitative Analysis of Antiproliferative Effects
A direct comparison of the effects of Octreotide and Lanreotide on the proliferation of human pancreatic neuroendocrine tumor cell lines, BON-1 and QGP-1, was conducted by Ungefroren et al. (2022). The results, as determined by cell counting assays after 72 hours of treatment, are summarized below.
| Cell Line | Treatment (1 µM) | Change in Cell Number (% of Control) | Reference |
| BON-1 | Octreotide | No significant reduction | [1][2][3][4][5] |
| Lanreotide | 126.9 ± 3.2% (Increase) | [1][2][3][4][5] | |
| QGP-1 | Octreotide | No significant reduction | [1][2][3][4][5] |
| Lanreotide | 89.05 ± 5.46% (Reduction) | [1][2][3][4][5] |
These findings highlight a significant divergence in the in vitro effects of the two drugs on cell proliferation in these specific cell lines. Notably, Lanreotide exhibited a paradoxical growth-stimulatory effect in BON-1 cells, while it demonstrated an antiproliferative effect in QGP-1 cells. In contrast, Octreotide did not significantly impact the proliferation of either cell line under the tested conditions.[1][2][3][4][5]
Signaling Pathways
Both Octreotide and Lanreotide exert their antiproliferative effects primarily through their interaction with somatostatin receptor subtypes 2 (SSTR2) and 5 (SSTR5).[6] Binding to these G-protein coupled receptors initiates a cascade of intracellular signaling events that culminate in the inhibition of cell growth and proliferation. A key pathway implicated in this process is the PI3K/Akt/mTOR pathway.
Octreotide Signaling Pathway
Caption: Octreotide signaling cascade leading to cell cycle arrest.
Lanreotide Signaling Pathway
Caption: Lanreotide signaling cascade leading to cell cycle arrest.
Both Octreotide and Lanreotide binding to SSTR2 and SSTR5 activate the inhibitory G-protein (Gi), which in turn inhibits adenylyl cyclase, leading to decreased intracellular cAMP levels and reduced protein kinase A (PKA) activity. Furthermore, SSTR2 activation recruits the tyrosine phosphatase SHP-1, which can dephosphorylate and inactivate components of the PI3K/Akt signaling pathway. This leads to the dephosphorylation and activation of the retinoblastoma protein (Rb) and an increase in the expression of the cyclin-dependent kinase inhibitor p27Kip1, ultimately causing a G1 phase cell cycle arrest. While the core pathways are similar, subtle differences in receptor binding affinity and conformation may lead to differential downstream signaling and the varied cellular responses observed in vitro.
Experimental Protocols
To ensure reproducibility and facilitate further research, detailed methodologies for the key experiments cited in this guide are provided below.
Cell Proliferation Assay (Cell Counting)
This protocol is based on the methodology described by Ungefroren et al. (2022) for assessing the effects of Octreotide and Lanreotide on the proliferation of BON-1 and QGP-1 cells.[1][2][3][4][5]
Materials:
-
BON-1 or QGP-1 cells
-
Complete culture medium (e.g., DMEM/F-12 with 10% FBS)
-
Octreotide (1 µM)
-
Lanreotide (1 µM)
-
Vehicle control (e.g., sterile water or DMSO)
-
12-well plates
-
Trypsin-EDTA
-
Trypan Blue solution (0.4%)
-
Hemocytometer or automated cell counter
Procedure:
-
Seed BON-1 or QGP-1 cells in 12-well plates at a density of 5 x 104 cells per well in 1 mL of complete culture medium.
-
Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
After 24 hours, replace the medium with fresh medium containing either Octreotide (1 µM), Lanreotide (1 µM), or the vehicle control.
-
Incubate the cells for 72 hours under the same conditions.
-
To count the cells, aspirate the medium and wash the cells once with PBS.
-
Add 200 µL of Trypsin-EDTA to each well and incubate for 3-5 minutes at 37°C to detach the cells.
-
Neutralize the trypsin with 800 µL of complete culture medium and gently pipette to create a single-cell suspension.
-
Mix 10 µL of the cell suspension with 10 µL of 0.4% Trypan Blue solution.[7][8][9]
-
Load 10 µL of the mixture into a hemocytometer and count the number of viable (unstained) cells under a microscope. Alternatively, use an automated cell counter.
-
Calculate the total number of viable cells per well.
-
Express the results as a percentage of the vehicle-treated control.
Experimental Workflow
Caption: Workflow for in vitro cell proliferation assay.
WST-1 Cell Proliferation Assay
The WST-1 assay is a colorimetric method to quantify cell proliferation, viability, and cytotoxicity. The assay is based on the cleavage of the tetrazolium salt WST-1 to formazan by cellular mitochondrial dehydrogenases. An increase in the number of viable cells results in an increase in the overall activity of the mitochondrial dehydrogenases, leading to an increased amount of formazan dye, which can be quantified by measuring the absorbance.[10][11][12][13]
Materials:
-
Neuroendocrine tumor cells
-
Complete culture medium
-
Octreotide or Lanreotide at desired concentrations
-
Vehicle control
-
96-well plates
-
WST-1 reagent
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000 - 10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Add 10 µL of media containing various concentrations of Octreotide, Lanreotide, or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C. The incubation time will depend on the cell type and density.
-
Gently shake the plate for 1 minute on a shaker.
-
Measure the absorbance at 450 nm using a microplate reader. A reference wavelength of >600 nm is recommended.
-
Calculate the percentage of cell proliferation relative to the vehicle-treated control after subtracting the background absorbance.
Conclusion
The in vitro data presented in this guide suggests that Octreotide and Lanreotide can have distinct effects on the proliferation of neuroendocrine tumor cells. While both are generally considered to have antiproliferative properties, the study by Ungefroren et al. (2022) highlights the potential for cell-line specific and even opposing effects. The paradoxical growth-stimulatory effect of Lanreotide in BON-1 cells underscores the importance of empirical testing in relevant models.
The signaling pathways for both drugs converge on the inhibition of the PI3K/Akt/mTOR pathway, leading to cell cycle arrest. However, subtle differences in their interaction with SSTR subtypes may account for the observed variations in cellular response.
The detailed experimental protocols provided herein offer a foundation for researchers to conduct their own comparative studies and further elucidate the antiproliferative mechanisms of these important therapeutic agents. A deeper understanding of the molecular determinants of response to Octreotide and Lanreotide will be critical for the development of more personalized and effective treatments for neuroendocrine tumors.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Differential Effects of Somatostatin, Octreotide, and Lanreotide on Neuroendocrine Differentiation and Proliferation in Established and Primary NET Cell Lines: Possible Crosstalk with TGF-β Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential Effects of Somatostatin, Octreotide, and Lanreotide on Neuroendocrine Differentiation and Proliferation in Established and Primary NET Cell Lines: Possible Crosstalk with TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. aiom.it [aiom.it]
- 7. Trypan Blue Exclusion | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Trypan Blue Exclusion Test of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Trypan Blue Assay Protocol | Technical Note 181 [denovix.com]
- 10. WST-1 Assay Protocol for Cell Proliferation and Viability - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. Cell Counting & Health Analysis [sigmaaldrich.com]
- 12. takarabio.com [takarabio.com]
- 13. cellbiolabs.com [cellbiolabs.com]
Differential Receptor Internalization of Octreotide versus Pasireotide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the differential receptor internalization profiles of two prominent somatostatin analogs, Octreotide and Pasireotide. The information presented is collated from key in vitro studies, with a focus on experimental data, detailed methodologies, and the underlying signaling pathways.
Executive Summary
Octreotide, a first-generation somatostatin analog, primarily targets the somatostatin receptor subtype 2 (SSTR2).[1][2][3][4] In contrast, Pasireotide is a multi-receptor ligand with high affinity for SSTR1, SSTR2, SSTR3, and SSTR5, exhibiting a particularly high affinity for SSTR5.[1][2][3][4][5] This broader receptor engagement profile contributes to significant differences in their mechanisms of action, particularly concerning receptor internalization and subsequent intracellular trafficking. While Octreotide is a potent inducer of SSTR2 internalization, Pasireotide is less effective at internalizing this receptor subtype.[1][2][3][4] Conversely, Pasireotide is more potent than Octreotide in promoting the internalization of SSTR3 and SSTR5.[1][2][3][4] These distinctions in receptor internalization have important implications for receptor resensitization, downstream signaling, and ultimately, the therapeutic efficacy and potential for tachyphylaxis with long-term administration.
Quantitative Data Comparison
The following tables summarize the key quantitative differences between Octreotide and Pasireotide in terms of receptor binding, signaling, and internalization.
Table 1: Potency (EC50) for Receptor Signaling and Internalization
| Receptor Subtype | Parameter | Octreotide (nM) | Pasireotide (nM) | Key Finding |
| SSTR2 | cAMP Inhibition | 0.11 | 0.33 | Octreotide is more potent in SSTR2-mediated signaling.[1] |
| ERK Activation | 0.25 | 1.8 | Octreotide is more potent in activating the ERK pathway via SSTR2.[1] | |
| Internalization | 1.9 | 15.0 | Octreotide is significantly more potent at inducing SSTR2 internalization.[1] | |
| SSTR3 | cAMP Inhibition | 1.1 | 0.21 | Pasireotide is more potent in SSTR3-mediated signaling.[1] |
| ERK Activation | 3.5 | 0.19 | Pasireotide is more potent in activating the ERK pathway via SSTR3.[1] | |
| Internalization | 11.0 | 0.8 | Pasireotide is more potent at inducing SSTR3 internalization.[1] | |
| SSTR5 | cAMP Inhibition | >1000 | 0.25 | Pasireotide is significantly more potent in SSTR5-mediated signaling.[1] |
| ERK Activation | >1000 | 0.20 | Pasireotide is significantly more potent in activating the ERK pathway via SSTR5.[1] | |
| Internalization | >1000 | 1.5 | Pasireotide induces SSTR5 internalization, while Octreotide has a negligible effect.[1] |
Table 2: Differential Effects on SSTR2 Trafficking
| Feature | Octreotide | Pasireotide | Implication |
| β-arrestin-2 Interaction | Forms stable complexes with SSTR2.[1][2][3][4] | Forms unstable complexes that dissociate at or near the plasma membrane.[1][2][3][4] | Dictates the subsequent trafficking and fate of the internalized receptor. |
| SSTR2 Internalization | Co-internalizes with β-arrestin-2 into endocytic vesicles.[1][2][3][4] | Induces less SSTR2 internalization.[6][7] | Lower surface receptor availability with Octreotide upon prolonged stimulation. |
| SSTR2 Recycling | Slow recycling to the plasma membrane.[2][3][4] | Rapid recycling to the plasma membrane.[2][3][4] | Faster resensitization of SSTR2 with Pasireotide. |
| SSTR2 Phosphorylation | Induces robust phosphorylation of SSTR2.[8][9] | Fails to promote substantial phosphorylation of SSTR2.[8][9] | Phosphorylation is a key step for stable β-arrestin binding and subsequent internalization. |
Signaling Pathway Diagrams
The differential interaction with β-arrestin is a cornerstone of the distinct internalization profiles of Octreotide and Pasireotide at the SSTR2 receptor.
Caption: Octreotide-induced SSTR2 signaling and internalization pathway.
Caption: Pasireotide-induced SSTR2 signaling and trafficking.
Experimental Protocols
The following methodologies are representative of the key experiments used to elucidate the differential internalization of Octreotide and Pasireotide.
Cell Culture and Receptor Expression
-
Cell Line: Human Embryonic Kidney (HEK) 293 cells are commonly used due to their low endogenous somatostatin receptor expression and high transfection efficiency.[1][2][3][4]
-
Receptor Expression: Cells are stably transfected with plasmids encoding N-terminally HA-tagged human SSTR2, SSTR3, or SSTR5. The HA-tag allows for specific detection of the receptor protein.
Receptor Internalization Assay (ELISA-based)
This quantitative method measures the loss of cell surface receptors upon agonist stimulation.
Caption: Experimental workflow for a quantitative receptor internalization ELISA.
β-arrestin Recruitment Assay (Live-cell imaging)
This assay visualizes the interaction between the receptor and β-arrestin in real-time.
-
Cell Line: HEK 293 cells co-transfected with SSTR2 and a fluorescently-tagged β-arrestin (e.g., β-arrestin-2-GFP).
-
Methodology:
-
Cells are cultured on glass-bottom dishes suitable for microscopy.
-
Live-cell imaging is performed using a confocal microscope.
-
A baseline image is captured before the addition of the agonist.
-
Octreotide or Pasireotide is added to the cells.
-
Time-lapse images are acquired to monitor the translocation of β-arrestin-2-GFP from the cytoplasm to the plasma membrane and its subsequent co-localization and internalization with the receptor.
-
Logical Relationships in Receptor Internalization
The decision of a receptor to internalize is a multi-step process influenced by the specific ligand bound. The following diagram illustrates the key determinants leading to the differential internalization of SSTR2 by Octreotide and Pasireotide.
Caption: Determinants of differential SSTR2 internalization.
Conclusion
The differential receptor internalization profiles of Octreotide and Pasireotide are a direct consequence of their distinct receptor binding affinities and their differential ability to promote receptor phosphorylation and subsequent β-arrestin interactions. Octreotide's potent induction of SSTR2 internalization via a stable complex with β-arrestin contrasts sharply with Pasireotide's weaker effect on SSTR2, which involves an unstable interaction and leads to rapid receptor recycling.[1][2][3][4] However, Pasireotide's broader receptor profile and its potent internalization of SSTR3 and SSTR5 highlight its distinct therapeutic potential, particularly in tumors with a mixed somatostatin receptor expression pattern.[1][2][3][4] Understanding these fundamental mechanistic differences is crucial for the rational design of novel somatostatin analogs and for optimizing the clinical application of these important therapeutic agents.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Differential Effects of Octreotide and Pasireotide on Somatostatin Receptor Internalization and Trafficking in Vitro [ouci.dntb.gov.ua]
- 3. academic.oup.com [academic.oup.com]
- 4. Differential effects of octreotide and pasireotide on somatostatin receptor internalization and trafficking in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Pasireotide Diaspartate? [synapse.patsnap.com]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Pasireotide and octreotide antiproliferative effects and sst2 trafficking in human pancreatic neuroendocrine tumor cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pasireotide and Octreotide Stimulate Distinct Patterns of sst2A Somatostatin Receptor Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anti-Tumor Efficacy of Octreotide with In Vivo Imaging: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Octreotide's anti-tumor effects, validated through various in vivo imaging modalities. We present supporting experimental data, detailed methodologies for key experiments, and visual representations of signaling pathways and experimental workflows to aid in the design and interpretation of preclinical and clinical studies.
Octreotide: Mechanism of Anti-Tumor Action
Octreotide, a synthetic octapeptide analog of somatostatin, exerts its anti-tumor effects primarily through its high-affinity binding to somatostatin receptor subtype 2 (SSTR2), which is overexpressed in many neuroendocrine tumors (NETs). This interaction triggers a cascade of intracellular events leading to the inhibition of cell proliferation and hormone secretion. The key signaling pathways involved include the activation of phosphotyrosine phosphatases (PTPs), such as SHP-1, which in turn modulate the MAPK and PI3K/Akt signaling pathways, ultimately leading to cell cycle arrest and apoptosis.[1][2][3] Furthermore, Octreotide is believed to have anti-angiogenic effects, contributing to its anti-tumor activity.[4]
dot
Caption: Octreotide signaling pathway via SSTR2.
Comparative Efficacy of Octreotide and Other Somatostatin Analogs
The anti-proliferative effects of Octreotide have been demonstrated in several clinical trials, most notably the PROMID study. A key competitor to Octreotide is Lanreotide, another somatostatin analog. The CLARINET trial established the anti-proliferative efficacy of Lanreotide. While head-to-head trials are limited, existing data provides a basis for comparison.
Table 1: Comparison of Progression-Free Survival (PFS) in Pivotal Clinical Trials
| Trial | Drug | Placebo | Median PFS (Drug) | Median PFS (Placebo) | Hazard Ratio (HR) | p-value | Patient Population |
| PROMID [5][6] | Octreotide LAR | Yes | 14.3 months | 6.0 months | 0.34 | 0.000072 | Well-differentiated metastatic midgut NETs |
| CLARINET [5][7][8] | Lanreotide Autogel | Yes | Not Reached | 18.0 months | 0.47 | <0.001 | Well/moderately differentiated, non-functioning, metastatic GEP-NETs |
Table 2: Retrospective Comparison of Octreotide LAR and Lanreotide Depot
| Study | N (Octreotide) | N (Lanreotide) | Median PFS (Octreotide) | Median PFS (Lanreotide) | p-value |
| Retrospective Cohort[9] | 39 | 90 | 36.0 months | 29.8 months | 0.8 |
In Vivo Imaging Modalities for Validating Anti-Tumor Effects
Several in vivo imaging techniques are employed to visualize and quantify the anti-tumor effects of Octreotide. These non-invasive methods allow for longitudinal monitoring of tumor progression and response to therapy.
Somatostatin Receptor Scintigraphy (SRS) with SPECT/CT
This technique utilizes a radiolabeled somatostatin analog, typically Indium-111 pentetreotide (OctreoScan), which binds to SSTRs on tumor cells. The emitted gamma rays are detected by a SPECT camera, and the addition of CT provides anatomical localization.
Positron Emission Tomography (PET)/CT
PET/CT offers higher resolution and sensitivity compared to SPECT. It commonly employs Gallium-68 (⁶⁸Ga) labeled somatostatin analogs like DOTATATE, DOTATOC, or DOTANOC. The uptake of the radiotracer, quantified by the Standardized Uptake Value (SUV), correlates with SSTR expression and can be used to monitor therapeutic response.
Table 3: Quantitative PET/CT Data in Neuroendocrine Tumors Treated with Octreotide
| Parameter | Untreated Patients (SUVmax) | Octreotide-Treated Patients (SUVmax) | p-value | Finding | Reference |
| Primary Tumors | 32.9 ± 31.5 | 28.6 ± 6.8 | NS | No significant difference in tumor uptake. | [10][11] |
| Liver Metastases | 25.7 ± 10.7 | 27.2 ± 14.8 | NS | No significant difference in tumor uptake. | [10][11] |
| Normal Liver | Higher | Lower | <0.001 | Octreotide treatment significantly reduces uptake in normal liver, potentially improving tumor-to-background ratio. | [10][11] |
| Normal Spleen | Higher | Lower | <0.001 | Octreotide treatment significantly reduces uptake in normal spleen. | [10][11] |
SUVmax values are presented as mean ± standard deviation. NS = Not Significant.
A baseline SUVmax of >16.4 on [⁶⁸Ga]DOTATOC-PET/CT has been suggested as a predictor of response to peptide receptor radionuclide therapy (PRRT) in patients with neuroendocrine tumors.[12][13]
Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI)
DCE-MRI is a functional imaging technique that assesses tumor vascularity and permeability. It involves the rapid acquisition of T1-weighted images before, during, and after the administration of a gadolinium-based contrast agent. Quantitative parameters derived from the signal intensity-time curves can reflect the anti-angiogenic effects of therapies like Octreotide.
Table 4: DCE-MRI Parameters for Assessing Anti-Angiogenic Effects
| Parameter | Description | Expected Change with Effective Anti-Angiogenic Therapy |
| Ktrans (Volume Transfer Constant) | Reflects vessel permeability and blood flow. | Decrease |
| Kep (Rate Constant) | Represents the rate of contrast agent reflux from the extravascular extracellular space to the plasma. | Decrease or No Change |
| Ve (Extravascular Extracellular Volume Fraction) | The volume of the extravascular extracellular space per unit volume of tissue. | Decrease or No Change |
| Vp (Plasma Volume Fraction) | The volume of plasma per unit volume of tissue. | Decrease |
A study on patients with carcinoid syndrome and liver metastases showed that a single subcutaneous dose of 100 µg of Octreotide resulted in a 34.9 ± 6.2% reduction in the relative enhancement of liver metastases on MRI 60 minutes after administration, suggesting an acute effect on tumor perfusion.[14] However, this effect was not sustained at 3 months of therapy.[14]
Experimental Protocols
General In Vivo Experimental Workflow
dot
Caption: A typical experimental workflow for in vivo imaging.
Detailed Methodologies
1. Preclinical SPECT/CT Imaging with ¹¹¹In-pentetreotide
-
Animal Model: Immunocompromised mice (e.g., BALB/c nude) bearing xenografts of human neuroendocrine tumor cells.
-
Radiopharmaceutical: ¹¹¹In-pentetreotide (OctreoScan).
-
Dose: Approximately 5-10 MBq administered intravenously via the tail vein.
-
Imaging Time Points: Typically 4 and 24 hours post-injection.
-
Acquisition Parameters:
-
SPECT: Medium-energy collimator, 128x128 matrix, 60-120 projections over 360°, 20-30 seconds per projection.
-
CT: Low-dose CT for attenuation correction and anatomical localization.
-
-
Data Analysis: Co-registration of SPECT and CT images. Quantification of radiotracer uptake in the tumor and other organs using region of interest (ROI) analysis.
2. Preclinical PET/CT Imaging with ⁶⁸Ga-DOTATATE
-
Animal Model: As above.
-
Radiopharmaceutical: ⁶⁸Ga-DOTATATE.
-
Dose: Approximately 2-5 MBq administered intravenously.
-
Uptake Time: 45-60 minutes.
-
Acquisition Parameters:
-
PET: 10-20 minute static acquisition.
-
CT: Low-dose CT for attenuation correction and anatomical localization.
-
-
Data Analysis: Reconstruction of PET and CT images. Calculation of SUVmax and SUVmean for the tumor and other organs using ROI analysis.
3. Preclinical DCE-MRI Protocol
-
Animal Model: As above.
-
Contrast Agent: Gadolinium-based contrast agent (e.g., Gd-DTPA) at a dose of 0.1-0.2 mmol/kg.
-
Imaging Sequence: T1-weighted fast spoiled gradient-echo sequence.
-
Acquisition Parameters:
-
Acquire baseline T1 maps.
-
Initiate dynamic scanning with high temporal resolution (e.g., every 5-10 seconds) for several minutes.
-
Inject the contrast agent as a bolus after a few baseline dynamic scans.
-
-
Data Analysis:
-
Generate signal intensity-time curves for the tumor tissue and an arterial input function (AIF).
-
Fit the data to a pharmacokinetic model (e.g., Tofts model) to calculate Ktrans, Kep, Ve, and Vp.
-
Conclusion
In vivo imaging plays a crucial role in the preclinical and clinical validation of the anti-tumor effects of Octreotide. SPECT/CT and PET/CT with radiolabeled somatostatin analogs provide a direct measure of SSTR expression and tumor response, with PET/CT offering superior image quality. DCE-MRI offers a non-invasive method to assess the anti-angiogenic properties of Octreotide. The quantitative data derived from these imaging modalities, when combined with robust experimental protocols, provides valuable insights for researchers and drug development professionals in the field of neuroendocrine tumor therapy. While both Octreotide and Lanreotide have demonstrated significant anti-proliferative effects, the choice of agent may depend on the specific tumor type, patient characteristics, and regulatory approvals.
References
- 1. Somatostatin receptor biology in neuroendocrine and pituitary tumours: part 2 – clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Receptor–Ligand Interaction in Somatostatin Signaling Pathways: Implications for Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A tyrosine phosphatase is associated with the somatostatin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of action of octreotide in acromegalic tumours in vivo using dynamic contrast-enhanced magnetic resonance imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Somatostatin analogs: is one better than other? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. karger.com [karger.com]
- 7. Extended-Release Lanreotide Significantly Delays Disease Progression in Patients With Neuroendocrine Tumors in Large Phase III CLARINET Trial - The ASCO Post [ascopost.com]
- 8. [Antiproliferative Effect of Somatostatin Analogs - Data Analyses and Clinical Applications in the Context of the CLARINET Study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Long-term experience with octreotide and lanreotide for the treatment of gastroenteropancreatic neuroendocrine tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Treatment with octreotide does not reduce tumor uptake of (68)Ga-DOTATATE as measured by PET/CT in patients with neuroendocrine tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
- 12. SUV of [68Ga]DOTATOC-PET/CT Predicts Response Probability of PRRT in Neuroendocrine Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. karger.com [karger.com]
A Comparative Guide: Cross-Validation of HPLC and Immunoassay for Octreotide Quantification
For researchers, scientists, and professionals in drug development, the accurate quantification of therapeutic peptides like Octreotide is paramount. High-Performance Liquid Chromatography (HPLC) and Immunoassays are two commonly employed analytical techniques for this purpose. This guide provides an objective comparison of their performance, supported by experimental data, to aid in selecting the most suitable method for your specific research needs.
At a Glance: HPLC vs. Immunoassay for Octre.otide Quantification
| Parameter | HPLC | Immunoassay (ELISA) |
| Principle | Separation based on physico-chemical properties | Antigen-antibody binding |
| Linearity Range | 0.2 - 1.8 µg/mL[1][2] | 1.23 - 100 ng/mL[3][4] |
| Limit of Detection (LOD) | 0.025 µg/mL (25 ng/mL)[1][2] | < 0.53 ng/mL[3][4] |
| Limit of Quantification (LOQ) | 0.084 µg/mL (84 ng/mL)[1][2] | Not explicitly stated, but likely close to LOD |
| Accuracy (% Recovery) | 97.02 - 99.25%[1] | Linearity data suggests good recovery (78-105%)[3][4] |
| Precision (CV%) | RSD < 2%[1] | Intra-Assay: CV < 10%, Inter-Assay: CV < 12%[3][4] |
| Specificity | High, separates from related substances | High, specific for Octreotide[3][4] |
| Throughput | Lower, sequential sample analysis | Higher, simultaneous analysis of multiple samples |
| Cost & Complexity | Higher instrument cost, more complex method development | Lower instrument cost, commercially available kits |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This section details a validated Reversed-Phase HPLC (RP-HPLC) method for the quantification of Octreotide.[1]
Materials and Reagents:
-
Octreotide standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Tetrabutylammonium hydroxide
-
Orthophosphoric acid[5]
-
Sodium acetate trihydrate[5]
-
Glacial acetic acid[5]
-
Dimethyl sulfoxide (DMSO)[5]
Instrumentation:
-
HPLC system with a UV detector
-
Octadecylsilyl (C18) analytical column (e.g., 250 mm × 4.6 mm, 5 µm particle size)[1]
Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile, water, and tetrabutylammonium hydroxide.[1] A specific example includes a gradient of Mobile Phase A (water with triethylamine and acetonitrile, pH 5.4) and Mobile Phase B (water with triethylamine and a higher concentration of acetonitrile, pH 5.4).[5]
-
Flow Rate: 1 mL/min[1]
-
Detection Wavelength: 210 nm[1]
-
Injection Volume: 50 µL[5]
-
Run Time: Approximately 70 minutes[5]
Sample Preparation:
For depot suspension formulations, the sample (equivalent to 10 mg of Octreotide) is dissolved in DMSO, sonicated, diluted with a sodium acetate buffer (pH 4.0), and filtered through a 0.45 µm nylon filter before injection.[5]
Immunoassay (ELISA)
This protocol is based on a commercially available competitive ELISA kit for Octreotide.[3][4]
Assay Principle:
This is a competitive inhibition immunoassay. Octreotide in the sample competes with a fixed amount of biotin-labeled Octreotide for binding sites on a pre-coated antibody. The amount of bound biotin-labeled Octreotide is inversely proportional to the concentration of Octreotide in the sample.
Materials:
-
Pre-coated 96-well strip plate
-
Octreotide standard
-
Standard Diluent
-
Detection Reagent A (Biotin-conjugated anti-Octreotide antibody)
-
Assay Diluent A
-
Detection Reagent B (HRP-conjugated Avidin)
-
Assay Diluent B
-
TMB Substrate
-
Stop Solution
-
Wash Buffer (30x concentrate)
Assay Procedure:
-
Preparation: Prepare all reagents, samples, and standards as instructed in the kit manual.
-
Competitive Reaction: Add 50 µL of standard or sample to each well, followed immediately by 50 µL of Detection Reagent A. Mix and incubate for 1 hour at 37°C.[3]
-
Washing: Aspirate the liquid from each well and wash three times with Wash Buffer.
-
Enzyme Conjugate Binding: Add 100 µL of Detection Reagent B to each well and incubate for 30 minutes at 37°C.[3]
-
Second Washing: Aspirate and wash the wells five times.
-
Substrate Reaction: Add 90 µL of TMB Substrate to each well and incubate for 10-20 minutes at 37°C in the dark.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well.
-
Data Acquisition: Immediately measure the absorbance at 450 nm.
Method Performance and Comparison
Linearity and Range
-
HPLC: A validated RP-HPLC method demonstrated linearity in the concentration range of 0.2 to 1.8 µg/mL.[1][2]
-
Immunoassay (ELISA): A commercial ELISA kit shows a detection range of 1.23 to 100 ng/mL.[3][4]
The immunoassay offers a significantly lower detection range, making it more suitable for samples with very low Octreotide concentrations.
Sensitivity
-
HPLC: The Limit of Detection (LOD) was reported as 0.025 µg/mL (25 ng/mL) and the Limit of Quantification (LOQ) was 0.084 µg/mL (84 ng/mL).[1][2]
-
Immunoassay (ELISA): The minimum detectable dose is typically less than 0.53 ng/mL.[3][4]
The immunoassay demonstrates superior sensitivity compared to the described HPLC method.
Accuracy and Precision
-
HPLC: The percentage recovery was found to be between 97.02% and 99.25%, indicating high accuracy.[1] The relative standard deviation (RSD) was less than 2%, demonstrating excellent precision.[1]
-
Immunoassay (ELISA): Linearity experiments with spiked samples showed recovery rates between 78% and 105%, indicating good accuracy.[3][4] The intra-assay coefficient of variation (CV) is less than 10%, and the inter-assay CV is less than 12%, which is acceptable for immunoassays.[3][4]
While both methods demonstrate good accuracy and precision, the HPLC method shows slightly better performance in the cited study.
Workflow Visualizations
Conclusion
Both HPLC and immunoassay are robust methods for the quantification of Octreotide, each with distinct advantages.
HPLC offers high precision and accuracy and is the gold standard for separating and quantifying the active pharmaceutical ingredient from related substances and degradation products. However, it generally has lower throughput and may require more extensive method development.
Immunoassays , particularly commercially available ELISA kits, provide a user-friendly, high-throughput, and highly sensitive option for Octreotide quantification. They are especially well-suited for analyzing large numbers of samples, particularly those with low analyte concentrations. While the precision may be slightly lower than that of HPLC, it is well within acceptable limits for most applications.
The choice between HPLC and immunoassay will ultimately depend on the specific requirements of the study, including the required sensitivity, sample throughput, available instrumentation, and the need to differentiate between Octreotide and its metabolites or related compounds. For cross-validation, analyzing a subset of samples by both methods can provide a high degree of confidence in the obtained quantitative data.
References
In Vitro Synergistic Effects of Octreotide with Chemotherapy: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synergistic effects of Octreotide when combined with various chemotherapy agents in in-vitro settings. The following sections detail the enhanced anti-cancer activity observed in these combinations, supported by experimental data, detailed protocols, and visualizations of the underlying molecular mechanisms.
The somatostatin analog Octreotide has demonstrated the ability to potentiate the anti-proliferative and pro-apoptotic effects of several conventional chemotherapy drugs across a range of cancer cell lines. This synergy offers the potential for improved therapeutic outcomes, dose reduction of cytotoxic agents, and mitigation of treatment-related toxicities. This guide synthesizes findings from multiple in-vitro studies to provide a comparative overview of these synergistic interactions.
Comparative Analysis of Synergistic Effects
The combination of Octreotide with different chemotherapy agents has been shown to synergistically inhibit cell proliferation and induce apoptosis in various cancer cell lines. The following tables summarize the quantitative data from key studies, highlighting the enhanced efficacy of these combination therapies.
| Cancer Type | Cell Line | Chemotherapy Agent | Key Findings | Combination Index (CI) / Synergy Data | Reference |
| Pancreatic Cancer | AR42J | Doxorubicin | Synergistically enhanced anti-proliferative effects. | Synergistic interaction observed. | |
| Pancreatic Cancer | AR42J | 5-Fluorouracil | Additive to synergistic interactions at high concentrations. | Additive to Synergistic. | |
| Pancreatic Cancer | AR42J | Taxol | Synergistically enhanced anti-proliferative effects. | Synergistic interaction observed. | |
| Anaplastic Thyroid Cancer | 8305C (Side Population) | Cisplatin | Suppressed proliferation and induced apoptosis synergistically. | Synergistic effect confirmed by isobologram analysis. | [1][2] |
| Prostate Cancer (Castration-Resistant) | DU145 | Docetaxel | Significant, synergistically greater cytotoxicity and increased apoptosis. | Octreotide at 10³ nM significantly reduced the IC50 of Docetaxel.[3] | [3] |
| Breast Cancer | Not Specified | Docetaxel | Synergistic induction of apoptosis. | Synergistic effect observed. |
Detailed Experimental Protocols
To ensure reproducibility and aid in the design of future studies, detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.[4][5][6]
-
Drug Treatment: Treat the cells with various concentrations of Octreotide, the chemotherapy agent, or the combination of both. Include untreated control wells. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[1][4][5][6]
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO, or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[4][5][6]
-
Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader.[4][5][6]
-
Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control.
Apoptosis Detection: Annexin V-FITC/PI Staining
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the respective drugs (Octreotide, chemotherapy, or combination) for the specified duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation method (e.g., trypsin-EDTA).
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., at 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[7][8][9]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.[7][8][9]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7][8][9]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[7][8][9] Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic or necrotic cells are both Annexin V- and PI-positive.
Protein Expression Analysis: Western Blotting
Western blotting is used to detect and quantify the expression levels of specific proteins, such as those involved in apoptosis (e.g., Bcl-2 family proteins, Caspases).
Protocol:
-
Protein Extraction: After drug treatment, lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[6][10][11]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the target protein (e.g., anti-Bcl-2, anti-Caspase-3) overnight at 4°C.[6][10][11]
-
Washing: Wash the membrane several times with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.[6][10][11]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Signaling Pathways and Experimental Workflows
The synergistic effects of Octreotide with chemotherapy are mediated through the modulation of key signaling pathways involved in cell survival, proliferation, and apoptosis. The following diagrams, generated using Graphviz (DOT language), illustrate these pathways and a typical experimental workflow for assessing synergy.
Caption: Experimental workflow for in-vitro synergy studies.
Caption: Simplified Octreotide signaling pathways in cancer cells.
Conclusion
The in-vitro evidence strongly suggests that Octreotide can act as a synergistic agent with various chemotherapies, enhancing their anti-cancer effects. The modulation of key signaling pathways, such as the PI3K/Akt and MAPK pathways, appears to be a central mechanism underlying this synergy. These findings provide a strong rationale for further preclinical and clinical investigation of Octreotide-based combination therapies in oncology. Researchers are encouraged to utilize the provided data and protocols to build upon these promising results and further elucidate the full potential of these synergistic interactions.
References
- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 2. bosterbio.com [bosterbio.com]
- 3. real-research.com [real-research.com]
- 4. kumc.edu [kumc.edu]
- 5. pureportal.coventry.ac.uk [pureportal.coventry.ac.uk]
- 6. Western blot analysis for Bax, Bcl-2 and cleaved caspase 3 in vivo [bio-protocol.org]
- 7. Synergistic Antitumor Activities of Docetaxel and Octreotide Associated with Apoptotic-Upregulation in Castration-Resistant Prostate Cancer | PLOS One [journals.plos.org]
- 8. Docetaxel in combination with octreotide shows synergistic apoptotic effect by increasing SSTR2 and SSTR5 expression levels in prostate and breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DOT Language | Graphviz [graphviz.org]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of Octreotide Acetate and Novel SSTR2 Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of Octreotide Acetate's activity against emerging Somatostatin Receptor 2 (SSTR2) agonists. The following sections present a detailed comparison of their binding affinities, functional activities, and signaling pathways, supported by experimental data and detailed protocols.
Quantitative Data Summary
The following tables summarize the comparative performance of new SSTR2 agonists against the established benchmark, this compound.
Table 1: Comparative Binding Affinity for SSTR2
| Compound | Organism/Cell Line | IC50 (nM) | Reference |
| This compound | Human | 0.38 | [1] |
| Paltusotine | Human | 0.25 | [1] |
| Pasireotide (SOM230) | Human | 7-fold lower affinity than Octreotide | [2] |
| Grafton Therapeutics Cpd 5 | CHO-K1 cells (human SSTR2) | 0.54 | [1] |
Table 2: Comparative Functional Activity at SSTR2 (cAMP Inhibition)
| Compound | Organism/Cell Line | EC50 (nM) | Reference |
| This compound | - | 0.21 ± 1.35 | [1] |
| Paltusotine | - | 2.08 ± 1.39 | [1] |
| Grafton Therapeutics Cpd 5 | CHO-K1 cells (human SSTR2) | 0.16 | [1] |
Table 3: In Vivo Efficacy - Growth Hormone (GH) Secretion Inhibition
| Compound | Model | Dosage | % Inhibition (AUC0-2h) | Reference |
| This compound | Cynomolgus Monkey | 0.70 µg/kg/h | 83% | [3] |
| ONO-ST-468 | Cynomolgus Monkey | 1.05 µg/kg/h | 94% | [3][4] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the key signaling pathways activated by SSTR2 agonists and a general workflow for their evaluation.
SSTR2 Signaling Pathway
Experimental Evaluation Workflow
Discussion of Novel SSTR2 Agonists
Paltusotine
Paltusotine is an orally bioavailable, non-peptide SSTR2 agonist.[5] It exhibits a slightly higher binding affinity for SSTR2 compared to octreotide.[1] Functionally, while both paltusotine and octreotide inhibit cAMP accumulation, octreotide shows a higher potency.[1] A key difference lies in their interaction with β-arrestin. Octreotide potently induces β-arrestin recruitment, leading to SSTR2 internalization and desensitization.[1][5] In contrast, paltusotine demonstrates significantly lower β-arrestin recruitment and consequently, less receptor internalization.[1][5] This biased agonism towards the G-protein signaling pathway may offer a therapeutic advantage by potentially reducing tachyphylaxis.
Pasireotide (SOM230)
Pasireotide is a multi-receptor targeted somatostatin analog with high affinity for SSTR1, SSTR2, SSTR3, and SSTR5.[5][6] Its affinity for SSTR2 is lower than that of octreotide.[2] Despite this, in some contexts, pasireotide has shown superior efficacy in reducing cell viability and inhibiting tumor growth compared to octreotide, which may be attributed to its broader receptor activation profile.[5][7] Clinical studies in acromegaly have demonstrated that pasireotide LAR provides superior biochemical control compared to octreotide LAR.[8][9]
Grafton Therapeutics Compound 5
This novel halogenated somatostatin analogue acts as an agonist at both SSTR2 and SSTR5 receptors.[1] It displays a binding affinity and functional potency in cAMP inhibition assays that are comparable to octreotide.[1] Preclinical data indicate its ability to inhibit the secretion of various hormones, including ACTH, growth hormone, and insulin, and to exert antiproliferative effects.[1]
ONO-ST-468
ONO-ST-468 is a novel, potent, and selective small molecule SSTR2 agonist.[3][4] In a primate model of GHRH/arginine-induced GH hypersecretion, ONO-ST-468 demonstrated a potent, dose-dependent inhibition of GH secretion, with a maximal inhibitory effect similar to or slightly greater than that of octreotide.[3][4]
Experimental Protocols
Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (IC50) of test compounds for the SSTR2 receptor.
Materials:
-
Cell membranes prepared from cells overexpressing human SSTR2 (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [125I]-Somatostatin-14 or a suitable SSTR2-selective radiolabeled analog.
-
Test compounds (this compound and new SSTR2 agonists) at various concentrations.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Wash buffer (ice-cold).
-
Glass fiber filters (e.g., GF/C).
-
Scintillation cocktail and counter.
Procedure:
-
Incubate cell membranes with a fixed concentration of radioligand and varying concentrations of the unlabeled test compound in a 96-well plate.
-
Incubate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.
cAMP Homogeneous Time-Resolved Fluorescence (HTRF) Assay
Objective: To measure the functional potency (EC50) of SSTR2 agonists in inhibiting adenylate cyclase activity.
Materials:
-
Cells expressing SSTR2 (e.g., CHO-K1 or HEK293 cells).
-
cAMP HTRF assay kit (containing cAMP-d2 conjugate and anti-cAMP cryptate).
-
Forskolin (to stimulate cAMP production).
-
Test compounds at various concentrations.
-
Cell culture medium and plates.
-
HTRF-compatible plate reader.
Procedure:
-
Seed cells in a 384-well plate and allow them to attach.
-
Add the test compounds at various concentrations to the cells.
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Incubate for a specified time (e.g., 30 minutes) at room temperature.
-
Lyse the cells and add the HTRF assay reagents (cAMP-d2 and anti-cAMP cryptate).
-
Incubate for 60 minutes at room temperature to allow for the competitive binding reaction to occur.
-
Measure the fluorescence at the donor and acceptor wavelengths using an HTRF plate reader.
-
Calculate the ratio of the two fluorescence signals and plot the results against the log concentration of the test compound to determine the EC50 value.
Cell Proliferation (WST-1) Assay
Objective: To assess the effect of SSTR2 agonists on cell viability and proliferation.
Materials:
-
Tumor cell line expressing SSTR2 (e.g., BON-1).
-
WST-1 reagent.
-
Test compounds at various concentrations.
-
Cell culture medium and 96-well plates.
-
Microplate reader.
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat the cells with various concentrations of the test compounds.
-
Incubate for a specified period (e.g., 24-96 hours).
-
Add WST-1 reagent to each well.
-
Incubate for 0.5-4 hours at 37°C. During this time, viable cells will convert the WST-1 reagent into a colored formazan product.
-
Measure the absorbance at approximately 450 nm using a microplate reader.
-
The amount of formazan produced is directly proportional to the number of viable cells. Plot the absorbance against the log concentration of the test compound to determine the effect on cell proliferation.[10][11]
References
- 1. Paltusotine versus octreotide: different effects on radioligand uptake in neuroendocrine tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pasireotide—a novel somatostatin receptor ligand after 20 years of use - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MON-477 Octreotide and ONO-ST-468, a Novel and Potent Somatostatin Receptor Type-2 (SST2) Agonist, Suppress GH Hypersecretion in the Monkey - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pasireotide is more effective than octreotide, alone or combined with everolimus on human meningioma in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. endorama.gr [endorama.gr]
- 10. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]
- 11. cellbiolabs.com [cellbiolabs.com]
A comparative study of the signal transduction pathways activated by Octreotide and other SSAs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the signal transduction pathways activated by Octreotide and other commercially available somatostatin analogs (SSAs). The information presented herein is supported by experimental data to aid in the selection and development of SSAs for research and therapeutic applications.
Introduction to Somatostatin Analogs and Their Mechanism of Action
Somatostatin is a natural cyclic peptide hormone that regulates a wide array of physiological processes by binding to a family of five G-protein coupled receptors (GPCRs), designated SSTR1 through SSTR5. Its therapeutic potential is limited by a very short half-life in circulation. Somatostatin analogs (SSAs) are synthetic peptides designed to mimic the actions of native somatostatin with greater stability and, in some cases, receptor subtype selectivity. These analogs are crucial in the management of neuroendocrine tumors (NETs) and other hormonal disorders.[1]
The binding of an SSA to its cognate SSTR initiates a cascade of intracellular signaling events. A primary and well-characterized pathway involves the coupling to inhibitory G-proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[2] This reduction in cAMP can affect various cellular processes, including hormone secretion and proliferation. Additionally, SSAs can modulate other signaling pathways, including the phosphatidylinositol 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathways, which are critical for cell growth, survival, and apoptosis.[3][4] The specific signaling outcome is dependent on the SSA, the SSTR subtype(s) expressed by the cell, and the cellular context.
Comparative Binding Affinities of Somatostatin Analogs
The therapeutic efficacy of SSAs is closely linked to their binding affinity for the different SSTR subtypes. Octreotide, the first clinically successful SSA, and Lanreotide exhibit high affinity primarily for SSTR2 and moderate affinity for SSTR5. In contrast, the newer generation SSA, Pasireotide, demonstrates a broader binding profile with high affinity for SSTR1, SSTR2, SSTR3, and SSTR5. This multivalency can lead to different biological and clinical effects.
| Somatostatin Analog | SSTR1 (IC50, nM) | SSTR2 (IC50, nM) | SSTR3 (IC50, nM) | SSTR4 (IC50, nM) | SSTR5 (IC50, nM) |
| Somatostatin-14 | 1.1 | 0.2 | 1.4 | 1.5 | 0.8 |
| Octreotide | >1000 | 0.6 | 29 | >1000 | 8.9 |
| Lanreotide | >1000 | 1.1 | 14 | >1000 | 11 |
| Pasireotide (SOM230) | 9.3 | 1.0 | 1.5 | >1000 | 0.2 |
This table summarizes the binding affinities (IC50 values in nM) of various somatostatin analogs to the five human somatostatin receptor subtypes. Data compiled from multiple sources.[5][6][7]
Differential Activation of Downstream Signaling Pathways
The distinct receptor binding profiles of SSAs translate into differential activation of downstream signaling pathways. While all three analogs—Octreotide, Lanreotide, and Pasireotide—can inhibit cAMP production, their potency and efficacy can vary depending on the SSTR subtype mediating the effect. Furthermore, their impact on other pathways, such as the PI3K/Akt and ERK pathways, can also differ, leading to diverse cellular responses.
Inhibition of cAMP Production
A hallmark of SSA action is the inhibition of adenylyl cyclase activity, leading to decreased intracellular cAMP levels. This is particularly important in hormone-secreting tumors where elevated cAMP often drives hormone production and cell proliferation.
| Somatostatin Analog | Cell Line | Predominant SSTR | Effect on cAMP |
| Octreotide | CHO-K1 | SSTR2 | Potent Inhibition |
| Pasireotide | CHO-K1 | SSTR2 | Less potent than Octreotide |
| Pasireotide | CHO-K1 | SSTR3 & SSTR5 | More potent than Octreotide |
This table provides a qualitative comparison of the effects of Octreotide and Pasireotide on cAMP inhibition in cells expressing different SSTR subtypes.[8]
Modulation of the PI3K/Akt and ERK Signaling Pathways
SSAs can also exert their antiproliferative effects by modulating the PI3K/Akt and ERK signaling cascades. In some pituitary tumor cells, Octreotide has been shown to inhibit the PI3K/Akt pathway, leading to cell cycle arrest and apoptosis.[3][4] The effect of different SSAs on ERK phosphorylation can be cell-type specific, with some studies reporting inhibition and others stimulation. This highlights the complexity of SSA signaling and the importance of empirical determination in specific cellular contexts. For instance, in some cell lines, Pasireotide was found to be more potent than Octreotide in inducing signaling via SSTR3 and SSTR5, while being less potent at SSTR2.[8]
Experimental Protocols
To facilitate the independent verification and extension of the findings presented, detailed methodologies for key experiments are provided below.
Receptor Binding Assay
This protocol describes a competitive binding assay to determine the affinity of unlabeled SSAs for a specific SSTR subtype using a radiolabeled somatostatin analog.
Materials:
-
Cell membranes prepared from cells stably expressing a single SSTR subtype.
-
Radiolabeled somatostatin analog (e.g., 125I-[Tyr11]SS-14).
-
Unlabeled SSAs (Octreotide, Lanreotide, Pasireotide, etc.).
-
Binding buffer (e.g., 50 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4).
-
Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation fluid and counter.
Procedure:
-
In a 96-well plate, add 50 µL of binding buffer containing a fixed concentration of radiolabeled SSA.
-
Add 50 µL of binding buffer containing increasing concentrations of the unlabeled competitor SSA. For total binding, add 50 µL of binding buffer without competitor. For non-specific binding, add 50 µL of a high concentration of unlabeled somatostatin-14.
-
Add 100 µL of cell membrane preparation (containing a specific amount of protein) to each well.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes) with gentle shaking.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding and perform non-linear regression analysis to determine the IC50 values.
cAMP Measurement Assay
This protocol outlines a method to quantify changes in intracellular cAMP levels in response to SSA treatment using a competitive immunoassay format (e.g., HTRF or ELISA-based kits).
Materials:
-
Cells expressing the SSTR of interest.
-
Forskolin (an adenylyl cyclase activator).
-
SSAs (Octreotide, Lanreotide, Pasireotide, etc.).
-
Cell lysis buffer.
-
cAMP assay kit (e.g., Cisbio HTRF cAMP kit).[3]
-
Plate reader compatible with the assay format.
Procedure:
-
Seed cells in a 96-well plate and culture overnight.
-
Pre-treat cells with the desired concentrations of SSAs for a specific duration (e.g., 30 minutes).
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production for a defined time (e.g., 15 minutes).
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Perform the cAMP measurement following the kit's protocol. This typically involves adding detection reagents (e.g., anti-cAMP antibody and a labeled cAMP tracer) and incubating.
-
Read the plate on a compatible plate reader.
-
Calculate the percentage of inhibition of forskolin-stimulated cAMP production for each SSA concentration and determine the IC50 values.
ERK Phosphorylation Western Blot
This protocol describes the detection of phosphorylated ERK (p-ERK) levels by Western blotting to assess the activation state of the MAPK/ERK pathway following SSA treatment.
Materials:
-
Cells of interest.
-
SSAs (Octreotide, Lanreotide, Pasireotide, etc.).
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Protein assay kit (e.g., BCA assay).
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF membrane and transfer apparatus.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system (e.g., ChemiDoc).
Procedure:
-
Treat cells with SSAs at various concentrations and time points.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[9]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.
-
Quantify the band intensities and normalize the phospho-ERK signal to the total ERK signal.
Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Generalized signal transduction pathway of somatostatin analogs.
Caption: Workflow for a competitive cAMP measurement assay.
Caption: Workflow for Western blot analysis of ERK phosphorylation.
Conclusion
The choice of a somatostatin analog for research or clinical application should be guided by a thorough understanding of its receptor binding profile and downstream signaling effects. Octreotide and Lanreotide are effective SSAs with a preference for SSTR2, making them suitable for tumors overexpressing this receptor. Pasireotide, with its broader receptor affinity, may offer an advantage in tumors with a different SSTR expression pattern or in cases of resistance to first-generation SSAs. The experimental protocols provided in this guide offer a starting point for the comparative evaluation of these and other novel SSAs in specific cellular contexts. Further research is warranted to fully elucidate the complex and often cell-type-specific signaling networks activated by different SSAs to optimize their therapeutic use.
References
- 1. Octreotide and Lanreotide — The Healing NET Foundation [thehealingnet.org]
- 2. pubcompare.ai [pubcompare.ai]
- 3. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. cAMP-Glo™ Assay Protocol [promega.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. 3.4. Western Blotting and Detection [bio-protocol.org]
Safety Operating Guide
Proper Disposal of Octreotide Acetate: A Guide for Laboratory Professionals
Essential guidelines for the safe and compliant disposal of Octreotide Acetate are critical for ensuring personnel safety and environmental protection within research, scientific, and drug development settings. This document provides a comprehensive, step-by-step approach to the proper management of this compound waste, from handling and segregation to final disposal.
This compound, a synthetic octapeptide, requires careful handling and disposal in accordance with local, state, and federal regulations. While not classified as a hazardous substance for transportation, improper disposal can pose risks. Adherence to the following procedures will mitigate these risks and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Before handling any form of this compound waste, it is imperative to don the appropriate Personal Protective Equipment (PPE) to prevent accidental exposure.
Recommended PPE includes:
-
Gloves: Two pairs of chemotherapy-tested nitrile gloves.
-
Gown: A disposable, low-permeability gown.
-
Eye Protection: Safety glasses or goggles.
-
Respiratory Protection: A NIOSH-approved respirator (e.g., N95) should be used if there is a risk of aerosolization, such as during spill cleanup.
Disposal Procedures for Different Waste Streams
The proper disposal method for this compound depends on the form of the waste. All waste contaminated with this compound should be handled by a licensed pharmaceutical waste contractor for final disposal, which typically involves high-temperature incineration.[1]
Unused or Expired Vials
-
Segregation: Place unopened, partially used, or expired vials of this compound into a dedicated, clearly labeled pharmaceutical waste container. This container should be puncture-resistant and have a secure lid. Do not mix with regular or biohazardous waste.
-
Storage: Store the pharmaceutical waste container in a secure, designated area away from general laboratory traffic until collection by a licensed waste disposal service.
-
Disposal: The licensed contractor will transport the waste for incineration at a permitted facility.
Used Syringes, Needles, and Vials (Sharps)
-
Immediate Disposal: Immediately after use, dispose of syringes with attached needles into a designated, puncture-proof, and leak-proof sharps container.[2][3] Do not recap, bend, or break needles.[4]
-
Container Specifications: The sharps container must be clearly labeled as "Sharps Waste" and may also require a "Biohazard" symbol if contaminated with biological material. For sharps containing cytotoxic medications, a specific red cytotoxic container should be used.[4]
-
Fill Line: Do not fill the sharps container beyond the indicated fill line, which is typically three-quarters full, to prevent overfilling and potential needlestick injuries.[4][5]
-
Secure and Store: Once the fill line is reached, securely close and lock the container. Store in a safe, designated area until collected by a licensed medical waste contractor.
-
Final Disposal: The contractor will manage the final disposal of the sharps waste, usually through incineration.
Contaminated Labware and PPE
-
Segregation: All disposable items that have come into contact with this compound, such as gloves, gowns, bench paper, and plastic labware, should be placed in a designated pharmaceutical waste container.
-
Labeling: This container should be clearly labeled to indicate it contains pharmaceutical waste.
-
Disposal: This waste stream should also be collected by a licensed waste contractor for incineration.
Comparison of Disposal Options for this compound Waste
| Waste Stream | Disposal Container | Key Considerations | Final Disposal Method |
| Unused/Expired Vials | Labeled Pharmaceutical Waste Container | Do not dispose of in regular trash or down the drain. Securely store until collection. | Incineration by a licensed contractor. |
| Used Syringes & Needles | FDA-Cleared Sharps Container | Immediately dispose of after use. Do not overfill. Do not recap needles.[4][5] | Incineration by a licensed contractor.[3] |
| Contaminated Labware/PPE | Labeled Pharmaceutical Waste Container | Segregate from other lab waste. Ensure container is properly sealed. | Incineration by a licensed contractor. |
| Spill Cleanup Materials | Labeled Hazardous/Pharmaceutical Waste Bag | All materials used for cleanup must be disposed of as hazardous waste.[6] | Incineration by a licensed contractor. |
Experimental Protocol: Spill Decontamination
In the event of an this compound spill, immediate and proper cleanup is crucial to prevent exposure and environmental contamination.
Materials
-
This compound Spill Kit containing:
-
Appropriate PPE (gloves, gown, goggles, respirator)
-
Absorbent pads or powder
-
Scoop and scraper for solid waste
-
Two sealable, thick plastic hazardous waste disposal bags
-
10% bleach solution (freshly prepared)
-
1% sodium thiosulfate solution
-
Detergent solution
-
Disposable towels
-
Procedure
-
Evacuate and Secure the Area: Immediately alert others in the vicinity and restrict access to the spill area.
-
Don PPE: Put on all required personal protective equipment.
-
Contain the Spill:
-
For liquid spills: Cover the spill with absorbent pads, working from the outside in.[6]
-
For powder spills: Gently cover with damp absorbent pads to avoid generating dust.
-
-
Collect the Waste: Carefully scoop up the absorbed material and any broken glass (using tongs or a scraper) and place it into a labeled hazardous waste bag.
-
Decontaminate the Surface:
-
Clean the spill area with a freshly prepared 10% bleach solution.[6]
-
Allow a contact time of at least 15 minutes.
-
Neutralize the bleach with a 1% sodium thiosulfate solution.[6]
-
Wash the area with a detergent solution and rinse thoroughly with water.[6]
-
Studies on peptide therapeutics suggest that alkaline and acid detergents can also be effective in cleaning and degrading peptides on surfaces.[7]
-
-
Dispose of Cleanup Materials: Place all contaminated cleaning materials, including used PPE, into the second hazardous waste bag.[6]
-
Seal and Store: Seal the bag and place it in the designated pharmaceutical waste container for collection.
-
Personal Hygiene: After removing PPE, thoroughly wash hands with soap and water.
Logical Workflow for this compound Disposal
Caption: Workflow for the proper management of this compound waste.
By implementing these procedures, laboratories can ensure the safe handling and disposal of this compound, protecting both personnel and the environment, and maintaining regulatory compliance.
References
- 1. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 2. tevaoctreotide.com [tevaoctreotide.com]
- 3. Managing sharps contaminated with pharmaceutical waste – SPS - Specialist Pharmacy Service – The first stop for professional medicines advice [sps.nhs.uk]
- 4. remedysrxsp.ca [remedysrxsp.ca]
- 5. Best Way to Get Rid of Used Needles and Other Sharps | FDA [fda.gov]
- 6. Spill and Cleaning Protocol | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 7. biopharminternational.com [biopharminternational.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
